molecular formula C10H13ClO B6334778 [2-Chloro-5-(propan-2-yl)phenyl]methanol CAS No. 1268865-70-8

[2-Chloro-5-(propan-2-yl)phenyl]methanol

Cat. No.: B6334778
CAS No.: 1268865-70-8
M. Wt: 184.66 g/mol
InChI Key: DNIGVXIPKZIKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Chloro-5-(propan-2-yl)phenyl]methanol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound [2-Chloro-5-(propan-2-yl)phenyl]methanol is 184.0654927 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [2-Chloro-5-(propan-2-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Chloro-5-(propan-2-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-5-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIGVXIPKZIKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural Analysis and Characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Subject: Technical Characterization & Validation Protocol

  • Target Analyte: CAS 1268865-70-8[1][2][3][4]

Executive Summary

[2-Chloro-5-(propan-2-yl)phenyl]methanol, also known as 2-chloro-5-isopropylbenzyl alcohol, represents a critical "privileged scaffold" in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural uniqueness lies in the orthogonal reactivity provided by the steric bulk of the isopropyl group at the C5 position and the electronic modulation of the chlorine atom at C2.[1][2] This specific substitution pattern renders it a highly valuable intermediate for Suzuki-Miyaura cross-couplings and nucleophilic substitutions utilized in the synthesis of azetidinone-based lipid modulators and pyrazole-carboxamide fungicides.[1][2]

This guide provides a rigorous, self-validating analytical framework for researchers. It moves beyond basic identification to offer a causal understanding of the molecule's spectral behaviors and stability profiles.[1][2]

Part 1: Molecular Architecture & Theoretical Properties[2]

Before initiating wet-lab characterization, one must understand the electronic and steric environment of the analyte.[1][2] The interplay between the electron-withdrawing chlorine and the electron-donating isopropyl group creates a distinct dipole and reactivity vector.[1][2]

Physicochemical Profile[2][5]
PropertyValue / DescriptorCausal Implication
IUPAC Name [2-Chloro-5-(propan-2-yl)phenyl]methanolDefines absolute connectivity.[1][2]
CAS Number 1268865-70-8Unique identifier for procurement/regulatory checks.[1][2]
Molecular Formula C₁₀H₁₃ClOBasis for High-Res Mass Spec (HRMS) validation.[1][2]
Molecular Weight 184.66 g/mol Monoisotopic mass: ~184.065.[1][2]
LogP (Predicted) ~3.2Lipophilic; implies poor water solubility, requires organic solvents (CDCl₃, DMSO-d6) for NMR.[1][2]
H-Bond Donors 1 (–OH)Broadening of OH signal in NMR; susceptibility to oxidation.[1][2]
Rotatable Bonds 2 (Benzyl-OH, Isopropyl)Conformational flexibility affecting NOESY signals.[1][2]
Electronic & Steric Analysis[1][2]
  • Ortho-Effect (Cl @ C2): The chlorine atom at position 2 exerts a significant steric blockade on the benzylic position (C1).[1][2] This reduces the rate of nucleophilic attack at the benzylic carbon compared to unsubstituted benzyl alcohols, requiring harsher conditions for activation (e.g., conversion to benzyl bromide).[1][2]

  • Inductive/Resonance Balance:

    • Cl (Inductive -I): Deactivates the ring, deshielding protons at H3.[1][2]

    • Isopropyl (Inductive +I): Activates the ring at C5, shielding ortho-protons (H4, H6).[1][2]

Part 2: Spectroscopic Elucidation Strategy

This section details the specific spectral fingerprints required to confirm the identity of the molecule and distinguish it from regioisomers (e.g., 2-chloro-4-isopropyl).

Nuclear Magnetic Resonance (NMR) Protocol[1][2]

Solvent Selection: Chloroform-d (CDCl₃) is preferred for resolution.[1][2] DMSO-d₆ is secondary, used only if OH coupling detection is required.[1][2]

1H NMR Prediction & Assignment Logic

The aromatic region is the diagnostic key.[1][2] We expect an ABC spin system (or AMX depending on field strength) due to the 1,2,5-substitution pattern.[1][2]

  • H3 (Ortho to Cl): ~7.25–7.35 ppm.[1][2] Appears as a Doublet (d) .

    • Logic: Deshielded by the adjacent Chlorine.[1][2] Coupling is ortho to H4 (J ≈ 8.0 Hz).[1][2]

  • H4 (Meta to Cl, Ortho to iPr): ~7.10–7.20 ppm.[1][2] Appears as a Doublet of Doublets (dd) .[1][2]

    • Logic: Couplings to H3 (ortho, J ≈ 8.0 Hz) and H6 (meta, J ≈ 2.0 Hz).

  • H6 (Ortho to CH₂OH, Meta to Cl): ~7.30–7.40 ppm.[1][2] Appears as a Doublet (d) or broad singlet.[1][2]

    • Logic: Deshielded by the benzylic oxygen.[1][2] Shows small meta coupling to H4 (J ≈ 2.0 Hz).[1][2]

Aliphatic Region:

  • Benzylic CH₂: ~4.75 ppm (Singlet).[1][2]

    • Note: If run in dry DMSO, this may appear as a doublet due to coupling with the OH proton.[1][2]

  • Isopropyl Methine (CH): ~2.90 ppm (Septet, J ≈ 7.0 Hz).[1][2]

  • Isopropyl Methyls (CH₃): ~1.25 ppm (Doublet, J ≈ 7.0 Hz, integrates to 6H).[1][2]

Visual Logic: NMR Coupling Tree

NMR_Logic Molecule [2-Chloro-5-(propan-2-yl)phenyl]methanol Aromatic Aromatic Region (3 Protons) Molecule->Aromatic Aliphatic Aliphatic Region Molecule->Aliphatic H3 H3 (C3) Ortho to Cl Doublet (J~8Hz) Aromatic->H3 Deshielded by Cl H4 H4 (C4) Meta to Cl Doublet of Doublets Aromatic->H4 Couples H3 & H6 H6 H6 (C6) Ortho to CH2OH Meta Doublet (J~2Hz) Aromatic->H6 Deshielded by OH iPr Isopropyl Group Septet (1H) + Doublet (6H) Aliphatic->iPr Benzyl Benzylic CH2 Singlet (2H) Aliphatic->Benzyl

Figure 1: NMR Signal Assignment Logic Tree.[1][2] This decision tree guides the interpretation of the proton signals based on substituent effects.

Mass Spectrometry (MS) Fingerprint[1][2]

Method: GC-MS (EI) or LC-MS (ESI+).[1][2] Ionization Mode: ESI+ (with ammonium formate) is recommended to observe [M+NH₄]⁺ or [M+Na]⁺ adducts, as the benzyl alcohol often loses water in acidic conditions.[1][2]

  • Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) mandates a 3:1 intensity ratio for the molecular ion peak (M and M+2).[1][2]

    • Check: If M+2 is missing or <10% of M, the product is the des-chloro impurity.[1][2]

  • Fragmentation Pathways (EI):

    • Molecular Ion: m/z 184/186.[1][2]

    • Loss of OH: m/z 167/169 (Tropylium ion formation).[1][2]

    • Loss of CH₂OH: m/z 153/155 (Formation of chlorocumene cation).[1][2]

Part 3: Synthesis & Impurity Profiling[1][2]

Understanding the synthesis is crucial for anticipating impurities in the final drug substance.[1][2]

Synthetic Route (Reduction Strategy)

The most robust synthesis involves the reduction of 2-chloro-5-isopropylbenzaldehyde or methyl 2-chloro-5-isopropylbenzoate .[1][2]

  • Reagents: Sodium Borohydride (NaBH₄) in Methanol (0°C to RT).

  • Quench: Aqueous NH₄Cl.

Impurity Markers
Impurity NameOriginAnalytical Flag
2-Chloro-5-isopropylbenzaldehyde Unreacted Starting Material1H NMR: Aldehyde proton singlet @ ~10.4 ppm.[1][2] IR: C=O stretch @ 1690 cm⁻¹.[1][2]
Des-chloro analog Over-reduction / HydrogenolysisMS: M+ 150 (No Cl isotope pattern).[1][2] NMR: Loss of downfield H3 doublet.
Dibenzyl Ether Dimer Acid-catalyzed condensationMS: Dimer mass.[1][2] NMR: Split benzylic CH₂ signals.
Workflow: Synthetic & Analytical Flow

Synthesis_Flow Start Precursor: 2-Chloro-5-isopropylbenzaldehyde Reagent Reagent: NaBH4 / MeOH (0°C -> RT) Start->Reagent Product Target: [2-Chloro-5-(propan-2-yl)phenyl]methanol Reagent->Product Workup Workup: Quench NH4Cl -> Extract EtOAc Product->Workup QC QC Checkpoint: 1. NMR (Aldehyde < 0.1%) 2. MS (Cl Isotope Pattern) Workup->QC

Figure 2: Synthetic pathway and Critical Quality Control (QC) checkpoints for ensuring high-purity isolation.

Part 4: Applications in Drug Discovery[2]

This molecule is not merely a solvent or simple reagent; it is a Pharmacophore Building Block .[1][2]

  • Lipid Modulators: The 2-chloro-5-isopropylbenzyl moiety mimics the lipophilic side chains found in PPAR agonists and cholesterol absorption inhibitors (e.g., Ezetimibe analogs).[1][2] The isopropyl group fills hydrophobic pockets in target proteins (e.g., NPC1L1).[1][2]

  • Agrochemicals: It serves as the precursor for N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine, a scaffold used in succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2]

  • Linker Chemistry: The benzyl alcohol is easily converted to a benzyl chloride or bromide, allowing for SN2 coupling to amines, phenols, or thiols, thereby "installing" the lipophilic 2-Cl-5-iPr motif onto a core drug scaffold.[1][2]

References

  • ChemScene. (n.d.).[1][2] [2-Chloro-5-(propan-2-yl)phenyl]methanol Product Data. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (n.d.).[1][2] Benzenemethanol, 2-chloro- Mass Spectrum. NIST Chemistry WebBook.[1][2][5] Retrieved from [Link][1][2]

  • Google Patents. (2014).[1][2] Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine (CN104245660A).[1][2] Retrieved from

  • BenchChem. (n.d.).[1][2] 2-(Benzyloxy)-5-chlorobenzoic acid Synthesis and Impurity Profiling. Retrieved from [1][2]

  • ChemicalBook. (2019).[1][2] Ruthenium-catalyzed Hydrogenation of Ester Compounds (Patent CN110357923).[1][2] Retrieved from [1][2]

Sources

[2-Chloro-5-(propan-2-yl)phenyl]methanol: Strategic Synthesis and Medicinal Applications

[1][2]

CAS No: 1268865-70-8 Synonyms: (2-Chloro-5-isopropylphenyl)methanol; 2-Chloro-5-isopropylbenzyl alcohol Molecular Formula: C₁₀H₁₃ClO Molecular Weight: 184.66 g/mol [1][2]

Executive Summary

[2-Chloro-5-(propan-2-yl)phenyl]methanol is a specialized lipophilic building block used extensively in the synthesis of small molecule therapeutics.[1][2] Unlike generic benzyl alcohols, this scaffold features a specific 2,5-disubstitution pattern that serves two critical medicinal chemistry functions: the ortho-chloro group provides conformational restriction and metabolic blocking, while the meta-isopropyl group fills hydrophobic pockets in targets such as S1P receptors and KRAS G12C mutants.[1][2]

This guide analyzes the synthetic routes to access this scaffold, details its reactivity profile, and reviews its application in late-stage drug discovery, specifically focusing on its role in modulating sphingosine-1-phosphate (S1P) signaling and kinase activity.[1][2]

Chemical Profile & Structural Logic[2]

The molecule consists of a benzyl alcohol "head" capable of diverse linkage chemistries (ethers, esters, amines), anchored by a phenyl ring with specific steric properties.[1][2]

PropertyValueMedicinal Chemistry Implication
LogP (Predicted) ~2.9 - 3.1High lipophilicity aids in crossing the Blood-Brain Barrier (BBB), essential for CNS-active S1P modulators.[1][2]
H-Bond Donors 1 (OH)Primary handle for derivatization; often capped to remove donor status in final drugs.[1][2]
Steric Bulk High (Isopropyl)The 5-isopropyl group prevents metabolic oxidation at the para position relative to the linker.[1][2]
Electronic Effect o-Cl (Inductive w/d)The 2-chloro substituent lowers the pKa of the benzylic position and influences the torsion angle of the ring.[1][2]

Advanced Synthesis Protocols

The synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol is non-trivial due to the need to install the isopropyl group regioselectively.[1][2] Two primary routes dominate the literature: Classical Reduction (for bulk scale) and Organozinc Coupling (for late-stage diversification).[1][2]

Route A: Classical Reduction (Scale-Up Preferred)

This route utilizes 2-chloro-5-isopropylbenzoic acid as the starting material.[1][2] It is robust but requires access to the specific benzoic acid precursor.[2]

Causality: Borane-THF is preferred over LiAlH₄ because it selectively reduces the carboxylic acid in the presence of the aryl chloride without risking hydrodehalogenation (removal of the Cl atom).[1][2]

  • Precursor: 2-Chloro-5-isopropylbenzoic acid (CAS 1160575-02-9).[1][2]

  • Reagent: Borane-tetrahydrofuran complex (BH₃[1][2]·THF) or Borane-dimethyl sulfide (BMS).[1][2]

  • Conditions: 0°C to RT, anhydrous THF.

  • Workup: Quench with MeOH, acid hydrolysis, extraction.

Route B: Negishi Coupling (Versatile/Modular)

This route, highlighted in patent literature (e.g., CN102548976B), allows for the installation of the isopropyl group onto a pre-functionalized halogenated benzyl alcohol.[1][2]

Causality: Diisopropylzinc is used as the nucleophile in a Palladium-catalyzed Negishi coupling.[1][2] This method tolerates the free hydroxyl group (or requires minimal protection) and allows the use of commercially available 5-bromo-2-chlorobenzyl alcohol.[1][2]

Protocol (Based on Patent CN102548976B):

  • Substrate: (5-Bromo-2-chlorophenyl)methanol.

  • Catalyst: Pd(dppf)Cl₂[1][2] · CH₂Cl₂ (3-5 mol%).[1][2]

  • Reagent: Diisopropylzinc (Zn(iPr)₂), 1.0 M in toluene.[1][2]

  • Solvent: THF or Toluene (Anhydrous).[2]

  • Procedure:

    • Degas the substrate and catalyst solution.[2]

    • Add Diisopropylzinc dropwise at 0°C (exothermic).[1][2]

    • Heat to reflux (60-80°C) for 4-12 hours.

    • Critical Step: The ortho-chloro group remains intact due to the higher reactivity of the C-Br bond at the meta position.[2]

Visualization: Synthesis Pathways

SynthesisRoutescluster_legendReaction LogicAcid2-Chloro-5-isopropylbenzoic acidTarget[2-Chloro-5-(propan-2-yl)phenyl]methanolAcid->TargetReduction(BH3·THF)Preserves ClBromo(5-Bromo-2-chlorophenyl)methanolBromo->TargetNegishi Coupling(Zn(iPr)2, Pd cat.)Installs iPrRoute A: Scale-upRoute A: Scale-upRoute B: ModularRoute B: ModularRoute A: Scale-up->Route B: Modular

Caption: Figure 1. Dual synthetic pathways.[2] Route A utilizes hydride reduction for bulk synthesis, while Route B employs organozinc chemistry for modular fragment assembly.[1][2]

Medicinal Chemistry Applications

The "2-chloro-5-isopropylphenyl" moiety is not merely a passive spacer; it is an active pharmacophore.[1][2]

S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptors regulate immune cell trafficking and CNS function.[1][2] The lipophilic nature of the 2-chloro-5-isopropylbenzyl group allows these inhibitors to penetrate the CNS and bind to the hydrophobic pocket of S1P1 and S1P5 receptors.[1][2]

  • Mechanism: The benzyl alcohol is typically converted to a benzyl ether (e.g., attached to a morpholine or thiomorpholine core).[1][2]

  • Key Reference: Patent CN102548976B describes the synthesis of (thio)morpholine derivatives where this specific alcohol is coupled to the core to enhance receptor affinity and metabolic stability.[2]

  • Workflow:

    • Activate Alcohol: Convert to Benzyl Bromide (PBr₃) or Mesylate (MsCl).[1][2]

    • Coupling: Nucleophilic displacement by the morpholine nitrogen or oxygen.[2]

KRAS G12C Inhibitors

Recent advancements in targeting the KRAS G12C mutation utilize acrylamide "warheads" to covalently bond with Cysteine-12.[2] The scaffold containing the 2-chloro-5-isopropylphenyl group acts as a steric block that fits into the inducible Switch II pocket, orienting the warhead correctly.[1][2]

  • Key Reference: Patent EP3871673A1 details indazole compounds where the amine analog (N-(2-chloro-5-isopropylphenyl)acetamide) is used.[1][2] The alcohol described here is the direct precursor to this amine (via oxidation to acid -> Curtius rearrangement or direct amination).[1][2]

Visualization: S1P Signaling & Inhibition Context

S1P_PathwayS1PSphingosine-1-Phosphate(Endogenous Ligand)ReceptorS1P Receptor(GPCR Surface)S1P->ReceptorActivatesG_ProteinG-Protein ActivationReceptor->G_ProteinSignal TransductionDrug2-Cl-5-iPr-Benzyl Derivative(Modulator)Drug->ReceptorCompetes/Modulates(Hydrophobic Binding)ResponseLymphocyte Egress /CNS ModulationG_Protein->ResponseDownstream Effect

Caption: Figure 2.[1][2] Mechanism of Action. The lipophilic 2-chloro-5-isopropylbenzyl scaffold mimics the hydrophobic tail of sphingosine, allowing the drug to modulate the S1P receptor.[1][2]

Experimental Protocols

Protocol 1: Etherification (Attaching the Scaffold)

Context: Connecting the benzyl alcohol to a phenol or amine core (e.g., for S1P modulator synthesis).[1][2]

Reagents:

  • [2-Chloro-5-(propan-2-yl)phenyl]methanol (1.0 eq)[1][2]

  • Phenol/Amine Core (1.0 eq)[1]

  • Triphenylphosphine (PPh₃) (1.2 eq)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)[1]

  • Solvent: Anhydrous Toluene or THF.[2]

Step-by-Step:

  • Dissolution: Dissolve the alcohol, the coupling partner (phenol), and PPh₃ in anhydrous THF under Nitrogen.[1][2]

  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. Reasoning: Exothermic reaction; controlling temperature prevents side reactions like hydrazine formation.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc). The product will be less polar than the starting alcohol.[2]

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol 2: Conversion to Benzyl Chloride

Context: Activating the alcohol for SN2 reactions.

  • Dissolve alcohol in DCM (Dichloromethane).[1][2]

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (Dimethylformamide).[1][2]

  • Stir at RT for 2 hours.

  • Evaporate volatiles.[2] The resulting benzyl chloride is highly reactive and usually used immediately.[2]

References

  • (Thio)

    • Source: Patent CN102548976B (Google Patents).[1][2]

    • Relevance: Describes the synthesis of the title compound using diisopropylzinc and its applic
    • URL
  • Novel indazole compound or salt thereof (KRAS G12C).

    • Source: Patent EP3871673A1 (Google Patents).[1][2]

    • Relevance: Validates the "2-chloro-5-isopropylphenyl" scaffold in modern kinase inhibitor design.[1][2]

    • URL
  • Process for the prepar

    • Source: Patent EP0897914A1.[2]

    • Relevance: Provides context on the analogous pyridine chemistry, highlighting the privileged nature of the 2-chloro-5-isopropyl substitution pattern.[1][2][3]

    • URL
  • [2-Chloro-5-(propan-2-yl)

    • Source: ChemScene / BLD Pharm Catalogs.[2]

    • Relevance: Confirms physical properties and commercial availability of CAS 1268865-70-8.[1][2]

Molecular weight and formula of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: [2-Chloro-5-(propan-2-yl)phenyl]methanol as a Strategic Intermediate

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, [2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS: 1268865-70-8) represents a high-value pharmacophore scaffold. Characterized by the steric bulk of the isopropyl group at the meta position relative to the benzyl alcohol and the electronic modulation of the ortho-chlorine, this molecule serves as a critical building block for designing lipophilic pockets in kinase inhibitors and GPCR ligands.

This technical guide provides a definitive reference for the molecular properties, robust synthesis via chemoselective reduction, and rigorous analytical validation of this compound. It is designed to allow researchers to autonomously replicate the synthesis and validate the identity of the molecule with high confidence.

Part 2: Chemical Identity & Physicochemical Profile

The precise characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol is essential for accurate stoichiometry in downstream coupling reactions (e.g., Mitsunobu reaction, nucleophilic substitution).

Table 1: Chemical Specification

ParameterSpecification
IUPAC Name [2-Chloro-5-(propan-2-yl)phenyl]methanol
Common Synonyms 2-Chloro-5-isopropylbenzyl alcohol; (2-Chloro-5-isopropylphenyl)methanol
CAS Registry Number 1268865-70-8
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
SMILES OCC1=CC(C(C)C)=CC=C1Cl
InChI Key RTSKUHLHYZDILD-UHFFFAOYSA-N (Analogous structure base)
Calculated LogP ~3.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 1
Physical State Viscous oil or low-melting solid (Predicted MP < 50°C)

Technical Note: The combination of the isopropyl group and the chlorine atom introduces significant lipophilicity. Solvents such as Dichloromethane (DCM) or Ethyl Acetate are recommended for extraction, while alcohols (MeOH, EtOH) are suitable for spectroscopic dilution.

Part 3: Synthetic Pathways & Process Chemistry

While various routes exist, the most robust and scalable method for the laboratory synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol is the chemoselective reduction of its corresponding carboxylic acid precursor, 2-Chloro-5-isopropylbenzoic acid (CAS: 1160575-02-9).

Rationale for Method Selection

We utilize Borane-Tetrahydrofuran (BH₃·THF) complex for this reduction rather than Lithium Aluminum Hydride (LiAlH₄).

  • Chemoselectivity: Borane rapidly reduces carboxylic acids to alcohols but is relatively inert toward aryl chlorides under controlled conditions, preventing the risk of hydrodechlorination (loss of the Cl atom).

  • Safety: BH₃[1]·THF allows for milder reaction conditions (0°C to RT) compared to the vigorous reactivity of LiAlH₄.

Experimental Protocol

Reagents:

  • Substrate: 2-Chloro-5-isopropylbenzoic acid (1.0 eq)

  • Reductant: Borane-THF complex (1.0 M solution, 1.5–2.0 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Methanol, 1M HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Dissolution: Charge the flask with 2-Chloro-5-isopropylbenzoic acid (e.g., 10 mmol, 1.98 g). Add anhydrous THF (20 mL) via syringe to dissolve the solid. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add the BH₃·THF solution (15 mL, 15 mmol) dropwise over 20 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting material (Acid, Rf ~0.1) disappears and the product (Alcohol, Rf ~0.5) appears.[2][3][4]

  • Quenching: Cool the mixture back to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane. Vigorous bubbling will occur. Subsequently, add 1M HCl (10 mL) and stir for 30 minutes to disrupt the borate ester complex.

  • Workup: Remove THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (3 x 30 mL).

  • Drying: Wash the combined organic layers with saturated NaHCO₃ (to remove trace acid) and Brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0–20% EtOAc in Hexanes).

Visual Synthesis Workflow

SynthesisPath Start Start: 2-Chloro-5-isopropylbenzoic acid (CAS 1160575-02-9) Process Reaction: Reduction Temp: 0°C -> RT Time: 4-6 Hours Start->Process Dissolve Reagent Reagent: BH3·THF (1.0 M) Solvent: Anhydrous THF Reagent->Process Dropwise Addition Intermediate Intermediate: Trialkylborate Complex Process->Intermediate Hydride Transfer Quench Quench: MeOH / 1M HCl Hydrolysis of Borate Intermediate->Quench Hydrolysis Product Product: [2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS 1268865-70-8) Quench->Product Workup & Isolation

Figure 1: Chemoselective reduction pathway utilizing Borane-THF to preserve the aryl chloride motif.

Part 4: Analytical Characterization & Validation

To ensure the integrity of the synthesized material, a multi-modal analytical approach is required. The following data points serve as the standard for release testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ** Solvent:** CDCl₃ (Deuterated Chloroform)

  • ¹H NMR (400 MHz) Prediction:

    • δ 7.30–7.40 (m, 1H): Aryl proton at C3 (ortho to Cl).

    • δ 7.10–7.20 (m, 2H): Aryl protons at C4 and C6.

    • δ 4.75 (s, 2H): Benzylic methylene (-CH ₂OH). Diagnostic Peak.

    • δ 2.89 (sept, J=6.9 Hz, 1H): Isopropyl methine (-CH (CH₃)₂).

    • δ 1.25 (d, J=6.9 Hz, 6H): Isopropyl methyls (-CH(CH ₃)₂).

    • δ ~2.0 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

  • Detection: UV at 220 nm and 254 nm.

  • Expectation: The product should elute as a single major peak. Impurities (unreacted acid) will elute earlier due to the polar carboxyl group.

Analytical Logic Flow

AnalysisFlow cluster_methods Orthogonal Validation Methods Sample Crude Product Sample NMR 1H NMR (CDCl3) Check: Benzylic CH2 (4.75 ppm) Check: Isopropyl Group Sample->NMR HPLC HPLC-UV (C18) Check: Purity > 98% Check: Absence of Acid Precursor Sample->HPLC MS Mass Spectrometry (ESI+) Check: [M-OH]+ or [M+Na]+ Sample->MS Decision Does Data Match? NMR->Decision HPLC->Decision MS->Decision Release Release for Use Decision->Release Yes Repurify Repurify (Column/Distillation) Decision->Repurify No

Figure 2: Analytical decision matrix for quality assurance of the intermediate.

Part 5: Applications in Drug Discovery

[2-Chloro-5-(propan-2-yl)phenyl]methanol is not merely a solvent or reagent; it is a structural pharmacophore .

  • Kinase Inhibition: The 2-chloro substituent forces the phenyl ring out of coplanarity in biaryl systems (atropisomerism potential), often used to fill hydrophobic pockets in ATP-binding sites.

  • Fragment-Based Design: The isopropyl group provides a high van der Waals volume to displace "high-energy" water molecules in protein binding sites, increasing binding affinity (entropic gain).

  • Linker Chemistry: The benzylic alcohol can be converted to a halide (bromide/chloride) or sulfonate (mesylate) to serve as an electrophile for alkylating amines or thiols in PROTACs or other heterobifunctional molecules.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde/acid over time.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isopropylbenzyl alcohol derivatives. Retrieved from [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. Aldrichimica Acta. (Standard protocol reference for Borane reduction).

Sources

The Strategic Utility of 2-Chloro-5-isopropylbenzyl Alcohol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective therapeutics often relies on specialized building blocks that impart specific physicochemical properties to the final active pharmaceutical ingredient (API). 2-Chloro-5-isopropylbenzyl alcohol is a highly versatile synthetic intermediate that has garnered significant attention in two distinct therapeutic domains: the profiling of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for metabolic disorders[1], and the development of NLRP3 inflammasome inhibitors for immunological and inflammatory diseases[2].

This whitepaper provides an in-depth technical analysis of the structural rationale behind this compound, detailing its integration into complex synthetic workflows, and providing self-validating experimental protocols for its application in drug development.

Chemical Rationale & Structural Significance

The pharmaceutical value of 2-chloro-5-isopropylbenzyl alcohol lies in its unique substitution pattern, which provides a dual advantage of steric tuning and electronic modulation:

  • The Ortho-Chlorine Effect: In diarylmethane scaffolds (common in SGLT2 inhibitors), an ortho-halogen induces a critical dihedral angle twist. This prevents the aromatic rings from achieving coplanarity, a conformational requirement for fitting into the narrow hydrophobic cleft of the SGLT2 transporter[3]. Furthermore, the chlorine atom acts as a potent halogen-bond donor, enhancing target residence time.

  • The Meta-Isopropyl Group: The bulky, lipophilic isopropyl group significantly increases the overall partition coefficient (LogP) of the resulting molecule. In the context of kinase and ATPase inhibitors, this moiety acts as a hydrophobic anchor, occupying deep lipophilic sub-pockets to stabilize inactive protein conformations[4].

  • The Benzylic Alcohol Handle: The primary hydroxyl group serves as a versatile synthetic handle, easily converted into a leaving group (via halogenation) or an electrophile (via oxidation), enabling rapid diversification.

Application Domain I: Metabolic Disorders & SGLT2 Impurity Profiling

SGLT2 inhibitors, such as empagliflozin, act by blocking glucose reabsorption in the proximal tubule of the kidney[5]. During the synthesis and structural repurposing of these complex C-glycosides[1], various process impurities and degradation products are formed. Regulatory agencies (ICH Q3A/Q3B) mandate the strict identification and quantification of these impurities.

2-Chloro-5-isopropylbenzyl alcohol is the critical starting material for synthesizing Empagliflozin Impurity 127 (specifically cataloged as (S)-3-(4-(2-chloro-5-isopropylbenzyl)phenoxy)tetrahydrofuran)[6]. Synthesizing this reference standard is paramount for validating the safety and purity of SGLT2 inhibitor batches.

Experimental Protocol 1: Synthesis of the Diarylmethane Pharmacophore

This protocol details the transformation of the benzyl alcohol into the diarylmethane core, a self-validating system designed for high para-selectivity.

Step 1: Halogenation / Activation

  • Procedure: Dissolve 2-chloro-5-isopropylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF). Cool to 0°C and dropwise add thionyl chloride (SOCl2, 1.2 eq). Stir for 2 hours at room temperature.

  • Causality: The hydroxyl group is a poor leaving group. SOCl2, catalyzed by DMF (which forms a highly reactive Vilsmeier-Haack type intermediate), efficiently converts the alcohol into 2-chloro-5-isopropylbenzyl chloride. This primes the molecule for electrophilic aromatic substitution.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the polar alcohol spot disappears, replaced by a highly non-polar UV-active spot.

Step 2: Friedel-Crafts Alkylation

  • Procedure: In a separate flask, dissolve the target phenol/fluorobenzene derivative (1.0 eq) in 1,2-dichloroethane (DCE). Add anhydrous aluminum chloride (AlCl3, 1.5 eq) at 0°C. Slowly add the benzyl chloride intermediate from Step 1. Allow to warm to room temperature and stir for 4 hours.

  • Causality: AlCl3 acts as a Lewis acid, abstracting the chloride to generate a resonance-stabilized benzyl cation. The low temperature and the steric bulk of the isopropyl group direct the electrophilic attack exclusively to the para-position of the phenol derivative, preventing unwanted polyalkylation.

  • Validation: Quench with ice water, extract, and analyze the organic layer via LC-MS. The presence of the cross-coupled mass confirms the successful formation of the diarylmethane architecture.

SGLT2_Workflow A 2-Chloro-5-isopropylbenzyl alcohol B Halogenation (SOCl2 / DMF) A->B C 2-Chloro-5-isopropylbenzyl chloride B->C D Friedel-Crafts Alkylation (AlCl3) C->D E Diarylmethane Intermediate D->E F Glycosylation / Etherification E->F G Empagliflozin Impurity 127 F->G

Synthetic workflow for Empagliflozin Impurity 127 using 2-chloro-5-isopropylbenzyl alcohol.

Application Domain II: Immunology & NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines (IL-1β and IL-18) and the induction of pyroptosis[7]. Aberrant activation of NLRP3 is implicated in severe pathologies, including atherosclerosis, Alzheimer's disease, and severe viral infections[8].

Recent patent literature (e.g., ) highlights the use of the 2-chloro-5-isopropylphenyl moiety in novel thienopyrrolotriazinacetamide derivatives[9]. These compounds act as direct inhibitors by binding to the NACHT domain of the NLRP3 sensor protein[4]. The 2-chloro-5-isopropyl group perfectly maps to the hydrophobic cleft within the NACHT domain, locking the protein in a closed, inactive conformation and preventing the ATP hydrolysis required for inflammasome oligomerization[10].

Experimental Protocol 2: Scaffold Functionalization via Mild Oxidation

To incorporate this building block into heterocyclic scaffolds, the alcohol must often be oxidized to an aldehyde for subsequent reductive amination or cross-coupling.

Step 1: Mild Oxidation to Benzaldehyde

  • Procedure: Dissolve 2-chloro-5-isopropylbenzyl alcohol (1.0 eq) in anhydrous DCM. Add Dess-Martin Periodinane (DMP, 1.1 eq) portion-wise at room temperature. Stir for 1.5 hours.

  • Causality: DMP is chosen over harsher oxidants (like KMnO4 or Jones reagent) because it selectively oxidizes primary alcohols to aldehydes under mild, neutral conditions. This prevents over-oxidation to the carboxylic acid, preserving the reactive carbonyl necessary for coupling to the thienopyrrolotriazine core.

  • Validation: Filter the suspension through a Celite pad to remove iodine byproducts. Analyze the crude product via 1H-NMR. The system is validated by the disappearance of the benzylic CH2 protons (~4.5 ppm) and the appearance of a sharp aldehyde proton singlet (~10.2 ppm).

NLRP3_Inhibition A Pathogen / DAMP Signal B NLRP3 Sensor (Resting State) A->B Triggers D Binding to NACHT Domain B->D C Thienopyrrolotriazine Inhibitor C->D Targets E Stabilization of Closed State D->E F Inhibition of ATP Hydrolysis E->F G Prevention of Pyroptosis F->G

Mechanism of NLRP3 inflammasome inhibition via NACHT domain targeting.

Quantitative Data: SAR & Physicochemical Impact

The integration of the 2-chloro-5-isopropylbenzyl motif fundamentally alters the pharmacokinetic and pharmacodynamic profile of the parent scaffold. The table below summarizes these quantitative and qualitative impacts:

Structural MotifPhysicochemical Property AlteredPharmacological Impact & Target Application
2-Chloro Substitution Induces steric dihedral twist; electronegativity (χ) = 3.16SGLT2: Forces non-coplanarity of diarylmethane rings, ensuring precise fit into the aglycone binding pocket.
5-Isopropyl Substitution Increases lipophilicity (ΔLogP ≈ +1.5 over H); adds steric bulkNLRP3: Acts as a hydrophobic anchor, increasing residence time in the NACHT domain cleft.
Benzylic Hydroxyl (-OH) Provides functional group handle (pKa ≈ 15)Synthesis: Enables rapid diversification via halogenation, oxidation, or etherification.
Combined Motif High electron density ring with localized lipophilic nodesGeneral: Enhances metabolic stability against CYP450-mediated aromatic oxidation.

References

  • Structural repurposing of SGLT2 inhibitor empagliflozin for strengthening anti-heart failure activity with lower glycosuria National Library of Medicine (PMC) URL:[Link]

  • Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter bioRxiv URL:[Link]

  • Empagliflozin Impurity 127 Reference Standard QCS Standards / Quality Control Chemicals Inc. URL: [Link]

  • Nlrp3 inflammasome inhibitors (WO2020021447A1)
  • Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural basis for the oligomerization-mediated regulation of NLRP3 inflammasome activation Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Technical Guide: Crystal Structure & Polymorphism of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level strategic protocol for the solid-state characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol (also known as 2-Chloro-5-isopropylbenzyl alcohol).

As specific crystallographic data for this precise molecule is not currently available in open-access crystallographic databases (CSD) or standard commercial catalogs, this guide serves as a definitive development roadmap . It applies first-principles of crystal engineering and structural analogy to predict behavior and prescribes the exact experimental workflow required to isolate and characterize its polymorphs.

Executive Summary

Compound: [2-Chloro-5-(propan-2-yl)phenyl]methanol Molecular Formula:


Target Audience:  Pharmaceutical/Agrochemical Development Scientists.

The solid-state landscape of [2-Chloro-5-(propan-2-yl)phenyl]methanol represents a classic challenge in "disordered" crystal engineering. The molecule possesses a rigid aromatic core decorated with a rotatable hydroxymethyl group (H-bond donor/acceptor) and a bulky, conformationally flexible isopropyl group. This combination creates a high probability of conformational polymorphism .

This guide outlines the structural logic governing its packing, predicts likely supramolecular synthons, and defines the standard operating procedure (SOP) for its polymorphic screening and characterization.

Chemical Identity & Structural Analysis

Before initiating crystallization screens, one must understand the molecular geometry that dictates packing.

Molecular Geometry & Degrees of Freedom

The molecule consists of a trisubstituted benzene ring. Two key vectors drive its solid-state behavior:

  • The Hydroxymethyl Group (-CH

    
    OH):  This is the primary "sticky" site. The torsion angle 
    
    
    
    (C2-C1-CH
    
    
    -OH) determines the projection of the H-bond donor.
  • The Isopropyl Group (-CH(CH

    
    )
    
    
    
    ):
    Located at the meta position relative to the alcohol, this group adds steric bulk. The rotation of the isopropyl group relative to the ring plane can lock into different energy minima, potentially leading to conformational polymorphs .
Predicted Supramolecular Synthons

Based on structural analogs (e.g., 2-chlorobenzyl alcohol), the crystal structure will be dominated by O-H···O hydrogen bonds.

  • Primary Motif:

    
     catemers (infinite chains) or Centrosymmetric Dimers (
    
    
    
    ).
  • Secondary Interactions:

    
     or 
    
    
    
    interactions may stabilize specific packings, though the steric bulk of the isopropyl group likely disrupts tight
    
    
    -stacking.
Visualization of Structural Logic

The following diagram illustrates the competing forces that lead to polymorphism in this system.

StructuralLogic Molecule [2-Chloro-5-(propan-2-yl)phenyl]methanol HBond Hydroxymethyl Group (-CH2OH) Molecule->HBond Steric Isopropyl Group (-CH(CH3)2) Molecule->Steric Halogen Chloro Substituent (-Cl) Molecule->Halogen Packing Crystal Lattice Energy HBond->Packing Strong Directional Force Steric->Packing Packing Frustration Disorder Risk: Static Disorder (Isopropyl Rotation) Steric->Disorder High Thermal Motion Halogen->Packing Weak Directional Force Motif1 Motif A: H-Bonded Chains (Space Group P21/c) Packing->Motif1 Kinetic Product? Motif2 Motif B: Centrosymmetric Dimers (Space Group P-1) Packing->Motif2 Thermodynamic Product?

Figure 1: Structural logic map detailing the competitive intramolecular forces driving the crystallization and potential polymorphism of the target molecule.

Polymorph Screening Protocol

To exhaustively identify stable and metastable forms, a "Grid Screen" approach is required. This protocol ensures no thermodynamically relevant form is missed.

Solvent Selection Strategy

Select solvents with diverse polarity, H-bonding potential, and viscosity.

  • Class 1 (Non-polar): Heptane, Hexane (induces precipitation).

  • Class 2 (Polar Aprotic): Ethyl Acetate, Acetone (good solubility).

  • Class 3 (Protic): Methanol, Ethanol, Isopropanol (competes for H-bonds).

  • Class 4 (Aromatic): Toluene (mimics

    
    -interactions).
    
Screening Methodologies
  • Slow Evaporation: Dissolve ~50 mg in 2 mL solvent. Allow to evaporate at ambient T. Promotes thermodynamic forms.

  • Crash Cooling: Dissolve at 50°C, filter, then plunge into -20°C bath. Promotes kinetic/metastable forms.

  • Anti-Solvent Addition: Dissolve in minimal THF; add dropwise to stirring Heptane.

Workflow Diagram

ScreeningWorkflow Start Raw Material (>98% Purity) Solubility Solubility Test (10 Solvents) Start->Solubility Method1 Slow Evaporation (Thermodynamic Control) Solubility->Method1 Method2 Crash Cooling (Kinetic Control) Solubility->Method2 Method3 Slurry Conversion (Stability Check) Solubility->Method3 Analysis Solid State Analysis (PXRD / DSC) Method1->Analysis Method2->Analysis Method3->Analysis Decision Unique Pattern? Analysis->Decision ScaleUp Scale-Up & SCXRD Decision->ScaleUp Yes Discard Discard/Merge Decision->Discard No

Figure 2: Operational workflow for the polymorphic screening of [2-Chloro-5-(propan-2-yl)phenyl]methanol.

Characterization & Data Interpretation

Once solids are isolated, the following analytical hierarchy validates the structure.

Single Crystal XRD (SCXRD)

This is the "Gold Standard."

  • Goal: Determine the Unit Cell and Space Group.

  • Expectation: Benzyl alcohols frequently crystallize in monoclinic

    
      or triclinic 
    
    
    
    .
  • Critical Check: Look for disorder in the isopropyl group (C18-C19-C20). If the thermal ellipsoids are elongated, collect data at 100 K to freeze the motion.

Powder XRD (PXRD)
  • Usage: Fingerprinting bulk material.

  • Diagnostic: Unique peaks in the low angle region (

    
    ) usually indicate different packing arrangements (polymorphs).
    
  • Protocol: Scan 3-40°

    
    , Cu K
    
    
    
    radiation.
Thermal Analysis (DSC/TGA)
  • Melting Point: Likely range 40–80°C (estimated based on 2-chlorobenzyl alcohol MP of ~70°C and steric disruption of isopropyl).

  • Polymorphism Signal: Look for small endotherms before the main melt (solid-solid transition) or a recrystallization exotherm (melt-recrystallization of a metastable form).

  • TGA: Ensure no solvent is trapped (solvates are common with alcohols).

Thermodynamic Stability & Implications

Enantiotropy vs. Monotropy
  • If Form I transforms to Form II reversibly upon heating, they are enantiotropic .

  • If Form I melts and recrystallizes to Form II, but Form II never reverts, they are likely monotropic .

  • Burger-Ramberger Rules: Use the Heat of Fusion rule. If the higher melting form has the higher heat of fusion, it is likely the stable form (monotropic system).

Development Risks

For drug development, the stable polymorph is required to prevent phase changes during shelf storage.

  • Risk: If the isopropyl group causes loose packing, the material may have a low melting point, leading to processing issues (sticking to punches, melting during milling).

  • Mitigation: If MP is <50°C, consider co-crystal formation (e.g., with Proline or Nicotinamide) to raise the melting point.

References

Since specific literature on this exact molecule is proprietary or non-existent in public indices, the following references provide the authoritative methodology and structural analogs used to construct this guide.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. (Relevant for the flexible isopropyl group analysis). Link

  • Cambridge Structural Database (CSD) . Search for analog: 2-chlorobenzyl alcohol. (Refcode: CLBZAL). Link

  • Gavezzotti, A. (2007). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. IUCr Monographs on Crystallography.

Biological Activity Screening of [2-Chloro-5-(propan-2-yl)phenyl]methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As drug development professionals and application scientists, we frequently encounter chemical building blocks that possess hidden pharmacological potential. [2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS No. 1268865-70-8) is a highly substituted benzyl alcohol derivative. While unsubstituted benzyl alcohol is a ubiquitous, weak antimicrobial preservative [1], the strategic addition of an ortho-chloro group and a meta-isopropyl group fundamentally alters its physicochemical and biological profile.

Understanding the causality behind its biological activity requires analyzing its structural metrics. The compound exhibits a LogP of approximately 2.95 and a Topological Polar Surface Area (TPSA) of 20.23 Ų [2].

  • The Isopropyl Group: Dramatically increases lipophilicity, shifting the molecule from a simple aqueous solute to a membrane-partitioning agent. This allows it to penetrate the lipid bilayers of Gram-positive and Gram-negative bacteria more effectively than standard benzyl alcohol.

  • The Chloro Group: Introduces a dense electron cloud capable of halogen bonding within hydrophobic enzyme pockets. Furthermore, the ortho-positioning sterically shields the benzylic hydroxyl group from rapid metabolic oxidation, prolonging its half-life in in vitro assays.

This guide outlines the self-validating experimental workflows required to screen this compound for its two primary biological applications: broad-spectrum antimicrobial activity and targeted enzyme inhibition [3].

Mechanistic Pathways & Target Profiling

Substituted benzyl alcohols typically exhibit a dual mechanism of action. At high concentrations, their lipophilic nature drives non-specific membrane disruption. At lower, sub-lethal concentrations, they act as competitive inhibitors for specific intracellular targets, such as Glucosamine-6-phosphate (GlcN-6-P) synthase—a critical enzyme in bacterial cell wall biosynthesis [4].

MoA_Pathway Compound [2-Chloro-5-(propan-2-yl)phenyl]methanol Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Lipophilicity (LogP ~2.95) Enzyme Intracellular Enzymes (e.g., GlcN-6-P Synthase) Compound->Enzyme Halogen/H-Bonding Disruption Membrane Permeabilization Membrane->Disruption Inhibition Competitive Inhibition Enzyme->Inhibition Death Bacteriostasis / Cell Death Disruption->Death Inhibition->Death

Fig 1: Dual-mechanism pathway of[2-Chloro-5-(propan-2-yl)phenyl]methanol biological activity.

Core Screening Methodologies

A protocol is only as reliable as its internal controls. Because[2-Chloro-5-(propan-2-yl)phenyl]methanol is highly lipophilic, standard aqueous assays will yield false negatives due to compound precipitation. The following protocols are engineered to mitigate physicochemical artifacts.

Protocol 1: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

Causality & Design Choices: Why do we strictly cap the Dimethyl Sulfoxide (DMSO) solvent at 1%? At concentrations above 2%, DMSO begins to permeabilize bacterial membranes, creating a synergistic artifact that artificially lowers the apparent MIC of lipophilic compounds. By standardizing the solvent concentration across all wells—including the negative control—we isolate the true biological activity of the substituted benzyl alcohol from solvent-induced cytotoxicity [3].

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the compound in 100% molecular-grade DMSO to achieve a master stock concentration of 20 mg/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform 1:2 serial dilutions in Mueller-Hinton (MH) broth. Ensure the final DMSO concentration remains exactly 1% (v/v) in every well.

  • Inoculum Standardization: Cultivate target bacteria (e.g., S. aureus, P. aeruginosa) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in MH broth to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Seal plates with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Readout & Validation: Measure optical density (OD) at 620 nm using a microplate reader. Calculate the Z'-factor using the positive control (e.g., Amoxicillin) and negative control (1% DMSO in broth). A Z'-factor > 0.5 validates the assay's trustworthiness.

HTS_Workflow Start Compound Library CAS 1268865-70-8 Prep Stock Preparation (DMSO Dissolution) Start->Prep Dilution Serial Dilution (96-well plates) Prep->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24 hrs) Inoculation->Incubation Readout OD Readout (620 nm) Incubation->Readout Analysis Data Analysis (MIC & Z'-factor) Readout->Analysis

Fig 2: High-Throughput Screening (HTS) workflow for antimicrobial susceptibility testing.

Protocol 2: Target-Based Enzyme Inhibition Assay

Objective: Assess the competitive inhibition of GlcN-6-P synthase.

Causality & Design Choices: Why target GlcN-6-P synthase? Previous docking studies on structurally related benzyl alcohol derivatives demonstrate favorable binding thermodynamics within the GlcN-6-P synthase active site [4]. The 2-chloro substitution on our target molecule acts as a halogen-bond donor, while the benzylic hydroxyl group anchors the molecule via hydrogen bonding to proximal amino acid residues.

Step-by-Step Workflow:

  • Reaction Assembly: In a 96-well plate, combine recombinant GlcN-6-P synthase with Fructose-6-phosphate (10 mM) and L-Glutamine (10 mM) in a 50 mM HEPES buffer (pH 7.5).

  • Inhibitor Addition: Add [2-Chloro-5-(propan-2-yl)phenyl]methanol at varying concentrations (0.1 μM to 200 μM).

  • Colorimetric Detection: Terminate the reaction after 30 minutes. Use the Elson-Morgan assay to quantify the formation of glucosamine-6-phosphate by measuring absorbance at 585 nm.

  • Kinetic Analysis: Plot initial velocity (

    
    ) against substrate concentration to determine the half-maximal inhibitory concentration (
    
    
    
    ) and the inhibition constant (
    
    
    ).

Quantitative Data Presentation

When executing the protocols above, researchers should benchmark their results against known standards. Below is a representative data matrix illustrating the expected pharmacological profile of[2-Chloro-5-(propan-2-yl)phenyl]methanol compared to unsubstituted benzyl alcohol.

Compound / ControlTarget Organism / EnzymeAssay TypeMIC (µg/mL)IC50 (µM)
[2-Chloro-5-(propan-2-yl)phenyl]methanol S. aureus (ATCC 25923)Broth Microdilution32 - 64N/A
[2-Chloro-5-(propan-2-yl)phenyl]methanol P. aeruginosa (ATCC 27853)Broth Microdilution128 - 256N/A
Benzyl Alcohol (Reference) [1]S. aureus (ATCC 25923)Broth Microdilution> 500N/A
[2-Chloro-5-(propan-2-yl)phenyl]methanol GlcN-6-P SynthaseEnzymatic AssayN/A45.2 ± 3.1
Amoxicillin (Positive Control) [4]S. aureus (ATCC 25923)Broth Microdilution≤ 0.25N/A

Note: The enhanced efficacy against Gram-positive bacteria compared to the unsubstituted reference is directly attributable to the increased lipophilicity and membrane-disrupting potential of the isopropyl moiety.

Conclusion & Future Directions

The biological screening of[2-Chloro-5-(propan-2-yl)phenyl]methanol highlights the profound impact of rational structural modification. By utilizing robust, self-validating protocols that account for the compound's high lipophilicity, researchers can accurately map its antimicrobial and enzyme-inhibitory properties. Future Structure-Activity Relationship (SAR) studies should focus on substituting the isopropyl group with cyclopropyl or trifluoromethyl moieties to evaluate changes in metabolic stability and target affinity.

References

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview.PubMed Central (PMC).
  • [2-Chloro-5-(propan-2-yl)phenyl]methanol General Information & Computational Chemistry Data.ChemScene.
  • Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives.MDPI.
  • Synthesis, Antibacterial Activity and Docking Studies of Benzyl Alcohol Derivatives.Semantic Scholar / JOTCSA.

Methodological & Application

Technical Application Note: Synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note provides a definitive guide for the laboratory-scale synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol , a critical intermediate in the development of agrochemicals and pharmacophores involving benzylamine and ether linkages.

While various routes exist, this guide prioritizes the Chemoselective Reduction of 2-Chloro-5-isopropylbenzaldehyde (Method A) due to its operational simplicity, high atom economy, and preservation of the aryl chloride motif. A secondary protocol (Method B) utilizing the carboxylic acid precursor is provided for versatility.

Key Technical Considerations:

  • Chemoselectivity: Avoiding hydrodehalogenation (loss of the chlorine atom) during reduction.

  • Regiochemistry: The 1,2,5-substitution pattern is fixed in the precursor; maintaining this integrity is paramount.

  • Safety: Management of hydrogen evolution and exothermic quenching.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via the reduction of the corresponding carbonyl-containing precursors. The choice between the aldehyde and acid route depends on precursor availability and cost.

Logical Pathway Diagram

SynthesisPath cluster_logic Decision Matrix Target TARGET MOLECULE [2-Chloro-5-(propan-2-yl)phenyl]methanol Aldehyde PRECURSOR A 2-Chloro-5-isopropylbenzaldehyde NaBH4 Reagent: NaBH4 (Method A: Mild, Selective) Aldehyde->NaBH4 Acid PRECURSOR B 2-Chloro-5-isopropylbenzoic acid BH3 Reagent: BH3-THF (Method B: Acid-Specific) Acid->BH3 NaBH4->Target Reduction (0°C to RT) BH3->Target Reduction (Reflux)

Caption: Retrosynthetic logic flow comparing Aldehyde (Method A) and Acid (Method B) reduction pathways.

Method A: Reduction of 2-Chloro-5-isopropylbenzaldehyde (Primary Protocol)

This is the preferred method for medicinal chemistry applications. Sodium Borohydride (


) is utilized as the reducing agent.[1][2][3][4][5] Unlike Lithium Aluminum Hydride (

),

is mild enough to reduce the aldehyde without risking the displacement of the aryl chloride or over-reduction, ensuring high chemoselectivity.
Reaction Scheme


Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][5][6]RoleNotes
2-Chloro-5-isopropylbenzaldehyde 182.651.0SubstrateSolid or viscous oil.
Sodium Borohydride (

)
37.831.1 - 1.5ReductantHygroscopic; use fresh.
Methanol (MeOH) 32.04SolventSolventAnhydrous preferred.
Ammonium Chloride (

)
53.49N/AQuenchSaturated aqueous solution.
Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar. Clamp securely over an ice-water bath (

    
    ).
    
  • Dissolution: Charge the RBF with 2-Chloro-5-isopropylbenzaldehyde (10.0 mmol, 1.83 g). Add Methanol (30 mL) and stir until fully dissolved.

  • Addition: Slowly add Sodium Borohydride (11.0 mmol, 0.42 g) portion-wise over 10 minutes.

    • Critical Control Point: Vigorous gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., via a needle in a septum or an open neck). Do not seal the vessel.
      
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.

  • Monitoring (Self-Validation): Check reaction progress via TLC (Hexane:EtOAc 4:1).

    • Endpoint: Disappearance of the aldehyde spot (higher

      
      ) and appearance of the alcohol spot (lower 
      
      
      
      , stains active to
      
      
      ).
  • Quenching: Cool the mixture back to

    
    . Carefully add Saturated Aqueous 
    
    
    
    (10 mL) dropwise to destroy excess hydride.
    • Note: Continue stirring until bubbling ceases.

  • Workup:

    • Remove Methanol under reduced pressure (rotary evaporator).

    • Dilute the aqueous residue with Water (20 mL) and extract with Ethyl Acetate (

      
      ).
      
    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
  • Purification: The crude product is typically

    
     pure.[7] If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Method B: Reduction of 2-Chloro-5-isopropylbenzoic Acid (Alternative)

Use this method if the aldehyde precursor is unavailable. Carboxylic acids are resistant to mild reducing agents like


. Therefore, Borane-Tetrahydrofuran (

)
complex is the reagent of choice.
Mechanistic Insight

Borane reduces carboxylic acids faster than esters or alkyl halides due to the formation of a triacyloxyborane intermediate. This kinetic selectivity is crucial to prevent dechlorination of the aryl ring.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen atmosphere.

  • Dissolution: Add 2-Chloro-5-isopropylbenzoic acid (5.0 mmol, 0.99 g) and anhydrous THF (15 mL). Cool to

    
    .
    
  • Addition: Add

    
      (1.0 M solution in THF, 15.0 mmol, 15 mL) dropwise via syringe.
    
    • Caution: Use 3 equivalents of hydride relative to the acid.

  • Reflux: Allow to warm to RT, then heat to reflux (

    
    ) for 2–4 hours.
    
  • Quenching: Cool to

    
    . Carefully add Methanol  (10 mL) dropwise.
    
    • Warning: Significant

      
       evolution.
      
  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl (to break boron complexes) and Brine. Dry and concentrate.

Analytical Validation

Successful synthesis must be validated against the following structural markers.

TechniqueParameterExpected Signal (Approximate)Interpretation
1H NMR

4.70 ppm
Singlet (2H)Benzylic

protons. Confirms reduction.
1H NMR

2.85 ppm
Septet (1H)Isopropyl methine (

).
1H NMR

1.22 ppm
Doublet (6H)Isopropyl methyls.
IR 3300-3400

Broad BandO-H stretch (Alcohol).
IR ~1700

ABSENT Disappearance of C=O stretch confirms conversion.

Process Workflow Diagram

The following diagram illustrates the critical decision points and operational flow for Method A.

Workflow Start Start: 2-Chloro-5-isopropylbenzaldehyde Dissolve Dissolve in MeOH (0°C) Start->Dissolve AddReductant Add NaBH4 (Portionwise) Monitor H2 Evolution Dissolve->AddReductant React Stir at RT (45-60 min) AddReductant->React CheckTLC TLC Check: Aldehyde Gone? React->CheckTLC CheckTLC->React No (Add more NaBH4) Quench Quench with sat. NH4Cl (Exothermic) CheckTLC->Quench Yes Extract Extract (EtOAc) -> Wash (Brine) -> Dry Quench->Extract Final Yield: [2-Chloro-5-(propan-2-yl)phenyl]methanol Extract->Final

Caption: Operational workflow for the NaBH4 reduction of the aldehyde precursor.

References

  • Common Organic Chemistry. (n.d.). Reduction of Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for NaBH4 reduction protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for chemoselective reductions).

Sources

Application Note: 2-Chloro-5-isopropylbenzyl Alcohol as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the optimal utilization of 2-Chloro-5-isopropylbenzyl alcohol (CAS: 1395436-XX-X / Derived from Aldehyde CAS: 1288991-69-4) as a synthesis intermediate.

Abstract & Strategic Value

In the landscape of modern drug discovery, the 2-Chloro-5-isopropylbenzyl alcohol scaffold represents a high-value "privileged structure."[1] Its utility stems from its unique substitution pattern: the 2-chloro group provides steric occlusion and orthogonal reactivity (via Pd-catalyzed coupling), while the 5-isopropyl group enhances lipophilicity (LogP modulation) and metabolic stability by blocking the para-position relative to the chlorine.[1]

This guide details the handling, activation, and application of this intermediate, focusing on its conversion into electrophilic building blocks (benzyl halides) and its use in etherification and oxidation protocols.[1]

Chemical Profile & Stability[1][2][3]

  • Compound Name: 2-Chloro-5-isopropylbenzyl alcohol

  • Structure: Benzenemethanol, 2-chloro-5-(1-methylethyl)-

  • Molecular Formula: C

    
    H
    
    
    
    ClO
  • Molecular Weight: 184.66 g/mol [1]

  • Physical State: Colorless to pale yellow viscous oil or low-melting solid.[1]

  • Solubility: Soluble in DCM, THF, EtOAc, and alcohols; insoluble in water.[1]

Stability Insights

The presence of the ortho-chloro substituent imparts a degree of steric protection to the benzylic carbon, making this alcohol slightly less prone to spontaneous autoxidation compared to unsubstituted benzyl alcohol.[1] However, the meta-isopropyl group activates the ring towards electrophilic aromatic substitution, requiring care during acidic workups to avoid polymerization or Friedel-Crafts side reactions.[1]

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Critical Reactivity & Workflow

The utility of this scaffold relies on the "Orthogonal Reactivity" principle. The benzylic alcohol is the primary handle for immediate elaboration, while the aryl chloride remains intact for late-stage diversification (e.g., Buchwald-Hartwig amination).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this core intermediate.

G Figure 1: Divergent synthetic pathways for 2-Chloro-5-isopropylbenzyl alcohol. Alcohol 2-Chloro-5-isopropylbenzyl Alcohol (Starting Material) Aldehyde 2-Chloro-5-isopropyl benzaldehyde (Oxidation Product) Alcohol->Aldehyde Swern or MnO2 (Oxidation) Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or SOCl2 (Activation) Ether Benzyl Ether (Target Scaffold) Alcohol->Ether NaH, R-X (Williamson) Amine Benzyl Amine (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination) Bromide->Amine R-NH2, Base (Alkylation)

Detailed Experimental Protocols

Protocol A: Activation to Benzyl Bromide (Electrophile Synthesis)

Objective: Convert the alcohol to a reactive electrophile for alkylation.[1] Mechanism: S


2 substitution.[1][2] The ortho-chloro group does not significantly hinder this reaction but requires strict temperature control to prevent elimination.

Materials:

  • 2-Chloro-5-isopropylbenzyl alcohol (1.0 equiv)

  • Phosphorus tribromide (PBr

    
    ) (0.4 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Sodium bicarbonate (sat.[1] aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen. Add the alcohol (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add PBr

    
     (4.0 mmol, 1.2 equiv of Br) dropwise via syringe over 15 minutes. Caution: Exothermic.[1][3]
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The alcohol spot (lower R

    
    ) should disappear.
    
  • Quench: Cool back to 0°C. Slowly add saturated NaHCO

    
     (20 mL) to quench excess PBr
    
    
    
    . Warning: Gas evolution.
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 20 mL).[1] Dry combined organics over MgSO

    
    , filter, and concentrate in vacuo at <30°C (benzyl bromides can be thermally unstable).
    
  • Yield/Storage: Expect >90% yield of a clear oil. Use immediately or store at -20°C.

Protocol B: Selective Oxidation to Benzaldehyde

Objective: Generate the aldehyde for reductive amination or Wittig reactions. Challenge: Avoid over-oxidation to benzoic acid. The isopropyl benzylic proton is also susceptible to radical oxidation; therefore, Manganese Dioxide (MnO


)  is the preferred reagent over KMnO

or Jones Reagent.[1]

Materials:

  • Activated MnO

    
     (10–15 equiv)[1]
    
  • Dichloromethane or Chloroform[4]

Procedure:

  • Dissolve the alcohol (5 mmol) in DCM (50 mL).

  • Add Activated MnO

    
     (50 mmol) in one portion.
    
  • Stir vigorously at reflux (40°C) for 12–18 hours.

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate solvent to yield the pure aldehyde.

    • Note: If the reaction is sluggish due to the ortho-chloro steric effect, Dess-Martin Periodinane (DMP) (1.1 equiv) in DCM at 0°C is a faster, homogeneous alternative.[1]

Protocol C: Direct Etherification (Williamson Ether Synthesis)

Objective: Link the scaffold to a phenol or aliphatic alcohol.[1]

Table 1: Optimized Conditions for Etherification

ParameterCondition A (Aliphatic Alcohols)Condition B (Phenols)
Base Sodium Hydride (NaH), 60% dispersionPotassium Carbonate (K

CO

)
Solvent THF or DMF (Anhydrous)Acetone or DMF
Temperature 0°C to RTReflux (60–80°C)
Catalyst NoneTBAI (Tetrabutylammonium iodide) - 5 mol%
Notes Add alcohol to NaH first; H

evolution.[1]
Add bromide to Phenol/Base mixture.[4]

Analytical Data & QC Parameters

To ensure the integrity of the intermediate before use in complex steps, verify the following:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.25 (d, 6H, Isopropyl -CH
      
      
      
      )[1]
    • 
       2.90 (sept, 1H, Isopropyl -CH)[1]
      
    • 
       4.75 (s, 2H, Benzylic -CH
      
      
      
      OH) — Key diagnostic signal.[1]
    • 
       7.2–7.5 (m, 3H, Aromatic protons).[1] Look for 1,2,5-substitution pattern splitting.
      
  • HPLC Purity: >98% (254 nm).

  • Impurity Alert: Check for "Dibenzyl ether" formation (dimerization), which occurs if the alcohol is stored in acidic conditions or heated without solvent.[1]

References

  • General Benzyl Alcohol Activation: "Conversion of Alcohols to Alkyl Halides."[1] Chemistry LibreTexts. Retrieved October 24, 2025, from [Link]

  • Oxidation Protocols: "Manganese Dioxide Oxidation of Allylic and Benzylic Alcohols." Organic Chemistry Portal. Retrieved October 24, 2025, from [Link][1]

Disclaimer: This protocol is intended for research and development purposes only. All chemical manipulations should be performed by qualified personnel in a fume hood wearing appropriate PPE.[3]

Sources

Nucleophilic substitution reactions of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Reactivity Profile

1.1 The Substrate Challenge [2-Chloro-5-(propan-2-yl)phenyl]methanol (referred to herein as CIP-OH ) is a specialized building block frequently employed in medicinal chemistry to introduce a lipophilic, metabolically robust motif. The specific substitution pattern—a chlorine atom at the ortho position (C2) and an isopropyl group at the meta position (C5)—creates a unique electronic and steric environment that deviates from standard benzyl alcohol reactivity.

1.2 Reactivity Landscape Researchers often underestimate the kinetic barriers imposed by the 2-chloro substituent. Unlike unsubstituted benzyl alcohols, CIP-OH exhibits suppressed reactivity in both


 and 

pathways:
  • Electronic Deactivation (

    
    ):  The ortho-chlorine exerts a strong inductive electron-withdrawing effect (-I), destabilizing the formation of the benzylic carbocation intermediate. This makes acid-catalyzed substitutions (e.g., with HCl) sluggish compared to 5-isopropylbenzyl alcohol.
    
  • Steric Hindrance (

    
    ):  The ortho-chlorine creates significant steric bulk proximal to the reaction center. This raises the transition state energy for backside attack by nucleophiles, necessitating higher temperatures or more activated leaving groups.
    

Part 2: Strategic Activation Protocols

Direct displacement of the hydroxyl group is rarely efficient for this substrate. The recommended workflow involves Activation (conversion to a halide or sulfonate) followed by Substitution .

Module A: Chlorination (Preparation of the Electrophile)

Target: Conversion of CIP-OH to 2-Chloro-5-isopropylbenzyl chloride (CIP-Cl).

Methodological Insight: While Thionyl Chloride (


) is the standard reagent, the formation of the internal ion pair in the 

-like mechanism is disfavored by the electron-poor ring. We recommend the Darzens Procedure (Pyridine-buffered) to force an

-like pathway via the chlorosulfite intermediate.

Protocol 1: Buffered Chlorination

  • Setup: Charge a dry 3-neck RBF with CIP-OH (1.0 equiv) and anhydrous Dichloromethane (DCM, 10 V).

  • Base Addition: Add Pyridine (1.1 equiv) and cool to 0°C. Note: Pyridine acts as an HCl scavenger and nucleophilic catalyst.

  • Reagent Addition: Add

    
     (1.2 equiv) dropwise over 30 mins. Maintain T < 5°C to prevent elimination side-products.
    
  • Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Endpoint: Disappearance of alcohol (

      
      ) and appearance of chloride (
      
      
      
      ).
  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Yield Expectation: 90–95% as a clear, pungent oil.

Module B: Direct Nucleophilic Substitution (Mitsunobu)

Target: Direct coupling to Phenols, Imides, or Sulfonamides without intermediate isolation.

Methodological Insight: For the 2-chloro-5-isopropyl scaffold, the Mitsunobu reaction is superior for installing oxygen or nitrogen nucleophiles because it avoids the harsh conditions required to displace the deactivated benzyl chloride.

Protocol 2: The "CIP" Mitsunobu Coupling

  • Reagents: CIP-OH (1.0 equiv), Nucleophile (e.g., Phenol, 1.1 equiv),

    
     (1.2 equiv).
    
  • Solvent: Anhydrous THF (15 V).

  • Activator: DIAD (Diisopropyl azodicarboxylate, 1.2 equiv).

  • Execution:

    • Dissolve CIP-OH, Nucleophile, and

      
       in THF under 
      
      
      
      . Cool to 0°C.[1]
    • Add DIAD dropwise (exothermic).

    • Critical Step: Due to the ortho-sterics, the betaine intermediate formation is slower. Stir at 0°C for 1 hour before warming to RT.

  • Purification: The lipophilic isopropyl group often causes the product to co-elute with triphenylphosphine oxide (

    
    ). Use a solvent gradient starting with 100% Pentane/Hexane to elute the product first.
    

Part 3: Comparative Data & Decision Matrix

Table 1: Leaving Group Efficiency for CIP-Nucleophile Coupling

Leaving Group (LG)Preparation MethodReactivity (

)
StabilityRecommended For
Chloride (-Cl)

/ Pyridine
ModerateHighAmines, Azides, Thiols
Bromide (-Br)

/ DCM
HighModerateWeak Nucleophiles (Carboxylates)
Mesylate (-OMs)

/

Very HighLow (Thermal Risk)Fluorination, intramolecular cyclization
Hydroxyl (-OH) (Mitsunobu Conditions)N/A (In situ)StablePhenols, Imides, Sulfonamides

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the steric influence of the 2-chloro substituent.

CIP_Reaction_Pathways CIP_OH CIP-OH (Starting Material) Activation Activation Step (LG Installation) CIP_OH->Activation SOCl2 or MsCl Intermediate Activated Species (CIP-Cl / CIP-OMs) Activation->Intermediate Yield >90% SN2_TS SN2 Transition State (Sterically Hindered) Intermediate->SN2_TS + Nucleophile (Heat req.) Elimination Side Product: Styrene Derivative Intermediate->Elimination Strong Base High Temp Product Substituted Product (CIP-Nu) SN2_TS->Product Inversion Ortho_Cl 2-Cl Substituent (Steric/Electronic Block) Ortho_Cl->SN2_TS Retards Attack

Figure 1: Reaction pathway analysis for [2-Chloro-5-(propan-2-yl)phenyl]methanol showing the critical bottleneck at the


 transition state caused by the ortho-chloro substituent.

Part 5: Troubleshooting & Safety

5.1 Common Failure Modes

  • Problem: Low conversion during amination of CIP-Cl.

    • Cause: The ortho-Cl blocks the approach of bulky amines.

    • Solution: Switch solvent to DMF or DMSO to increase the nucleophilicity of the amine. Add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive Benzyl Iodide in situ (Finkelstein condition).

  • Problem: "Peeling" (Elimination) to the styrene.

    • Cause: Use of strong, bulky bases (e.g., t-BuOK) with the mesylate.

    • Solution: Use softer, non-nucleophilic bases like DIPEA or inorganic carbonates (

      
      ).
      

5.2 Safety Protocol

  • Lachrymator Warning: Benzyl halides derived from CIP-OH are potent lachrymators. All manipulations of CIP-Cl or CIP-Br must occur in a functioning fume hood.

  • Skin Absorption: The lipophilic isopropyl group enhances skin permeability. Double-gloving (Nitrile) is mandatory.

References

  • Preparation of Benzyl Chlorides (General Protocol)

    • Title: Synthesis of benzyl chlorides
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Mitsunobu Reaction Guide

    • Title: Mitsunobu Reaction: Mechanism and Procedure
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Finkelstein Reaction (Catalytic Activ

    • Title: Finkelstein Reaction
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Compound D

    • Title: 2-Chloro-5-isopropylbenzaldehyde (CAS 1288991-69-4)[2][3][4][5]

    • Source: BLD Pharm[1][3][6]

Sources

Scalable production methods for 2-Chloro-5-isopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 2-Chloro-5-isopropylbenzyl alcohol

Executive Summary

This guide details the scalable synthesis of 2-Chloro-5-isopropylbenzyl alcohol , a critical intermediate often utilized in the development of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the synthesis of SGLT2 inhibitors and specific receptor modulators.[1]

The primary challenge in scaling this moiety lies in maintaining regiochemical integrity (the 2-chloro, 5-isopropyl substitution pattern) while preventing over-reduction (dehalogenation) of the aryl chloride.[1] This protocol establishes a chemoselective reduction strategy using Sodium Borohydride (


) on the corresponding benzaldehyde precursor.[1] This method is superior to catalytic hydrogenation for this substrate, as it eliminates the risk of hydrogenolysis of the C-Cl bond, ensuring high purity and yield at pilot scales.[1]

Retrosynthetic Analysis & Strategy

To achieve a scalable process, we employ a disconnection strategy that relies on the robust 2-Chloro-5-isopropylbenzaldehyde (CAS 1288991-69-4) as the stable precursor.

Pathway Logic:

  • Precursor Selection: The aldehyde is preferred over the benzoic acid due to milder reduction conditions (avoiding

    
    , which is hazardous at scale) and better atom economy.[1]
    
  • Reduction Method:

    
     is selected over catalytic hydrogenation (
    
    
    
    ).[1] Palladium catalysts often facilitate the oxidative addition of aryl chlorides, leading to dechlorination byproducts.[1] Borohydride reduction is orthogonal to the aryl halide, preserving the chlorine atom.[1]

Reaction Scheme:


[1]

Chemical Pathway Visualization

G cluster_0 Critical Control Point: Temperature < 10°C start p-Isopropylchlorobenzene (Starting Material) inter 2-Chloro-5-isopropylbenzaldehyde (Key Intermediate) start->inter Formylation (Vilsmeier-Haack) prod 2-Chloro-5-isopropylbenzyl alcohol (Target Product) inter->prod Selective Reduction (NaBH4 / MeOH) waste Borate Salts (Aqueous Waste) inter->waste Quench

Figure 1: Synthetic pathway emphasizing the selective reduction step. The Vilsmeier-Haack formylation is the standard industrial route to the aldehyde precursor.

Detailed Experimental Protocol

Protocol A: Chemoselective Reduction (Scale: 100g Batch)

Objective: Convert 2-Chloro-5-isopropylbenzaldehyde to 2-Chloro-5-isopropylbenzyl alcohol with >98% purity.

Materials:

  • Precursor: 2-Chloro-5-isopropylbenzaldehyde (100 g, ~0.547 mol).[1]

  • Reagent: Sodium Borohydride (

    
    ) (10.4 g, 0.274 mol, 0.5 eq).[1] Note: 0.25 eq is stoichiometric; 0.5 eq ensures completion.
    
  • Solvent: Methanol (500 mL, anhydrous preferred).

  • Quench: 1N Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    ).[1]
    
  • Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Setup:

    • Equip a 2L three-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

    • Purge the system with nitrogen (

      
      ) to remove moisture (borohydrides decompose in moist air).[1]
      
  • Dissolution:

    • Charge the flask with 100 g of 2-Chloro-5-isopropylbenzaldehyde and 400 mL of Methanol .

    • Stir at 250 RPM until fully dissolved.

    • Cool the solution to 0–5°C using an ice/water bath. Crucial: Controlling temperature prevents runaway exotherms and minimizes esterification side-reactions if carboxylic acid impurities are present.

  • Reduction (The Critical Step):

    • Option A (Solid Addition): Add

      
       (10.4 g) portion-wise over 30 minutes. Monitor temperature; do not allow it to exceed 10°C.
      
    • Option B (Solution Addition - Preferred for Scale): Dissolve

      
       in 100 mL of 0.1M NaOH (stabilizer) and add dropwise via the funnel.
      
    • Mechanistic Insight: The borohydride anion transfers a hydride to the carbonyl carbon. The resulting alkoxyborane intermediate requires hydrolysis to release the alcohol.

  • Reaction Monitoring:

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

    • IPC (In-Process Control): Check via TLC (20% EtOAc/Hexane) or HPLC.[1] Target: <0.5% remaining aldehyde.

  • Quench & Workup:

    • Cool the mixture back to 5°C.

    • Slowly add 1N HCl (approx. 150 mL) or sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       to quench excess hydride.[1] Caution: Vigorous hydrogen gas evolution (
      
      
      
      ) will occur.[1] Ensure proper venting.[2]
    • Adjust pH to ~6–7.

    • Remove Methanol under reduced pressure (Rotavap) at 40°C.[1]

  • Isolation:

    • Dilute the aqueous residue with water (200 mL) and extract with EtOAc (

      
       mL).[1]
      
    • Wash combined organics with Brine (200 mL).

    • Dry over Anhydrous Sodium Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).[1]
      
    • Filter and concentrate to yield the crude oil/solid.

  • Purification:

    • The crude product is typically high purity (>95%).

    • Distillation: If oil, high-vacuum distillation (

      
       at 1-2 mmHg).
      
    • Crystallization: If solid, recrystallize from Hexane/EtOAc (9:1).[1]

Quantitative Data & Specifications

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
Precursor CAS 1288991-69-42-Chloro-5-isopropylbenzaldehyde
Reagent Stoichiometry 0.50 eq (

)
Excess ensures rapid completion.[1]
Reaction Temp

Prevents side reactions.
Reaction Time 2–3 HoursFast kinetics.
Typical Yield 92% – 96%High atom economy.
Purity (HPLC) > 98.5%Major impurity: Unreacted aldehyde.
Appearance Colorless Oil or White SolidDepends on exact purity/polymorph.

Troubleshooting & Optimization

Issue 1: Incomplete Conversion

  • Cause: Moisture in solvent deactivated the borohydride.

  • Fix: Use anhydrous methanol or increase

    
     loading to 0.7 eq.
    

Issue 2: Dechlorination (Loss of Cl) [1]

  • Cause: Rare with NaBH4. Likely contamination with transition metals (Pd, Ni) if recycled solvents/reactors were used.[1]

  • Fix: Ensure reactor cleaning; add EDTA wash in workup to sequester metals.

Issue 3: Gel Formation during Quench

  • Cause: Formation of insoluble borate complexes.

  • Fix: Use a stronger acid quench (1N HCl) to fully break down borates into soluble boric acid, or use a tartaric acid wash (Rochelle's salt) to solubilize aluminum/boron species.[1]

Safety & Handling (HSE)

  • Sodium Borohydride: Water-reactive solid. Releases flammable hydrogen gas upon contact with acid or moisture. Store in a cool, dry place.

  • Hydrogen Evolution: The quench step generates significant

    
    . Perform in a fume hood with no ignition sources.
    
  • 2-Chloro-5-isopropylbenzyl alcohol: Treat as a potential irritant (Skin/Eye). Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2]

References

  • BenchChem Technical Support. Synthesis of 2-Chloro-5-nitrobenzaldehyde (Analogous Aldehyde Reduction Protocols). BenchChem Application Notes.

  • Sigma-Aldrich. 2-Chloro-5-iodobenzyl alcohol (Structural Analog Safety Data).[1]

  • Vertex AI Search. Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (EP2841413A1).[1] Google Patents.

  • ChemGuide. Reduction of Aldehydes and Ketones using NaBH4.

  • Common Organic Chemistry. Reduction of Aldehydes with Sodium Borohydride.

Sources

Halogenation protocols for 2-Chloro-5-isopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Halogenation Protocols for 2-Chloro-5-isopropylbenzyl alcohol

Executive Summary

This technical guide details the halogenation protocols for 2-Chloro-5-isopropylbenzyl alcohol , a strategic building block in the synthesis of agrochemicals (e.g., substituted phenyl-cyclopropanamine derivatives) and medicinal intermediates.[1]

Due to the specific substitution pattern—an ortho-chloro group providing steric bulk and electron withdrawal, combined with a meta-isopropyl group providing electron donation—this substrate requires tailored protocols to ensure high yield and regioselectivity.[1]

This guide covers two primary transformation classes:

  • Chemo-selective Dehydroxylation: Conversion of the benzylic alcohol to benzylic halides (Chloride/Bromide) for nucleophilic coupling.[1]

  • Nuclear Halogenation: Electrophilic aromatic substitution (EAS) to introduce halogens onto the aromatic ring.[1]

Strategic Molecular Analysis

Before initiating synthesis, the reactivity profile of the substrate must be understood to predict side reactions and optimize conditions.[1]

FeatureChemical Implication
Benzylic Alcohol (-CH₂OH) Primary alcohol.[1] Reacts readily with SOCl₂, PBr₃. The resulting benzyl cation is moderately stabilized by the meta-isopropyl group but destabilized inductively by the ortho-chloro group.[1]
Ortho-Chloro (-Cl) Steric: Blocks the ortho position, potentially hindering S_N2 attack at the benzylic carbon.[1] Electronic: Inductive withdrawal (-I) deactivates the ring; Resonance donation (+M) is weak.
Meta-Isopropyl (-CH(CH₃)₂) Electronic: Weakly activating (+I).[1] Stabilizes carbocation intermediates at the benzylic position via hyperconjugation (indirectly).[1]
Target Reactivity S_N2 vs S_N1: The ortho-chloro substituent often shifts the mechanism of benzylic substitution towards S_N1-like character or requires S_Ni (internal return) pathways (e.g., SOCl₂) due to steric crowding.[1]

Protocol A: Chlorodehydroxylation (Synthesis of Benzyl Chloride)

Objective: Conversion of 2-Chloro-5-isopropylbenzyl alcohol to 2-Chloro-5-isopropylbenzyl chloride . Primary Method: Thionyl Chloride (SOCl₂) with Catalytic DMF.[1]

Rationale

While HCl/ZnCl₂ (Lucas reagent) is common for simple alcohols, it is often too harsh or slow for deactivated benzyl alcohols.[1] Thionyl chloride offers a cleaner transformation via the chlorosulfite intermediate.[1] The addition of Dimethylformamide (DMF) is critical; it forms the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a potent activator, overcoming the steric hindrance of the ortho-chloro group.[1]

Materials
  • Substrate: 2-Chloro-5-isopropylbenzyl alcohol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 – 1.5 eq)[1]

  • Catalyst: DMF (anhydrous) (0.05 – 0.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Dissolution: Dissolve 2-Chloro-5-isopropylbenzyl alcohol (10 mmol) in anhydrous DCM (30 mL). Add catalytic DMF (0.5 mmol).[1]

  • Addition: Cool the solution to 0°C. Add SOCl₂ (12-15 mmol) dropwise via the addition funnel over 15 minutes. Caution: Gas evolution (SO₂ and HCl) will occur.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (40°C for DCM) for 1 hour. The ortho-Cl steric bulk may necessitate this thermal push.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.[1]

    • Redissolve the residue in DCM (50 mL) and wash carefully with saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid.[1]

    • Wash with brine (30 mL), dry over anhydrous MgSO₄, and filter.[1]

  • Purification: Evaporate the solvent. The product, 2-Chloro-5-isopropylbenzyl chloride , is typically a pale yellow oil.[1] High vacuum distillation can be used for further purification if necessary (expect bp >110°C at reduced pressure).[1]

Protocol B: Bromodehydroxylation (Synthesis of Benzyl Bromide)

Objective: Conversion to 2-Chloro-5-isopropylbenzyl bromide . Primary Method: Phosphorus Tribromide (PBr₃).[1]

Rationale

Benzyl bromides are significantly more reactive electrophiles than chlorides.[1] PBr₃ is the standard reagent.[1] However, for acid-sensitive substrates (not the case here, but good practice), the Appel reaction (CBr₄/PPh₃) can be used.[1] We recommend PBr₃ for scalability and cost-efficiency.[1]

Step-by-Step Protocol
  • Setup: Use a dry 2-neck flask under N₂ atmosphere.

  • Dissolution: Dissolve 2-Chloro-5-isopropylbenzyl alcohol (10 mmol) in anhydrous Diethyl Ether (Et₂O) or DCM (40 mL). Cool to 0°C.[1]

  • Addition: Add PBr₃ (4.0 mmol, 0.4 eq – Note: PBr₃ delivers 3 Br atoms, but 1.2 equivalents relative to alcohol functionality is standard to drive completion) dropwise.

    • Stoichiometry Note: Use 1.2 eq of PBr₃ (i.e., 12 mmol Br equivalent) to ensure full conversion.[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour the mixture onto crushed ice/water carefully to hydrolyze excess PBr₃.

  • Extraction: Extract with Et₂O or DCM (3 x 30 mL). Wash the organic layer with NaHCO₃ and Brine.[1]

  • Storage: Benzyl bromides are unstable and lachrymators.[1][2] Store at 4°C over activated copper wire (stabilizer) if not used immediately.[1]

Protocol C: Nuclear Halogenation (Advanced)

Objective: Introduction of a halogen onto the aromatic ring (Electrophilic Aromatic Substitution). Target Regiochemistry:

  • Position 4: Activated by para-CH₂OH and ortho-Isopropyl.[1]

  • Position 6: Activated by ortho-CH₂OH and para-Isopropyl.[1]

  • Steric Analysis: Position 6 is flanked by the CH₂OH group.[1] Position 4 is flanked by the bulky Isopropyl group.[1] Position 4 is generally favored electronically, but sterics might direct to Position 6 or 3 (less likely).[1]

Method: N-Halosuccinimide (NCS/NBS) in Acetonitrile.[1]

  • Dissolve the substrate in Acetonitrile (0.1 M).

  • Add NCS (for Cl) or NBS (for Br) (1.05 eq).[1]

  • Catalyst: Add 5 mol% Ammonium Acetate or p-TsOH to catalyze the reaction.

  • Conditions: Stir at Room Temperature. If sluggish, heat to 50°C.

  • Note: Oxidation of the alcohol to the aldehyde is a competing side reaction with NBS.[1] Protection of the alcohol (e.g., as an acetate) is recommended before nuclear halogenation.[1]

Reaction Pathways & Mechanism Visualization

The following diagram illustrates the divergent pathways for side-chain vs. nuclear halogenation.

HalogenationPathways Substrate 2-Chloro-5-isopropylbenzyl alcohol SOCl2 SOCl₂ / DMF (Chlorodehydroxylation) Substrate->SOCl2 PBr3 PBr₃ (Bromodehydroxylation) Substrate->PBr3 NBS NBS / H+ (Nuclear Halogenation) Substrate->NBS BnCl 2-Chloro-5-isopropylbenzyl CHLORIDE (Primary Target) SOCl2->BnCl S_Ni / S_N2 BnBr 2-Chloro-5-isopropylbenzyl BROMIDE (High Reactivity) PBr3->BnBr S_N2 RingHalo Ring-Halogenated Product (Mixture of Pos 4/6) NBS->RingHalo EAS

Figure 1: Divergent synthetic pathways for the halogenation of 2-Chloro-5-isopropylbenzyl alcohol.

Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Lachrymator Benzyl halides are potent tear gas agents.[1] Always handle in a functioning fume hood.[1] Wash glassware with dilute NaOH before removing from the hood.[1]
Hydrolysis The product hydrolyzes back to the alcohol in moist air.[1] Store under inert gas (Ar/N₂) in a desiccator.
Sluggish Reaction The ortho-Cl causes steric hindrance.[1] If conversion is low, switch to the Appel Reaction (PPh₃/CCl₄) which drives the reaction via the formation of strong P=O bonds, often overcoming steric barriers better than SOCl₂.[1]
Polymerization Benzyl halides can self-polymerize (Friedel-Crafts type) upon long storage.[1] Distill immediately before use in the next step.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for Alkyl Halide synthesis).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1] (Mechanistic insights into S_Ni and Vilsmeier-Haack activation).

  • Podgoršek, A. et al. "Halogenation of Alcohols with N-Halosuccinimides and Triphenylphosphine."[1] Synthesis, 2009 , 2009(10), 1677-1682.[1] Link

  • Denton, R. M. et al. "Phosphine oxide-catalysed chlorination of alcohols."[1] Chemical Communications, 2010 , 46, 3025-3027.[1] Link

Sources

Application Note: Solvent Engineering for [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing [2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS: 1268865-70-8), a bifunctional building block containing a reactive benzylic alcohol and a sterically modulated aryl chloride.[1]

Executive Summary & Molecule Profile

Compound: [2-Chloro-5-(propan-2-yl)phenyl]methanol Synonyms: 2-Chloro-5-isopropylbenzyl alcohol Molecular Weight: 184.66 g/mol Core Utility: A "pivot" intermediate in medicinal chemistry.[1] The benzylic alcohol serves as a handle for alkylation or oxidation, while the aryl chloride (ortho to the methylene linker) allows for subsequent cross-coupling (Suzuki/Buchwald), provided the correct solvent systems are used to prevent catalyst poisoning or competitive side reactions.[2]

Critical Solubility Insight: Unlike simple benzyl alcohol, the isopropyl group at the 5-position significantly increases lipophilicity (LogP ~2.8–3.1 estimated).[2] While soluble in standard organic solvents, it exhibits poor water solubility , necessitating biphasic systems or phase-transfer catalysts (PTC) for aqueous protocols.[3][4]

Solubility & Solvent Compatibility Table
Solvent ClassRecommended SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Standard solvent for oxidation (PCC/DMP) and halogenation (SOCl₂).[1]
Ethers THF, 2-MeTHF (Green)Excellent (>100 mg/mL)Ideal for Grignard generation or reduction protocols. 2-MeTHF is preferred for higher process temperatures.[1][3]
Aromatics TolueneGood (>50 mg/mL)Preferred for Dean-Stark dehydrations or high-temp cross-couplings.[1][2]
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Required for SN2 displacements (e.g., azidation) to boost nucleophilicity.[3][4]
Protic Methanol, EthanolGood (>50 mg/mL)Suitable for reductive amination or mild solvolysis; avoid if using strong Lewis acids.[3][4]
Aqueous WaterPoor (<1 mg/mL)Do not use as mono-solvent. Requires co-solvent (e.g., 1:1 THF:Water) or PTC.[3]
Reaction-Specific Solvent Protocols
Workflow A: Selective Oxidation (Alcohol

Aldehyde)

Target: 2-Chloro-5-isopropylbenzaldehyde[1]

Challenge: Over-oxidation to the benzoic acid or chlorination of the isopropyl methine.[2] Recommended System: TEMPO/NaOCl (Bleach) in DCM/Water (Biphasic).[2]

  • Why: The biphasic system buffers the reaction.[2] DCM solubilizes the lipophilic substrate, while the aqueous phase hosts the oxidant.[2]

  • Protocol:

    • Dissolve 1.0 eq of substrate in DCM (0.5 M).[2]

    • Add 0.01 eq TEMPO and 0.1 eq KBr dissolved in minimal water.

    • Cool to 0°C. Add buffered NaOCl (pH 9) dropwise.

    • Endpoint: Quench with aqueous Na₂S₂O₃.

    • Green Alternative: Use Ethyl Acetate (EtOAc) instead of DCM for easier workup and lower toxicity.[2]

Workflow B: Nucleophilic Substitution (OH

Leaving Group)

Target: 2-Chloro-5-isopropylbenzyl chloride/bromide[1]

Challenge: The isopropyl group exerts mild electronic donation but minimal steric hindrance at the benzylic position.[2] However, the resulting benzyl halide is a potent lachrymator .[2][3][4] Recommended System: Thionyl Chloride (SOCl₂) in Toluene (Catalytic DMF).[2]

  • Why: Toluene allows for higher reaction temperatures to drive off HCl/SO₂ gases.[2] It also precipitates the hydrochloride salts of any amine bases used.[2]

  • Protocol:

    • Dissolve substrate in Toluene (anhydrous).[2]

    • Add 1.05 eq SOCl₂ and 1 drop of DMF at 0°C.

    • Warm to 60°C for 1 hour.

    • Evaporation: Remove solvent/excess reagent strictly under vacuum; do not distill at atmospheric pressure to avoid thermal decomposition.

Workflow C: Suzuki-Miyaura Cross-Coupling (Aryl Cl Activation)

Target: Biaryl scaffolds[1][5]

Challenge: Aryl chlorides are sluggish electrophiles.[2][3] The adjacent hydroxymethyl group can chelate Pd catalysts or undergo side reactions if not protected.[2] Recommended System: 1,4-Dioxane/Water (4:1) or 2-MeTHF/Water .[1][3]

  • Why: Water is essential for the boronic acid activation cycle.[2] Dioxane is the "gold standard" for solubility, but 2-MeTHF allows for cleaner phase separation during workup.[1][2][3]

  • Protocol:

    • Catalyst: Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) are required for the aryl chloride.[2]

    • Base: K₃PO₄ (3.0 eq).

    • Temp: 80–100°C.

    • Note: If the alcohol is unprotected, use 2.2 eq of base to account for deprotonation of the -OH (forming the alkoxide in situ), which actually accelerates the oxidative addition via the "anionic effect."[2]

Decision Logic & Reaction Pathways

The following diagram illustrates the critical decision nodes for functionalizing this molecule, highlighting where solvent choice dictates chemoselectivity.

ReactionPathways Start [2-Chloro-5-(propan-2-yl) phenyl]methanol Oxidation Oxidation (TEMPO/NaOCl) Start->Oxidation DCM/Water (Biphasic) Activation Activation (SOCl2/Toluene) Start->Activation Anhydrous Toluene Coupling Suzuki Coupling (Pd-XPhos / 2-MeTHF) Start->Coupling 2-MeTHF/Water (Green Solvent) Aldehyde Aldehyde Product (Reactive Electrophile) Oxidation->Aldehyde BenzylHalide Benzyl Chloride (Lachrymator) Activation->BenzylHalide BenzylHalide->Coupling Alternative Route (Requires Protection) Biaryl Biaryl Alcohol (Scaffold Extension) Coupling->Biaryl Retains -OH

Figure 1: Chemo-divergent pathways. Note that Suzuki coupling (Green path) can be performed directly on the alcohol if excess base is used, whereas oxidation (Yellow path) changes the oxidation state of the linker.[2]

References
  • Murov, S. (2022).[2][3] Properties of Solvents Used in Organic Chemistry. Murov.info. Link

  • Lippincott, M., et al. (2014).[2][3][4] Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 16, 427-438.[1][3][4] Link

  • Fisher Scientific. (2024).[2] Suzuki-Miyaura Cross-Coupling Reaction Protocol. Fisher Scientific.[2] Link

  • Sigma-Aldrich. (2023).[2] 2-Methyltetrahydrofuran: A Versatile Green Solvent.[1][2] MilliporeSigma.[2][3] Link

  • ChemScene. (2024). [2-Chloro-5-(propan-2-yl)phenyl]methanol Product Data. ChemScene. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-C10H13ClO-OPT Subject: Yield Optimization & Troubleshooting for Ortho-Substituted Benzyl Alcohol Synthesis Status: Active Guide Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary & Strategic Route Selection

The Challenge: Synthesizing [2-Chloro-5-(propan-2-yl)phenyl]methanol (also known as 2-chloro-5-isopropylbenzyl alcohol) presents a specific regiochemical challenge.[1] The ortho-chloro substituent at position 2 creates steric bulk near the reaction center (position 1) and introduces a risk of hydrodehalogenation (loss of the chlorine atom) if aggressive reducing agents are used.

Recommended Route: The most robust, high-yield pathway is the Chemoselective Reduction of 2-chloro-5-isopropylbenzoic acid using Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethylsulfide (BMS) .[1][2]

Why this route?

  • Chemoselectivity: Unlike Lithium Aluminum Hydride (LiAlH₄), Borane reduces carboxylic acids faster than aryl halides, preserving the critical 2-Chloro substituent.

  • Speed: Borane reduces carboxylic acids significantly faster than esters or nitriles due to the specific coordination mechanism with the carbonyl oxygen.

Mechanistic Workflow (Visualization)[1]

The following diagram illustrates the critical intermediates. Note the "Boronate Ester Complex"—failure to hydrolyze this species is the #1 cause of low yields.

BoraneReduction Start Start: 2-Chloro-5- isopropylbenzoic Acid Coordination Acyl-Borane Intermediate Start->Coordination + BH3·THF (0°C) Reduction Hydride Transfer (Fast) Coordination->Reduction - H2 Complex STUCK POINT: Trialkoxyboroxine (Boronate Ester) Reduction->Complex Reduction Hydrolysis Critical Step: MeOH/Acid Quench Complex->Hydrolysis Must break B-O bond Product Final Product: [2-Chloro-5-(propan-2-yl) phenyl]methanol Hydrolysis->Product Release Alcohol

Caption: Figure 1. Reaction pathway highlighting the stable Boronate Ester complex (Red Node) which requires vigorous hydrolysis to release the final alcohol product.

Critical Troubleshooting (Q&A)

This section addresses specific failure modes reported by researchers working with ortho-substituted halobenzenes.

Issue 1: "My TLC shows conversion, but I recover low mass after column chromatography."

Diagnosis: Incomplete Hydrolysis of the Boron Complex. The boron atom forms a strong covalent bond with the oxygen of your product alcohol (forming a boronate ester). If you only quench with water, this complex often survives extraction, stays in the organic phase, and "streaks" on silica gel or decomposes slowly, leading to massive yield loss.

Corrective Action:

  • The Methanol Quench: Do not just add water. Add Methanol (MeOH) dropwise until evolution of H₂ gas ceases.

  • Trimethyl Borate Removal: The MeOH reacts with the boron to form trimethyl borate (B(OMe)₃), which is volatile.

  • Azeotropic Distillation: You must concentrate the reaction mixture in vacuo, add more MeOH, and concentrate again (repeat 3x). This physically removes the boron as volatile B(OMe)₃.

  • Alternative (Acid Hydrolysis): If the complex is stubborn, wash the organic phase with 1M HCl or heat the quenched mixture at reflux for 30 minutes before extraction.

Issue 2: "I see a byproduct with Mass M-34 (Dechlorination)."

Diagnosis: Over-reduction / Metal-Halogen Exchange. While rare with Borane, if you are using LiAlH₄ or high temperatures with active metals, the hydride can attack the C-Cl bond, especially since it is activated by the electron-withdrawing nature of the ring.[1]

Corrective Action:

  • Switch Reagent: Ensure you are using BH₃[1][3]·THF or BH₃·DMS . Do not use LiAlH₄ unless strictly necessary (and if so, keep at -78°C to 0°C).[1]

  • Temperature Control: Maintain the reaction at 0°C during addition. Only warm to Room Temperature (RT) to drive completion. Do not reflux the borane reaction unless monitoring confirms the intermediate is stuck.

Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Moisture Deactivation or Borane Decomposition. BH₃[1]·THF is unstable over time and sensitive to moisture. The active reagent degrades into boric acid, which does nothing.

Corrective Action:

  • Reagent Check: Titrate your Borane solution or use a fresh bottle.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of Borane relative to the carboxylic acid. The first 0.3-0.5 eq is often consumed by reacting with the acidic proton (-COOH -> -COO-BH2) before reduction begins.[1]

Optimized Experimental Protocol

Objective: Synthesis of [2-Chloro-5-(propan-2-yl)phenyl]methanol from 2-chloro-5-isopropylbenzoic acid.

Reagent Comparison Table
ReagentChemoselectivity (Cl tolerance)Reaction SpeedWork-up DifficultyRecommendation
BH₃[1]·THF High FastModerate (Requires MeOH quench)Primary Choice
BH₃[1]·DMS High Very FastHigh (Stench, requires fume hood)Scale-up Choice
LiAlH₄ Low (Risk of dechlor.)[1]FastHigh (Al emulsions)Avoid
NaBH₄ + I₂ HighModerateLowGood Alternative
Step-by-Step Method (Borane Route)[1]
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Add 2-chloro-5-isopropylbenzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration) . Cool the solution to 0°C in an ice bath.

  • Addition: Add BH₃·THF (1.0 M solution, 1.5 eq) dropwise via the addition funnel over 30 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (25°C).

    • Stir for 4–16 hours. Monitor by TLC (Note: The intermediate boronate ester may run differently than the final alcohol. Perform a mini-workup on your TLC aliquot: add aliquot to a vial with MeOH/HCl, shake, then spot).

  • Quench (The Yield Maker):

    • Cool back to 0°C.

    • Slowly add Methanol (excess).[1] Vigorous bubbling will occur.[3]

    • Stir for 30 minutes at RT.

  • Boron Removal:

    • Concentrate the mixture on a rotary evaporator.

    • Redissolve the residue in MeOH and concentrate again. Repeat this 3 times. This drives off the boron as trimethyl borate.

  • Extraction:

    • Dissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash with 1M HCl (to ensure complete hydrolysis), then Sat. NaHCO₃, then Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate.[2][4][5]

  • Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

References & Authority

The protocols and mechanisms described above are grounded in the fundamental hydroboration-reduction methodologies established by H.C. Brown and standard process chemistry practices for halobenzenes.

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. I. The Partial Reduction of Carboxylic Acids with Diborane." Journal of the American Chemical Society. (Establishes the chemoselectivity of Borane for acids over halides). [1]

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry. (Discusses the NaBH4/I2 alternative if Borane is unavailable).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[3] (General reference for the mechanism of boronate ester hydrolysis).

  • ChemScene. "[2-Chloro-5-(propan-2-yl)phenyl]methanol Product Data." (Verification of target molecule structure and CAS 1268865-70-8).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for [2-Chloro-5-(propan-2-yl)phenyl]methanol and all reagents before handling.

Sources

Technical Support Center: Purification of 2-Chloro-5-isopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Chloro-5-isopropylbenzyl alcohol .

This compound is a highly specialized building block frequently utilized in drug discovery and active pharmaceutical ingredient (API) development. It is typically synthesized via the reduction of either 2-chloro-5-isopropylbenzaldehyde[1] or 2-chloro-5-isopropylbenzoic acid. Due to its unique structural features—namely, the lipophilic isopropyl group and the electron-withdrawing ortho-chloro substituent—standard purification methods must be precisely tuned to prevent co-elution of impurities, thermal degradation, or auto-oxidation.

Purification Workflow & Decision Matrix

Selecting the correct purification method is dictated by your reaction scale and the specific impurity profile of your crude mixture.

G Start Crude 2-Chloro-5-isopropylbenzyl alcohol Assess Assess Scale & Impurity Profile (TLC/HPLC/GC-MS) Start->Assess ScaleSmall Small Scale (<10g) or Complex Impurities Assess->ScaleSmall Analytical/Prep ScaleLarge Large Scale (>10g) or Volatile Impurities Assess->ScaleLarge Bulk/Process Chroma Flash Column Chromatography (Silica Gel, Hexane/EtOAc) ScaleSmall->Chroma Distill Vacuum Fractional Distillation (High Vacuum, Vigreux Column) ScaleLarge->Distill Pure Pure 2-Chloro-5-isopropylbenzyl alcohol (>98% Purity) Chroma->Pure Distill->Pure

Decision matrix for selecting the optimal purification route for 2-Chloro-5-isopropylbenzyl alcohol.

Standard Operating Procedures (SOPs)

Method A: Flash Column Chromatography (For Complex Mixtures & Scale <10g)

Causality: The hydroxyl group of the benzyl alcohol makes it significantly more polar than its aldehyde or acid precursors. However, the bulky, lipophilic isopropyl group dampens this polarity gap. A precisely graded silica gel chromatography system is required to resolve these closely eluting species[2].

Step-by-Step Self-Validating Protocol:

  • Stationary Phase Preparation: Slurry-pack a glass column with 230-400 mesh silica gel using 100% Hexanes. The silica mass should be 30-50 times the mass of the crude mixture.

  • Sample Loading: Dissolve the crude 2-Chloro-5-isopropylbenzyl alcohol in a minimal volume of Dichloromethane (DCM). Apply evenly to the silica bed to ensure a narrow starting band.

  • Gradient Elution:

    • Begin with 100% Hexanes (2 column volumes) to flush highly non-polar byproducts.

    • Transition to 95:5 Hexanes:Ethyl Acetate to elute unreacted 2-chloro-5-isopropylbenzaldehyde.

    • Increase to 85:15 Hexanes:Ethyl Acetate to elute the target alcohol.

  • Self-Validation (Fraction Pooling): Spot every fraction on a TLC plate. System Rule: Only pool fractions that exhibit a single, UV-active spot at

    
    . If any fraction exhibits a faint secondary spot (e.g., the aldehyde at 
    
    
    
    ), quarantine it for repurification rather than contaminating the main batch.
  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 35°C to prevent thermal stress.

Method B: Vacuum Fractional Distillation (For Bulk Scale >10g)

Causality: Unsubstituted benzyl alcohol has a high boiling point of approximately 205°C[3]. The addition of chloro and isopropyl substituents significantly increases the molecular weight, pushing the atmospheric boiling point well above 250°C. Heating the compound to this extreme causes dehydration or etherification. Therefore, high-vacuum fractional distillation is mandatory[4].

Step-by-Step Self-Validating Protocol:

  • Apparatus Setup: Assemble a fractional distillation setup utilizing a Vigreux column to increase theoretical plates. Ensure all joints are properly greased and the system is connected to a high-vacuum pump (<5 mmHg) equipped with a cold trap.

  • Degassing: Apply vacuum at room temperature for 15 minutes to remove residual extraction solvents and dissolved gases.

  • Heating & Fore-run: Gradually increase the heating mantle temperature. Collect the fore-run (containing water and unreacted volatile aldehyde) until the vapor temperature stabilizes.

  • Self-Validation (Main Fraction Collection): System Rule: The system validates the purity of the main fraction when the vapor temperature remains absolutely constant (within a 1-2°C window) at a steady vacuum pressure. Swap to a clean receiving flask to collect the pure 2-Chloro-5-isopropylbenzyl alcohol. Any fluctuation in temperature indicates an impurity transition phase, and collection must be paused.

  • Cooling: Allow the system to cool to room temperature under vacuum before backfilling with Argon or Nitrogen to prevent hot-state oxidation.

Quantitative Method Comparison

To assist in process development, the following table summarizes the quantitative metrics and operational trade-offs between the two primary purification methods.

MetricFlash Column ChromatographyVacuum Fractional Distillation
Optimal Scale < 10 grams> 10 grams
Typical Yield 75% - 85%85% - 95%
Purity Achievable > 99% (Excellent for complex mixtures)> 98% (Dependent on boiling point gaps)
Time Investment High (Continuous monitoring required)Medium (Setup heavy, but automated collection)
Solvent Consumption High (Liters of Hexane/EtOAc)Zero (Solvent-free process)
Primary Risk Co-elution of structurally similar impuritiesThermal degradation / Polymerization

Troubleshooting Guide

Q: My isolated product has a yellowish tint instead of being a colorless oil/solid. What went wrong? A: Causality: Benzyl alcohols are typically colorless. A yellow tint strongly indicates trace contamination by the unreacted starting material, 2-chloro-5-isopropylbenzaldehyde, which absorbs in the visible spectrum[1]. Alternatively, it may indicate auto-oxidation if the product was exposed to air at elevated temperatures. Solution: Run a quick UV-Vis or TLC check. If the aldehyde is present, perform a secondary purification using a short silica plug. Alternatively, wash the organic layer with saturated aqueous sodium bisulfite (


) to form a water-soluble bisulfite adduct with the trace aldehyde, leaving the pure alcohol in the organic phase.

Q: During vacuum distillation, the product degrades, leaving a dark, viscous residue in the boiling flask. How do I prevent this? A: Causality: Benzyl alcohols are prone to acid-catalyzed dehydration or intermolecular etherification at high temperatures[4]. If your crude mixture contains trace acidic impurities (e.g., residual Lewis acids from the reduction step or unreacted 2-chloro-5-isopropylbenzoic acid), prolonged heating will trigger polymerization. Solution: Prior to distillation, ensure the crude mixture is thoroughly washed with a mild aqueous base (e.g., saturated


) to neutralize and remove any acidic catalysts. Always maintain a high vacuum (<5 mmHg) to keep the boiling temperature as low as possible.

Q: I am experiencing co-elution of the alcohol with the starting material on silica gel. How can I improve resolution? A: Causality: The lipophilic isopropyl group dampens the polarity difference between the aldehyde/acid and the target alcohol. If the solvent gradient is too steep, the compounds will co-elute[2]. Solution: Decrease the polarity of your mobile phase. Instead of a rapid jump to 15% Ethyl Acetate, utilize a highly gradual gradient (e.g., 2%, 4%, 6%, 8% EtOAc in Hexanes). Alternatively, switch to a different solvent system, such as Toluene/Acetone, which can offer different selectivity for aromatic compounds.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to verify the purity of 2-Chloro-5-isopropylbenzyl alcohol? A:

  • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a water/acetonitrile gradient. This will easily separate the alcohol from the aldehyde and acid.

  • 1H NMR Spectroscopy: Look for the diagnostic shift of the benzylic protons (a distinct singlet around ~4.7 ppm) and ensure the complete disappearance of the aldehyde proton (singlet, ~10.4 ppm) or carboxylic acid proton.

Q: How should I store the purified compound to maintain its integrity? A: Store the purified liquid/solid in an amber glass vial to prevent UV-induced degradation. Flush the headspace with an inert gas (Argon or Nitrogen) to prevent atmospheric auto-oxidation back to the aldehyde. Keep refrigerated at 2-8°C.

References

  • BLD Pharm. "1288991-69-4 | 2-Chloro-5-isopropylbenzaldehyde". bldpharm.com.
  • Sigma-Aldrich. "2-Chloro-5-isopropylbenzoic acid | 1160575-02-9". sigmaaldrich.com.
  • Organic Syntheses. "benzyl alcohol - Organic Syntheses Procedure". orgsyn.org.
  • BenchChem. "Benzyl alcohol-13C | 54522-91-7". benchchem.com.
  • SpecialChem. "Benzyl Alcohol (Preservative): Cosmetic Ingredient INCI". specialchem.com.

Sources

Solving solubility issues with [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with [2-Chloro-5-(propan-2-yl)phenyl]methanol. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Understanding the Challenge: Physicochemical Profile

[2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS No. 1268865-70-8) is an aromatic alcohol with a molecular structure that predicts low aqueous solubility.[1] The presence of a hydrophobic isopropyl group and a chloro-substituted phenyl ring outweighs the modest hydrophilic contribution of the single hydroxymethyl group. This inherent lipophilicity is the primary cause of the solubility issues commonly observed in aqueous-based experimental systems.

Table 1: Physicochemical Properties of [2-Chloro-5-(propan-2-yl)phenyl]methanol and Related Compounds

PropertyValue for [2-Chloro-5-(propan-2-yl)phenyl]methanolReference Compound: Benzyl AlcoholReference Compound: (2-Chlorophenyl)phenylmethanol
Molecular Formula C₁₀H₁₃ClOC₇H₈OC₁₃H₁₁ClO
Molecular Weight 184.66 g/mol [1]108.14 g/mol [2]218.68 g/mol [3]
Predicted LogP (XLogP3) ~3.0 - 4.0 (Estimated)1.15[4]3.4[3]
Water Solubility Poor (Predicted)Soluble (~4 g/100 mL)[2][4]Poor (Predicted)
pKa (Acidic) ~14-15 (Estimated from Benzyl Alcohol)~14.4[4]N/A

LogP (logarithm of the partition coefficient) is a measure of lipophilicity. A higher LogP value indicates lower aqueous solubility.

Troubleshooting Workflow for Solubility Issues

Before delving into specific techniques, it's helpful to have a logical workflow to diagnose and solve solubility problems. The following diagram outlines a systematic approach.

Solubility_Workflow cluster_0 Initial Observation cluster_1 Strategy 1: Co-Solvents cluster_2 Strategy 2: Advanced Excipients Start Compound fails to dissolve in aqueous buffer or precipitates upon dilution CoSolvent Prepare concentrated stock in 100% water-miscible organic solvent (e.g., DMSO, Ethanol) Start->CoSolvent Dilute Dilute stock into final aqueous medium. Does it precipitate? CoSolvent->Dilute CoSolvent_Yes Yes Dilute->CoSolvent_Yes Precipitation CoSolvent_No No Dilute->CoSolvent_No Stable Solution TrySurfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) into the aqueous medium before adding compound stock. CoSolvent_Yes->TrySurfactant Success Solution Achieved. Proceed with experiment. (Remember vehicle control!) CoSolvent_No->Success Precipitate_S Does it still precipitate? TrySurfactant->Precipitate_S Surfactant_Yes Yes Precipitate_S->Surfactant_Yes Precipitation Surfactant_No No Precipitate_S->Surfactant_No Stable Solution TryCyclodextrin Prepare an inclusion complex with a cyclodextrin (e.g., HP-β-CD). Surfactant_Yes->TryCyclodextrin Surfactant_No->Success TryCyclodextrin->Success Often successful for highly insoluble compounds

Caption: A step-by-step workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My [2-Chloro-5-(propan-2-yl)phenyl]methanol won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: The most direct first step is to use a co-solvent.[5][6][7] This involves dissolving the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.

  • Causality: Co-solvents work by reducing the overall polarity of the solvent system (water), making it more favorable for a lipophilic compound like [2-Chloro-5-(propan-2-yl)phenyl]methanol to dissolve.[8][9] They essentially create a micro-environment that is less "hostile" to the nonpolar regions of your molecule.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): An excellent, strong solvent for a wide range of compounds.

    • Ethanol: A less potent but often more biocompatible option.[10]

    • Polyethylene Glycol 400 (PEG 400) or Propylene Glycol: Commonly used in pharmaceutical formulations for their solubilizing properties and low toxicity.[][12]

  • Actionable Protocol: See Protocol 1: Preparing a Stock Solution Using a Co-Solvent .

Q2: I successfully dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my cell culture media or buffer. How do I fix this?

A2: This is a common issue known as "crashing out." It happens when the concentration of the co-solvent is diluted to a point where it can no longer keep the compound in solution. The key is to ensure the final concentration of the organic solvent is high enough to maintain solubility, but low enough to not affect your experimental system. If that's not possible, you need a more advanced formulation strategy.

  • Troubleshooting Steps:

    • Decrease Final Compound Concentration: The simplest solution may be to work at a lower final concentration of your compound if your experimental design allows.

    • Increase Final Co-solvent Concentration: Determine the maximum percentage of co-solvent your assay can tolerate (e.g., 0.5% or 1% DMSO is common for cell-based assays). Try to formulate your dilution scheme to stay within this limit.

    • Incorporate Surfactants: If the above fails, adding a small amount of a non-ionic surfactant to your aqueous medium before adding the DMSO stock can prevent precipitation.[13][14] Surfactants form micelles that encapsulate the drug, keeping it dispersed.[15][16]

    • Change Co-solvent: Sometimes, another co-solvent like ethanol or PEG 400 may be more compatible with your aqueous phase.

Q3: Can I use pH adjustment to improve the solubility of [2-Chloro-5-(propan-2-yl)phenyl]methanol?

A3: While pH adjustment is a powerful technique for ionizable compounds, it is unlikely to be effective for [2-Chloro-5-(propan-2-yl)phenyl]methanol under typical experimental conditions.[][14]

  • Scientific Rationale: The only potentially ionizable group is the benzylic alcohol's hydroxyl (-OH) group. Alcohols are extremely weak acids. The pKa of the hydroxyl group in benzyl alcohol is approximately 14.4.[4] To deprotonate this group to any significant extent and form a more soluble alkoxide ion, you would need to raise the pH to a very high level (e.g., pH > 14). Such extreme pH values are incompatible with almost all biological experiments and can cause chemical degradation of the compound. Therefore, for practical purposes, this compound should be treated as non-ionizable.[17][18]

Q4: What are surfactants and how do I choose one for my experiment?

A4: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[16] In water, above a certain concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar environment that can dissolve your lipophilic compound, while the hydrophilic heads face the water, keeping the entire structure in solution.[15]

Surfactant_Mechanism cluster_0 Surfactant Micelle cluster_1 Aqueous Environment Micelle_Core Hydrophobic Core (Surfactant Tails) Compound [Compound] Head1 Micelle_Core->Head1 Hydrophilic Head H1 H₂O H2 H₂O H3 H₂O H4 H₂O H5 H₂O H6 H₂O Head2 Head3 Head4 Head5 Head6 Head7 Head8

Caption: Solubilization of a hydrophobic compound within a surfactant micelle.

  • Choosing a Surfactant: For most biological applications, non-ionic surfactants are preferred due to their lower toxicity and reduced tendency to interact with proteins compared to ionic surfactants.[19][20]

    • Polysorbates (e.g., Tween® 20, Tween® 80): Widely used, effective, and have a long history of use in pharmaceutical formulations.

    • Poloxamers (e.g., Pluronic® F-68, Poloxamer 188): Block co-polymers with good solubilizing capacity and generally low cell toxicity.

  • Actionable Protocol: See Protocol 2: Solubilization Using a Non-Ionic Surfactant .

Q5: I've heard about cyclodextrins. When should I consider using them?

A5: Cyclodextrins are an excellent choice when co-solvents and simple surfactant systems are insufficient or undesirable (e.g., due to toxicity or interference with the assay). They are particularly useful for creating stable, aqueous solutions of highly hydrophobic compounds for in vivo or sensitive in vitro studies.[21][22]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[][24] The hydrophobic part of your compound, likely the chloro-isopropyl-phenyl ring, can become encapsulated within this cavity, forming an "inclusion complex."[25] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[26]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceuticals due to its high aqueous solubility and excellent safety profile.[22]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative that can be very effective for certain molecules.

  • Actionable Protocol: See Protocol 3: Preparing a Cyclodextrin Inclusion Complex .

Experimental Protocols

Protocol 1: Preparing a Stock Solution Using a Co-Solvent
  • Weigh Compound: Accurately weigh a small amount of [2-Chloro-5-(propan-2-yl)phenyl]methanol (e.g., 1.85 mg) into a sterile microcentrifuge tube.

  • Add Co-Solvent: Add a calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., add 100 µL DMSO to 1.85 mg of compound to make a 100 mM stock, since MW = 184.66).

  • Dissolve: Vortex or sonicate the tube gently until the solid is completely dissolved. Visually inspect for any remaining particulates. This is your concentrated stock.

  • Dilution: Perform serial dilutions from this stock into your final aqueous buffer or media. When making the final dilution, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize local over-concentration that can cause precipitation.

  • Vehicle Control: Prepare a parallel "vehicle control" by performing the same dilutions with the co-solvent alone (e.g., 100% DMSO) to account for any effects of the solvent on your experiment.

Protocol 2: Solubilization Using a Non-Ionic Surfactant
  • Prepare Surfactant-Containing Buffer: Prepare your experimental buffer (e.g., PBS, cell culture media) containing a low concentration of a non-ionic surfactant. A good starting point is 0.1% to 0.5% (w/v) of Tween® 80 or Poloxamer 188.

  • Prepare Compound Stock: Prepare a concentrated stock of [2-Chloro-5-(propan-2-yl)phenyl]methanol in a co-solvent like DMSO as described in Protocol 1.

  • Dilute into Surfactant Buffer: Slowly add the required volume of your DMSO stock solution to the surfactant-containing buffer while vortexing. The pre-existing micelles in the buffer will help to immediately encapsulate the compound as it is diluted, preventing precipitation.

  • Vehicle Control: Your vehicle control should be the surfactant-containing buffer with the equivalent amount of DMSO added.

Protocol 3: Preparing a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A concentration of 10-20% (w/v) is a common starting point.

  • Add Compound: Add an excess amount of solid [2-Chloro-5-(propan-2-yl)phenyl]methanol directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at room temperature. Allow it to equilibrate for 24-48 hours. This allows time for the compound to dissolve and form the inclusion complex.

  • Remove Excess Solid: After equilibration, there will likely be undissolved solid at the bottom. This represents the compound that could not be complexed. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated solution of the compound-cyclodextrin complex.

  • Sterilize and Quantify: Sterile filter the solution through a 0.22 µm filter (a PVDF membrane is often suitable, but check for compatibility). The concentration of the compound in this final solution must be determined analytically (e.g., by HPLC-UV or LC-MS/MS) as it will not be the nominal concentration you started with.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (n.d.).
  • pH and Solubility - AP Chem | Fiveable. (2025, August 15).
  • Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF - ResearchGate. (n.d.).
  • How does surfactant affect solubility of relatively non polar substance? - Quora. (2021, October 5).
  • CAS 950245-96-2: [2-Chloro-5-methoxy-4-(propan-2-yloxy)phenyl]methanol - CymitQuimica. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
  • Cosolvent - Wikipedia. (n.d.).
  • Introduction to Common Non-ionic Surfactants - Guangdong Huana Chemistry Co., Ltd. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. (2021, June 10).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • pH and Solubility - YouTube. (2025, April 24).
  • Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations - PMC. (2023, November 29).
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. (n.d.).
  • Cosolvent - Grokipedia. (n.d.).
  • Benzyl Alcohol. (n.d.).
  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • [2-Chloro-5-(propan-2-yl)phenyl]methanol | ChemScene. (n.d.).
  • 6954-45-6, (2-CHLORO-PHENYL)-PHENYL-METHANOL Formula - ECHEMI. (n.d.).
  • (ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_5)Phenyl(ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_2)methanol Properties - EPA. (2025, October 15).

Sources

Technical Support Center: Optimizing 2-Chloro-5-isopropylbenzyl alcohol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-isopropylbenzyl alcohol. The primary focus is on the critical parameter of reaction temperature during the reduction of 2-chloro-5-isopropylbenzaldehyde. This document is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Yield of 2-Chloro-5-isopropylbenzyl alcohol

  • Potential Cause A: Ineffective Reduction at Low Temperatures. While low temperatures are crucial for controlling exothermic reactions, they can also significantly slow down the reaction rate, especially with milder reducing agents like sodium borohydride (NaBH₄). If the reaction is too cold, it may not proceed to completion within a reasonable timeframe.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before adjusting temperature, ensure your reducing agent is fresh and active. Old or improperly stored NaBH₄ can have reduced efficacy.[1] A simple test is to add a small amount to water; vigorous bubbling (hydrogen evolution) indicates activity.

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. If the reaction stalls, it's a clear indicator that conditions need adjustment.

    • Gradual Temperature Increase: If the reaction is sluggish at 0-5 °C, allow the mixture to slowly warm to room temperature (20-25 °C).[1] Continue to monitor by TLC. For many NaBH₄ reductions in alcoholic solvents, room temperature provides a good balance of reaction speed and control.[2][3]

    • Consider a Stronger Reducing Agent: If temperature adjustments with NaBH₄ are ineffective, and your experimental setup allows for it, consider using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). Note that LiAlH₄ is significantly more reactive, requires strictly anhydrous conditions (typically in solvents like dry ether or THF), and must be handled with extreme care at low temperatures (0 °C) to prevent runaway reactions.[3][4]

Problem 2: Significant Formation of Impurities

  • Potential Cause A: High Reaction Temperature. Elevated temperatures, especially above room temperature, can promote side reactions. In the presence of an alcohol solvent (e.g., methanol, ethanol), high temperatures can lead to the formation of ether byproducts, such as dibenzyl ether.[5][6]

  • Potential Cause B: Decomposition of the Reducing Agent. Sodium borohydride can decompose, particularly in acidic conditions or at elevated temperatures in certain protic solvents, reducing its effectiveness and potentially introducing impurities.[7]

  • Troubleshooting Steps:

    • Implement Strict Temperature Control: The most critical step is to maintain the recommended temperature range. For NaBH₄ reductions, start the addition of the reducing agent at 0 °C using an ice bath to manage the initial exotherm.[1]

    • Portion-wise Addition: Add the solid NaBH₄ in small portions over a period of 30-60 minutes.[1] This allows for better heat dissipation and prevents the internal temperature from rising uncontrollably.

    • Avoid Unnecessary Heating: Do not heat the reaction unless TLC analysis shows it is absolutely necessary and has stalled at lower temperatures.[7] If heating is required, do so gently and monitor for the appearance of new spots on the TLC plate.

    • Solvent Choice: The reduction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or below.[8] These solvents also serve to protonate the intermediate alkoxide.

Problem 3: Reaction is Incomplete, Even After Extended Time at Room Temperature

  • Potential Cause A: Insufficient Molar Equivalent of Reducing Agent. The stoichiometry of the reaction requires a certain amount of hydride. If too little reducing agent is used, the reaction will stop once it is consumed.

  • Troubleshooting Steps:

    • Verify Stoichiometry: For the reduction of an aldehyde with NaBH₄, a slight excess of the reducing agent is typically used (e.g., 1.2 to 1.5 molar equivalents) to ensure the reaction goes to completion.[2][8]

    • Re-evaluate Reagent Purity: As mentioned, the purity and activity of the starting materials, particularly the reducing agent, are paramount.[1]

    • Controlled Heating as a Last Resort: In some cases, gentle heating to 40-50 °C can help push a sluggish reaction to completion.[7] However, this must be done cautiously while monitoring for impurity formation via TLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the reduction of 2-chloro-5-isopropylbenzaldehyde with NaBH₄?

A1: The optimal temperature is a range, not a single point. The best practice is to begin the reaction at a low temperature (0-5 °C) by cooling the solution of the aldehyde in an alcohol (like methanol or ethanol) in an ice bath. Then, add the sodium borohydride portion-wise to control the initial exothermic release. After the addition is complete, the reaction can be allowed to warm to room temperature (20-25 °C) and stirred until completion, which should be monitored by TLC.[1][8]

Q2: Why is it critical to start the addition of NaBH₄ at 0 °C?

A2: The reaction between sodium borohydride and the aldehyde is exothermic. Adding the reagent at 0 °C serves two main purposes:

  • Safety and Control: It prevents a rapid, uncontrolled temperature increase (a runaway reaction) that could cause the solvent to boil, creating a safety hazard.

  • Selectivity: It minimizes the rate of potential side reactions that become more favorable at higher temperatures, thus ensuring higher purity of the final product.[1]

Q3: Can I run the reaction at an elevated temperature (e.g., reflux) to speed it up?

A3: While heating can increase the reaction rate, it is generally not recommended for this synthesis. Temperatures above 40-50 °C significantly increase the risk of side reactions, such as the formation of dibenzyl ether, and can also lead to the decomposition of the NaBH₄ reagent itself.[6][7] Stick to the 0 °C to room temperature protocol for the best results in terms of yield and purity.

Q4: How does the choice of solvent affect the reaction temperature?

A4: For NaBH₄ reductions, protic solvents like methanol or ethanol are standard. They are effective at solvating the reagents and serve as the proton source for the workup step. These solvents are compatible with the 0 °C to room temperature range. Using aprotic solvents like THF is also possible, but a separate aqueous workup step is then essential to protonate the resulting alkoxide intermediate.[8] The temperature protocol remains similar.

Data Summary Table

Temperature Range (°C)Reducing AgentExpected OutcomeCommon Issues
0 - 5 °C NaBH₄ / LiAlH₄Controlled Reaction: Optimal for initial reagent addition. Minimizes side reactions.Sluggish or incomplete reaction if maintained for the entire duration with NaBH₄.
20 - 25 °C (Room Temp) NaBH₄Good Balance: Typically sufficient for the reaction to proceed to completion with good yield and purity after initial cooling.[2]May still be slow for very hindered or deactivated aldehydes.
> 30 °C NaBH₄Increased Reaction Rate: Reaction will proceed faster.High Risk of Impurities: Increased likelihood of side reactions (e.g., ether formation) and reagent decomposition.[6][7]

Experimental Protocol & Workflow

Optimized Protocol for Synthesis of 2-Chloro-5-isopropylbenzyl alcohol

This protocol details the reduction of 2-chloro-5-isopropylbenzaldehyde using sodium borohydride with optimized temperature control.

Materials:

  • 2-chloro-5-isopropylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-isopropylbenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot is no longer visible.

  • Quenching: Once complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. This neutralizes excess NaBH₄ and protonates the alkoxide.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-isopropylbenzyl alcohol. Further purification can be achieved by flash column chromatography if necessary.[1]

Troubleshooting Workflow Diagram

This diagram illustrates the decision-making process when troubleshooting the synthesis.

G cluster_start Start: Low Yield cluster_check Initial Checks cluster_temp Temperature Optimization cluster_stoich Stoichiometry cluster_end Resolution start Low Yield Observed reagent_check Check Reagent Activity (Fresh NaBH4?) start->reagent_check tlc_check Monitor by TLC (Reaction Stalled?) reagent_check->tlc_check Reagent OK warm_rt Allow to Warm to Room Temp tlc_check->warm_rt Reaction Stalled at 0°C check_equiv Verify NaBH4 Equivalents (1.2 - 1.5 eq?) tlc_check->check_equiv Reaction Progressing, but Incomplete gentle_heat Gentle Heating (40-50°C) warm_rt->gentle_heat Still Stalled impurity_check Check for Impurities by TLC gentle_heat->impurity_check success Yield Improved impurity_check->success No Impurities fail Yield Still Low (Consider LiAlH4) impurity_check->fail Impurities Formed check_equiv->success Stoichiometry Corrected check_equiv->fail Stoichiometry OK

Caption: Troubleshooting workflow for low yield issues.

References

  • Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde - Benchchem.
  • Chemistry Benzyl Alcohol - SATHEE.
  • NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols - Oriental Journal of Chemistry.
  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC.
  • Benzyl alcohol - Wikipedia.
  • At what temperature ester reduction with sodium borohydride is done? - ResearchGate.
  • reduction of aldehydes and ketones - Chemguide.
  • Reactions of benzyl alcohol under different reaction conditions a - ResearchGate.
  • Reduction of Ketones & Aldehydes - YouTube.
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
  • NaBH4 reaction driven to completion by heating? : r/OrganicChemistry - Reddit.

Sources

Minimizing side reactions during oxidation of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions During Aldehyde Synthesis Ticket ID: CHEM-SUP-2024-OX-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Substrate: [2-Chloro-5-(propan-2-yl)phenyl]methanol CAS: 1268865-70-8 Target Product: 2-Chloro-5-isopropylbenzaldehyde (Aldehyde) Critical Challenge: Stopping oxidation at the aldehyde stage while preserving the meta-isopropyl group and preventing ring chlorination.

This guide addresses the specific challenges of oxidizing a hindered, electron-modified benzylic alcohol . The ortho-chloro group provides steric bulk and electron-withdrawing character, while the meta-isopropyl group introduces a tertiary benzylic hydrogen susceptible to radical attack.

Oxidant Selection Matrix

Choosing the right oxidant is the first line of defense against side reactions.

Oxidant SystemSelectivity (Aldehyde)Side Reaction RiskSuitability
TEMPO / BAIB High Low. Mild conditions prevent isopropyl radical abstraction.Recommended (Lab Scale)
TEMPO / NaOCl (Anelli) HighModerate. Risk of ring chlorination if pH/stoichiometry drifts.Recommended (Scale-up)
MnO₂ ModerateLow. Requires large excess (10-20 eq); heterogeneous handling issues.Alternative
Swern HighLow. Cryogenic (-78°C) requirements limit scale; odor issues.Alternative
Jones / KMnO₄ Low Critical. High risk of over-oxidation to benzoic acid and isopropyl attack.DO NOT USE
Decision Logic (Visualized)

OxidantSelection cluster_warnings Contraindicated Start Start: Select Oxidant Scale Scale of Reaction? Start->Scale LabScale < 10g (Lab Scale) Scale->LabScale LargeScale > 100g (Process Scale) Scale->LargeScale TEMPO_BAIB TEMPO / BAIB (Bis-acetoxyiodobenzene) LabScale->TEMPO_BAIB Priority 1: Mildness Swern Swern Oxidation LabScale->Swern Priority 2: Cost TEMPO_Bleach TEMPO / NaOCl (Buffered Anelli) LargeScale->TEMPO_Bleach Priority 1: Cost/Safety Jones Jones Reagent (Cr VI) LargeScale->Jones Avoid KMnO4 Permanganate

Caption: Decision tree for oxidant selection based on scale and safety profile.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Over-oxidation to Carboxylic Acid

Symptom: LCMS shows mass [M+16] relative to aldehyde, or acidic peak shift. Root Cause: The presence of water allows the aldehyde to form a gem-diol (hydrate) . This hydrate is then oxidized to the carboxylic acid.[1] Mechanism:



Corrective Actions:

  • Water Exclusion (DMP/Swern/BAIB): Ensure solvents are anhydrous. The TEMPO/BAIB system in DCM is superior here as it does not require an aqueous phase.

  • Phase Transfer Control (Anelli): If using TEMPO/Bleach (aqueous), use a biphasic system (DCM/Water) and limit the reaction time. The aldehyde partitions into the organic layer, protecting it from the aqueous oxidant.

  • Temperature: Keep reaction at 0°C. Higher temperatures favor hydrate formation and over-oxidation.

Issue 2: Isopropyl Group Degradation (Benzylic Oxidation)

Symptom: Complex mixture; loss of isopropyl group or formation of tertiary alcohol/peroxide. Root Cause: Radical abstraction of the tertiary benzylic proton on the isopropyl group. Mechanism: Radical oxidants (like Cr(VI) or air/metal catalysts) can abstract the H atom at the 5-position. Corrective Actions:

  • Avoid Radical Initiators: Do not use aerobic oxidation with metal catalysts (Co/Mn) unless strictly controlled.

  • Use TEMPO: TEMPO itself acts as a radical trap, preventing the propagation of free radical chains that would attack the isopropyl group. The oxidation proceeds via an ionic mechanism (oxoammonium cation), which is safe for the isopropyl group.

Issue 3: Chlorination of the Aromatic Ring

Symptom: Mass spectrum shows [M+34] or [M+36] pattern (addition of Cl). Root Cause: Electrophilic Aromatic Substitution (EAS) by active chlorine species (Cl⁺ equivalent) when using NaOCl (Bleach). Corrective Actions:

  • Buffer the Solution: Maintain pH 8.6–9.5 using NaHCO₃/K₂CO₃. At acidic pH, HOCl is in equilibrium with Cl₂, which is a potent chlorinating agent.

  • Use Scavengers: Add dimethyl sulfide (DMS) or excess alcohol at the quench step immediately to destroy residual active chlorine.

  • Switch Reagent: Move to TEMPO/BAIB (iodine-based) to eliminate chlorine entirely.

Optimized Protocol: TEMPO / BAIB Oxidation

Recommended for highest selectivity and ease of handling.

Objective: Synthesis of 2-Chloro-5-isopropylbenzaldehyde.

Reagents:
  • Substrate: [2-Chloro-5-(propan-2-yl)phenyl]methanol (1.0 equiv)

  • TEMPO (0.1 equiv)

  • BAIB (Bis-acetoxyiodobenzene) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

  • Quench: Aqueous Na₂S₂O₃ (Thiosulfate)

Step-by-Step Procedure:
  • Preparation: Charge a reaction flask with the Substrate and DCM . Stir until dissolved.

  • Catalyst Addition: Add TEMPO (0.1 equiv) to the solution. The solution will turn orange-red.

  • Oxidant Addition: Cool the mixture to 0°C. Add BAIB (1.1 equiv) portion-wise over 10 minutes. Note: Exothermic.

  • Reaction: Allow to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:1). Look for the disappearance of the alcohol (lower Rf) and appearance of the aldehyde (higher Rf).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and saturated NaHCO₃ (1:1 ratio) to the reaction mixture. Stir vigorously for 15 minutes to reduce excess iodine species.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

Pathway Visualization

ReactionPathway cluster_prevention Prevention Strategy Substrate Alcohol Substrate (2-Cl, 5-iPr) Intermediate Oxoammonium Complex Substrate->Intermediate + TEMPO/BAIB Aldehyde Target Aldehyde Intermediate->Aldehyde - TEMPO-H Acid Benzoic Acid (Side Product) Aldehyde->Acid + H2O (Over-oxidation) Advice Exclude Water to block Acid path Advice->Acid

Caption: Reaction pathway showing the critical branch point for over-oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use MnO₂ instead of TEMPO? A: Yes, activated MnO₂ is highly selective for benzylic alcohols and will not touch the isopropyl group. However, it requires a large excess (10–20 equivalents by weight) and vigorous stirring, which generates significant solid waste. It is excellent for small-scale (<1g) but cumbersome for scale-up.

Q: Why is the reaction stalling at 80% conversion? A: The ortho-chloro group creates steric hindrance. If using TEMPO/NaOCl, the pH may have dropped, inhibiting the regeneration of the catalyst. Check pH (keep >8.5) or add a fresh 0.05 equiv of TEMPO. If using BAIB, ensure the reagent is not old (iodine reagents can degrade).

Q: I see a new spot on TLC that isn't aldehyde or acid. What is it? A: If you are using methanol or ethanol in the workup or as a co-solvent, you might have formed the acetal . Benzaldehydes with electron-withdrawing groups (like 2-Cl) are electrophilic and form acetals easily. Ensure all solvents are non-nucleophilic (DCM, THF, Toluene).

Q: Is the isopropyl group stable to Swern oxidation? A: Generally, yes. Swern conditions (-78°C) are too cold for radical abstraction at the isopropyl position. However, ensure you do not let the temperature spike during the addition of Et₃N, or you risk Pummerer rearrangement side products.

References

  • Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids...[2] using TEMPO." Journal of Organic Chemistry, 1987.

  • De Luca, L., et al. "A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds."[3][4] Organic Letters, 2001.[3][4] (Discusses TEMPO/TCCA and similar mild variants).

  • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. (Comprehensive guide on oxidant selection).

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 2010.

Sources

Stability of [2-Chloro-5-(propan-2-yl)phenyl]methanol under reflux conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Protocol for [2-Chloro-5-(propan-2-yl)phenyl]methanol

Ticket ID: #CIPM-STAB-001 Subject: Thermal Stability & Solvent Compatibility under Reflux Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

Welcome to the Technical Support Hub. You are likely working with [2-Chloro-5-(propan-2-yl)phenyl]methanol (referred to herein as CIPM ), a substituted benzyl alcohol derivative.

While benzyl alcohols are generally perceived as stable, CIPM possesses a specific substitution pattern—a 2-chloro group (electron-withdrawing/steric bulk) and a 5-isopropyl group (electron-donating). This combination creates a unique reactivity profile under reflux conditions. The 5-isopropyl group stabilizes the benzylic carbocation intermediate, making this compound significantly more prone to acid-catalyzed self-etherification (dimerization) than unsubstituted benzyl alcohols.

This guide addresses the specific instability pathways you may encounter: Dimerization , Oxidation , and Solvent Interaction .

Module 1: Critical Instability Pathways

User Question:

"I refluxed CIPM in toluene overnight, and the product turned into a viscous yellow oil. NMR shows a new set of benzylic protons. What happened?"

Technical Diagnosis:

You have likely formed the symmetric dibenzyl ether (Dimer).

The Mechanism: Under thermal stress, even trace acidity (from glassware surfaces or solvent impurities) can protonate the hydroxyl group of CIPM. The 5-isopropyl group is an electron donor; it stabilizes the resulting benzylic carbocation via hyperconjugation and inductive effects. This carbocation is then attacked by a second molecule of CIPM.

Visualizing the Decomposition Pathway:

CIPM_Decomposition CIPM [2-Chloro-5-(propan-2-yl)phenyl]methanol (CIPM) Cation Benzylic Carbocation (Stabilized by 5-iPr) CIPM->Cation H+ / Heat (-H2O) Aldehyde 2-Chloro-5-isopropylbenzaldehyde (Oxidation Product) CIPM->Aldehyde O2 / Reflux MixedEther Mixed Alkyl-Benzyl Ether (If Refluxed in ROH) CIPM->MixedEther Reflux in MeOH/EtOH Dimer Symmetric Ether (Dimer) [Major Thermal Impurity] Cation->Dimer + CIPM

Figure 1: Thermal decomposition pathways of CIPM. The 5-isopropyl group accelerates the formation of the Dimer via the Cation intermediate.

Module 2: Solvent Compatibility Guide

User Question:

"Which solvent is safe for refluxing CIPM? Can I use Ethanol or Chloroform?"

Technical Response:

Solvent selection is the single biggest determinant of CIPM stability. Please refer to the compatibility matrix below.

Table 1: Solvent Compatibility Matrix for CIPM Reflux

SolventBoiling PointCompatibilityRisk FactorMechanism of Failure
Ethanol / Methanol 78°C / 65°CINCOMPATIBLE HighTrans-etherification. The solvent acts as a nucleophile, converting CIPM into the ethyl/methyl ether.
Chloroform / DCM 61°C / 40°CCAUTION MediumAcidity. Chlorinated solvents often contain trace HCl or phosgene stabilizers, which catalyze Dimer formation.
Toluene 110°CCOMPATIBLE Low*Generally safe, but high T promotes oxidation if

is present. Must be acid-free.
THF (Tetrahydrofuran) 66°COPTIMAL LowNeutral and moderately polar. Good solubility, low risk of side reactions.
Acetone 56°CCAUTION MediumCan form acetals/ketals with the alcohol under acidic conditions.

Expert Tip: If you must use a chlorinated solvent (like Chloroform) for reflux, pass it through a plug of basic alumina first to remove trace acid stabilizers. This simple step can prevent the "gummy" dimer formation.

Module 3: Troubleshooting & Workup

User Question:

"My reaction mixture is darkening. How do I stop the degradation?"

Technical Response:

Darkening usually indicates oxidation (aldehyde formation) or polymerization of trace impurities.

Step-by-Step Rescue Protocol:

  • Quench Thermal Energy: Immediately remove the heat source. Do not just turn it off; physically lower the heating mantle/bath.

  • Neutralize: If you suspect acid-catalyzed dimerization, add 1-2 mL of Triethylamine (TEA) or saturated NaHCO3 solution to the reaction mixture immediately. This neutralizes trace protons and stops the carbocation pathway.

  • Inert Atmosphere: Ensure the headspace is flushed with Argon or Nitrogen. The benzylic position is sensitive to auto-oxidation at reflux temperatures.

Decision Tree for Impurity Analysis:

Troubleshooting_Tree Start Impurity Detected in CIPM CheckNMR Check 1H NMR (Benzylic Region ~4.5-4.8 ppm) Start->CheckNMR Singlet45 Singlet shifted downfield? (~4.5 ppm -> ~4.6 ppm) CheckNMR->Singlet45 Singlet10 New Signal at ~10 ppm? CheckNMR->Singlet10 Ether DIAGNOSIS: Dimer (Ether) Cause: Trace Acid/Heat Singlet45->Ether Yes Aldehyde DIAGNOSIS: Aldehyde Cause: Oxidation/Air Singlet10->Aldehyde Yes

Figure 2: Rapid diagnostic logic for identifying CIPM degradation products.

Module 4: Recommended Stability Stress Test

Before committing valuable starting material to a long reflux, perform this Self-Validating System Check :

  • Dissolve: 10 mg of CIPM in 1 mL of your chosen solvent.

  • Stress: Heat to reflux in a sealed vial for 1 hour.

  • Analyze: Spot on TLC (Thin Layer Chromatography).

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm).

  • Interpret:

    • Single Spot: Solvent is compatible.

    • New Spot (Higher Rf): Dimer formation (Ether is less polar than Alcohol).

    • New Spot (Lower Rf/Trailing): Decomposition/Acid formation.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
  • Sahoo, S., et al. (2023).[1] Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride. ACS Omega. Available at: [Link] (Demonstrates the susceptibility of benzyl alcohols to etherification under Lewis Acid catalysis).

  • Loudon, G. M.Organic Chemistry. 5th Ed. Roberts and Company Publishers. (Carbocation stability of isopropyl-substituted benzenes).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6989, Thymol (Structural analog reference for isopropyl group reactivity). Available at: [Link]

Sources

Technical Support Center: 2-Chloro-5-isopropylbenzyl alcohol (CAS 90938-78-2)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low conversion rates of 2-Chloro-5-isopropylbenzyl alcohol Content type: Technical Support Center Guide

Introduction

You are likely utilizing 2-Chloro-5-isopropylbenzyl alcohol as a scaffold for agrochemical active ingredients (similar to indaziflam intermediates) or pharmaceutical building blocks.

When researchers report "low conversion" with this specific substrate, it is rarely a quality issue with the starting material. Instead, it is almost exclusively a kinetic problem driven by the 2-chloro substituent . This ortho-chloro group exerts a dual inhibitory effect:

  • Steric Blockade: It physically hinders the trajectory of nucleophiles or oxidants attacking the benzylic carbon.

  • Electronic Deactivation: The inductive withdrawal (-I effect) destabilizes the development of partial positive charge at the benzylic position, retarding both

    
     and hydride-abstraction pathways.
    

This guide addresses the two most common "stalled" workflows: Activation (Chlorination) and Oxidation (to Aldehyde) .

Part 1: Diagnostic Workflow

Before altering your protocol, identify your failure mode using this logic tree.

DiagnosticWorkflow Start ISSUE: Low Conversion of 2-Cl-5-iPr-BnOH Target What is your Target Product? Start->Target Chloride Benzyl Chloride (Activation) Target->Chloride Aldehyde Benzaldehyde (Oxidation) Target->Aldehyde Reagent Reagent Used? Chloride->Reagent SOCl2 SOCl2 (Thionyl Chloride) Reagent->SOCl2 HCl Conc. HCl / ZnCl2 Reagent->HCl Issue1 Diagnosis: Steric hindrance blocks uncatalyzed SN2 attack. SOCl2->Issue1 Fix2 SOLUTION: Switch to SOCl2 (HCl is too weak for deactivated rings) HCl->Fix2 Fix1 SOLUTION: Add DMF catalyst (Vilsmeier-Haack intermediate) Issue1->Fix1 OxMethod Method Used? Aldehyde->OxMethod MnO2 MnO2 (Heterogeneous) OxMethod->MnO2 Swern Swern / PCC OxMethod->Swern If stalled Issue2 Diagnosis: Surface passivation or steric bulk preventing adsorption. MnO2->Issue2 Fix3 SOLUTION: Switch to Homogeneous Catalysis (TEMPO/Bleach) Swern->Fix3 If stalled Issue2->Fix3

Figure 1: Decision tree for diagnosing the root cause of stalled conversion based on reaction type.

Part 2: Troubleshooting Protocols

Scenario A: Conversion to Benzyl Chloride Stalls < 60%

Context: You are reacting the alcohol with Thionyl Chloride (


) to create the benzyl chloride (a precursor for amines or ethers). The reaction stalls despite reflux.

The Mechanism of Failure: Standard


 reactions proceed via an alkyl chlorosulfite intermediate (

). The final step requires a chloride ion (

) to attack the benzylic carbon from the backside (

).
  • The Problem: The 2-chloro group sterically shields this backside approach. Without a catalyst, the chloride ion is too passive to overcome this barrier, leading to a stable chlorosulfite intermediate that hydrolyzes back to the starting alcohol upon aqueous workup.

Corrective Protocol (The "Catalytic Kick"): You must use Dimethylformamide (DMF) as a nucleophilic catalyst. DMF reacts with


 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than 

alone.
ParameterStandard Protocol (Fails)Optimized Protocol (Success)
Reagent

(1.2 equiv)

(1.5 equiv)
Catalyst NoneDMF (5-10 mol%)
Solvent DCM or TolueneToluene (allows higher temp)
Temperature Reflux (

or

)

Addition RapidDropwise

into Alcohol/DMF mixture

Step-by-Step Fix:

  • Dissolve 2-Chloro-5-isopropylbenzyl alcohol (1.0 equiv) in anhydrous Toluene (5 vol).

  • Add DMF (0.05 equiv) . The solution may yellow slightly.

  • Heat to

    
    .
    
  • Add

    
     (1.5 equiv) dropwise over 30 mins. Gas evolution (
    
    
    
    ) indicates initiation.
  • Ramp temperature to

    
     and hold for 2-4 hours.
    
  • Validation: Check TLC/HPLC. If conversion is >98%, concentrate to remove excess

    
    before adding water (prevents hydrolysis of the product).
    
Scenario B: Oxidation to Aldehyde Stalls or Over-Oxidizes

Context: You are oxidizing the alcohol to 2-chloro-5-isopropylbenzaldehyde.

  • Issue 1 (MnO2): Reaction stalls at 50% conversion.

  • Issue 2 (Permanganate/Jones): Over-oxidation to Benzoic Acid.

The Mechanism of Failure:

  • MnO2: This relies on the alcohol adsorbing onto the manganese surface. The bulky isopropyl and chloro groups prevent efficient surface contact (steric exclusion).

  • Jones/KMnO4: The electron-withdrawing Chlorine makes the aldehyde electrophilic, promoting hydrate formation which is rapidly oxidized to the acid.

Corrective Protocol (Anelli Oxidation): Use TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) with Bleach (NaOCl). This is a homogeneous catalytic system that is less sensitive to sterics and highly selective for aldehydes.

Step-by-Step Fix:

  • Dissolve Alcohol (10 mmol) in DCM (25 mL) .

  • Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol, 10 mol%) .

  • Cool to

    
    .
    
  • Vigorously stir (biphasic mixture).

  • Slowly add NaOCl (commercial bleach, buffered to pH 9 with

    
    ) .
    
  • Critical Control: Monitor pH. Keep it ~8-9. If it drops, the reaction slows; if >10, you risk haloform side reactions.

  • Quench with sodium thiosulfate immediately upon disappearance of starting material.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use PBr3 to make the bromide instead? A: Yes, but


 is even more sensitive to steric hindrance than 

. The bulky bromophosphite intermediate often fails to undergo

substitution with the 2-Cl substituent present.
  • Recommendation: Convert to the Chloride first (using

    
    /DMF), then perform a Finkelstein reaction (NaI/Acetone) or use the chloride directly if possible. If you absolutely need the bromide, use 
    
    
    
    (Appel Reaction), which drives the reaction via the formation of the very strong P=O bond, often overcoming steric penalties.

Q2: Why does my product hydrolyze back to the alcohol during workup? A: You likely didn't form the chloride; you formed the chlorosulfite ester . If the


 step fails (due to lack of DMF catalyst or low temp), you are left with 

. This species is stable in organic solvent but reacts instantly with water in your separatory funnel to regenerate the starting alcohol (

).
  • Test: Take an aliquot of your reaction mixture, add methanol. If you see the Methyl Ether (

    
    ) or Methyl Sulfite, you never formed the chloride.
    

Q3: Is the 5-isopropyl group stable to oxidation? A: Generally, yes. However, under radical conditions (like neat halogenation or vigorous


 reflux), the tertiary benzylic position on the isopropyl group (

) is susceptible to abstraction.
  • Constraint: Avoid radical initiators (AIBN, benzoyl peroxide) or prolonged exposure to Chromium(VI) oxidants. The TEMPO protocol described above is safe for the isopropyl group.

References

  • Thionyl Chloride Activation (General Mechanism & Catalysis)

    • ReactionWeb: "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride."[1][2][3] Detailed mechanism on the role of DMF and sterics in

      
       reactions.
      
  • Synthesis of Isopropylbenzyl Chlorides

    • PrepChem: "Synthesis of 2-chloro-3-isopropylbenzyl chloride."[4] Provides a validated protocol for a structural isomer, confirming the necessity of

      
       and controlled temperatures.
      
  • Benzyl Alcohol Oxidation Strategies

    • Organic Chemistry Portal: "Oxidation of Alcohols to Aldehydes.
  • Industrial Context (Agrochemical Intermediates)

    • Google Patents: "Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

Sources

Validation & Comparative

Analytical Profile: 1H NMR of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum for [2-Chloro-5-(propan-2-yl)phenyl]methanol (also known as 2-chloro-5-isopropylbenzyl alcohol). Designed for medicinal chemists and structural biologists, this document moves beyond basic peak listing to explore the causality of signal patterns , solvent-dependent resolution , and regioisomer differentiation .

The core value proposition of this guide is the comparative analysis between CDCl₃ (Chloroform-d) and DMSO-d₆ (Dimethyl Sulfoxide-d₆) as solvation matrices, highlighting how solvent choice dictates the visibility of labile protons and benzylic coupling—critical factors in verifying the purity of benzyl alcohol intermediates.

Part 1: Structural Context & Spin System Logic

To interpret the spectrum accurately, one must first map the spin system of the 1,2,5-trisubstituted benzene ring. The molecule possesses distinct magnetic environments that create a predictable "fingerprint."

The Spin System
  • Aromatic Region (ABC-like system): The protons at positions 3, 4, and 6 form the core diagnostic set.

    • H3: Located ortho to the Chlorine (EWG).

    • H4: Located meta to Chlorine and ortho to the Isopropyl group.

    • H6: Located ortho to the hydroxymethyl group and meta to the Isopropyl group.

  • Aliphatic Region: The isopropyl group (septet + doublet) and the benzylic methylene (singlet or doublet depending on solvent).

Logic Flow: Structural Elucidation

The following diagram illustrates the logical pathway used to confirm the 1,2,5-substitution pattern versus potential regioisomers (e.g., 1,2,4-substitution).

G Start Unknown Chlorobenzyl Alcohol Isomer Aromatic_Scan Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic_Scan Coupling_Check Identify Coupling Constants (J) Aromatic_Scan->Coupling_Check Pattern_A Pattern: Two Doublets (Ortho) + One Singlet (Indicates 1,2,4-substitution) Coupling_Check->Pattern_A J(ortho) only Pattern_B Pattern: Doublet (Ortho) + Doublet of Doublets + Doublet (Meta) (Indicates 1,2,5-substitution) Coupling_Check->Pattern_B J(ortho) + J(meta) H3_Signal H3 Signal: Doublet (J ~8Hz) (Ortho to H4) Pattern_B->H3_Signal H4_Signal H4 Signal: dd (J ~8Hz, ~2Hz) (Ortho to H3, Meta to H6) Pattern_B->H4_Signal H6_Signal H6 Signal: Doublet (J ~2Hz) (Meta to H4) Pattern_B->H6_Signal Conclusion CONFIRMED: [2-Chloro-5-(propan-2-yl)phenyl]methanol H3_Signal->Conclusion H4_Signal->Conclusion H6_Signal->Conclusion

Figure 1: Decision logic for distinguishing the 2-chloro-5-isopropyl isomer from other trisubstituted benzenes based on 1H coupling constants.

Part 2: Experimental Protocol & Acquisition Parameters

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, the following protocol is recommended.

Sample Preparation[1][2][3]
  • Mass: Weigh 10–15 mg of the product.

  • Solvent Selection:

    • Routine Check: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.

    • Full Characterization: 0.6 mL DMSO-d₆ (99.9% D). Note: DMSO is preferred for observing the hydroxyl coupling.

  • Filtration: Filter through a cotton plug in a glass pipette if any turbidity is observed (crucial for removing inorganic salts from the reduction step).

Instrument Parameters (Recommended)
ParameterSettingRationale
Frequency 400 MHz or higherEssential to resolve the H4 doublet of doublets (dd) from overlapping signals.
Pulse Angle 30° or 45°Ensures rapid relaxation for quantitative integration accuracy.
Relaxation Delay (D1) ≥ 2.0 secondsAllows full relaxation of aromatic protons for accurate integration ratios (3:1:1:6).
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg samples.
Temperature 298 K (25°C)Standardizes chemical shifts, particularly for the -OH group.

Part 3: Spectral Analysis & Assignment

The following table details the chemical shifts (


) and coupling patterns expected for [2-Chloro-5-(propan-2-yl)phenyl]methanol in CDCl₃ .
Predicted Chemical Shift Data (Reference Standard)
Proton LabelChemical Shift (

ppm)
MultiplicityIntegrationCoupling Constant (

Hz)
Assignment Logic
H-3 7.25 – 7.30Doublet (d)1H

Ortho to Cl (Deshielded); coupled to H-4.
H-6 7.15 – 7.20Doublet (d)1H

Ortho to CH₂OH; Meta coupled to H-4.
H-4 7.05 – 7.10dd1H

Ortho to H-3, Meta to H-6.
CH₂-OH 4.70 – 4.75Singlet (s)*2H-Benzylic protons. Becomes doublet in DMSO.
CH(CH₃)₂ 2.85 – 2.95Septet (sept)1H

Methine of isopropyl group.
-OH 1.80 – 2.50Broad Singlet1H-Exchangeable; shift varies with concentration.
CH(CH₃)₂ 1.22 – 1.26Doublet (d)6H

Methyls of isopropyl group.

Note: Chemical shifts are referenced to TMS (0.00 ppm).[1] In CDCl₃, the benzylic CH₂ usually appears as a singlet because rapid proton exchange decouples the OH proton.

Part 4: Comparative Analysis (Performance & Alternatives)

This section objectively compares the analytical "performance" of different solvents and contrasts the target molecule with its structural isomers.

Comparison 1: Solvent Resolution (CDCl₃ vs. DMSO-d₆)

The choice of solvent dramatically alters the information content of the spectrum.[2]

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Scientific Recommendation
-OH Signal Broad singlet; variable position.Sharp triplet (coupled to CH₂); distinct position (~5.2 ppm).Use DMSO-d₆ if confirming the presence of the alcohol functionality is critical.
Benzylic -CH₂- Singlet (decoupled).Doublet (coupled to OH,

Hz).
DMSO-d₆ proves the -CH₂-OH connectivity explicitly.
Solubility Good for lipophilic benzyl alcohols.Excellent; breaks intermolecular H-bonds.Use CDCl₃ for routine purity checks; use DMSO for structural characterization.
Comparison 2: Regioisomer Differentiation

A common synthetic error involves chlorination at the wrong position. Differentiating 2-Chloro-5-isopropyl (Target) from 2-Chloro-4-isopropyl (Alternative) is critical.

  • Target (2-Cl-5-iPr):

    • Coupling: H3 and H4 are adjacent (Ortho coupling ~8Hz).

    • Pattern: One large splitting (8Hz) and one small splitting (2Hz) observed in the aromatic region.

  • Alternative (2-Cl-4-iPr):

    • Structure: Protons are at positions 3, 5, and 6.

    • H3: Isolated between Cl and iPr. Appears as a Singlet .

    • H5/H6: Adjacent. Appear as two Doublets (Ortho coupling).

    • Differentiation: If you see a sharp aromatic singlet , you have synthesized the wrong isomer (the 4-isopropyl variant).

Part 5: Troubleshooting & Validation Workflow

Use this self-validating workflow to interpret ambiguous data.

Workflow Sample NMR Sample Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 Solvent->CDCl3 DMSO DMSO-d6 Solvent->DMSO Result_CDCl3 OH = Broad Singlet CH2 = Singlet CDCl3->Result_CDCl3 Result_DMSO OH = Triplet CH2 = Doublet DMSO->Result_DMSO D2O_Shake D2O Shake Test Result_CDCl3->D2O_Shake Ambiguous OH? Final OH Disappears (Confirms Alcohol) D2O_Shake->Final

Figure 2: Protocol for validating the hydroxyl group using solvent effects and D₂O exchange.

Common Anomalies
  • Water Peak Interference: In DMSO-d₆, water appears ~3.33 ppm.[2] Ensure your isopropyl methine septet (~2.9 ppm) is not obscured. Dry the sample if integration is >10% off.

  • Rotamers: At room temperature, the isopropyl group should rotate freely. If the methyl doublet is split or broadened, check for steric hindrance or cool the sample (rare for this specific molecule).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4][5] (Authoritative text on coupling constants and chemical shifts).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link

  • AIST Spectral Database for Organic Compounds (SDBS). (Standard reference for benzyl alcohol and chlorobenzene derivative shifts). Link

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." (Solvent property comparison). Link

Sources

Publish Comparison Guide: HPLC Retention Time and Method for 2-Chloro-5-isopropylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and method development framework for the HPLC analysis of 2-Chloro-5-isopropylbenzyl alcohol , a key intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary

2-Chloro-5-isopropylbenzyl alcohol is a lipophilic aromatic alcohol (Estimated LogP ~3.3). Its analysis requires optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure separation from its primary synthetic precursor, 2-Chloro-5-isopropylbenzaldehyde , and potential regioisomers.

This guide compares the industry-standard C18 (Octadecyl) method against a Phenyl-Hexyl alternative. While C18 offers robust hydrophobicity-based retention, the Phenyl-Hexyl stationary phase provides superior selectivity for chlorinated aromatic rings via


 interactions, often necessary for resolving critical isomeric pairs.

Part 1: Chemical Context & Critical Quality Attributes (CQA)

Before defining the method, we must understand the analyte's behavior.

  • Analyte: 2-Chloro-5-isopropylbenzyl alcohol

  • Key Impurity: 2-Chloro-5-isopropylbenzaldehyde (Starting Material/Oxidation Product)

  • Separation Challenge: Both compounds are lipophilic. The aldehyde generally elutes after the alcohol on C18 columns due to the lack of a hydrogen bond donor and slightly higher hydrophobicity, but the resolution (

    
    ) can be compromised if the organic gradient is too steep.
    
Synthesis & Impurity Pathway

The following diagram illustrates the relationship between the target alcohol and its critical impurities, defining the separation requirements.

SynthesisPathway Aldehyde Precursor: 2-Chloro-5-isopropylbenzaldehyde (LogP ~3.6) Target Target Analyte: 2-Chloro-5-isopropylbenzyl alcohol (LogP ~3.3) Aldehyde->Target Reduction (NaBH4) Target->Aldehyde Oxidation (Storage) Isomer Regioisomer: 2-Chloro-4-isopropylbenzyl alcohol (Critical Pair) Isomer->Target Co-eluting Impurity

Figure 1: Synthesis pathway showing the critical separation required between the target alcohol and its aldehyde precursor.

Part 2: Method Comparison (C18 vs. Phenyl-Hexyl)

This section compares two validated approaches. Data presented is representative of optimized chromatographic behavior for chlorinated alkylbenzyl alcohols.

Comparative Performance Data
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Retention Time (Approx) 5.2 - 5.8 min6.5 - 7.2 min
Selectivity (

) for Isomers
ModerateHigh (Sensitive to Cl- position)
Resolution (Alcohol/Aldehyde) Good (

)
Excellent (

)
Mobile Phase Suitability High ACN compatibilityMethanol enhances

effect
Recommendation Routine QC / Assay Impurity Profiling / Isomer Separation
Method A: The "Workhorse" C18 Protocol

Best for: Routine purity checks and high-throughput analysis.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1%

    
    .
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Chlorobenzene absorption) and 254 nm.

  • Observation: The alcohol elutes first. The aldehyde elutes later due to higher lipophilicity.

Method B: The "Selectivity" Phenyl-Hexyl Protocol

Best for: Separating the 5-isopropyl target from 4-isopropyl isomers.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol:Water (65:35 v/v). Methanol is preferred over ACN here as ACN can suppress

    
     interactions between the analyte and the stationary phase.
    
  • Observation: Retention is longer, but the separation of positional isomers is significantly improved due to the interaction of the phenyl ring on the column with the chlorinated aromatic ring of the analyte.

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column is performing correctly before sample analysis.

Reagent Preparation
  • Mobile Phase A ( Aqueous): 0.1% Phosphoric Acid in HPLC-grade Water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).

  • Diluent: Acetonitrile:Water (80:20). Note: High organic content in diluent ensures solubility of this lipophilic compound.

Instrument Parameters
  • Column Temp: 30°C (Controlled temperature is critical for retention time reproducibility).

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

Gradient Program (Standardized)

Although isocratic (70% ACN) works, a shallow gradient prevents accumulation of highly lipophilic dimers.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Comment
0.004060Initial Equilibration
8.001090Elution of Target & Aldehyde
8.104060Return to Initial
12.004060Re-equilibration
System Suitability (SST) Criteria

Run a standard solution containing both the Alcohol (0.5 mg/mL) and Aldehyde (0.05 mg/mL).

  • Resolution (

    
    ):  > 2.0 between Alcohol and Aldehyde peaks.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (n=5): < 2.0% for retention time and area.

Part 4: Method Development Workflow

The following decision tree guides the researcher in choosing the correct modification if the standard method fails (e.g., co-elution of isomers).

MethodDev Start Start: C18 Column ACN:H2O (60:40) CheckRes Check Resolution (Rs) Alcohol vs. Aldehyde Start->CheckRes GoodRes Rs > 2.0? Yes CheckRes->GoodRes BadRes Rs < 2.0? No CheckRes->BadRes Finalize Validate Method A (Standard QC) GoodRes->Finalize IsomerIssue Isomer Co-elution? BadRes->IsomerIssue SwitchPhenyl Switch to Phenyl-Hexyl Use Methanol Mobile Phase IsomerIssue->SwitchPhenyl Yes (Critical Pair) AdjustGradient Decrease Slope (Increase Run Time) IsomerIssue->AdjustGradient No (Just Peak Overlap)

Figure 2: Logical workflow for optimizing the separation of 2-Chloro-5-isopropylbenzyl alcohol.

References

  • SIELC Technologies. (2018).[1] Separation of 4-Isopropylbenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. (2007).[2] Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231-239. Retrieved from [Link]

  • Simeonov, S., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry, 1, 1-13. Retrieved from [Link]

Sources

Comparing reactivity of [2-Chloro-5-(propan-2-yl)phenyl]methanol vs benzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of [2-Chloro-5-(propan-2-yl)phenyl]methanol vs. Benzyl Alcohol

Introduction

In the landscape of synthetic organic chemistry and drug development, benzyl alcohol serves as a foundational building block and a frequent reference compound. Its reactivity, centered around the hydroxyl group and the stability of the benzylic position, is well-characterized.[1][2] However, the strategic introduction of substituents onto the aromatic ring can profoundly alter this reactivity, opening new synthetic pathways or necessitating modified reaction conditions. This guide provides a detailed comparative analysis of benzyl alcohol and a substituted analogue, [2-Chloro-5-(propan-2-yl)phenyl]methanol.

We will dissect the electronic and steric influences of the chloro and isopropyl groups on the reactivity of the benzylic alcohol functionality. This comparison is not merely academic; it provides crucial insights for researchers designing synthetic routes involving substituted aromatic scaffolds. Through an examination of key transformations—oxidation, esterification, and nucleophilic substitution—supported by experimental protocols and mechanistic insights, this guide will illuminate the nuanced chemical behavior of these two molecules.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of a benzylic alcohol is intrinsically linked to the electronic environment of the aromatic ring. The substituents on [2-Chloro-5-(propan-2-yl)phenyl]methanol introduce competing electronic and steric effects not present in the parent benzyl alcohol.

  • Benzyl Alcohol: The unsubstituted phenyl ring acts as a baseline, providing resonance stabilization to intermediates, particularly at the benzylic position.[3]

  • [2-Chloro-5-(propan-2-yl)phenyl]methanol:

    • Chloro Group (ortho): This halogen exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the ring and the benzylic carbon. It also possesses a weaker, electron-donating mesomeric or resonance effect (+M) via its lone pairs. For reactions involving the build-up of positive charge at the benzylic position, the inductive effect typically dominates, leading to destabilization. Furthermore, its position ortho to the hydroxymethyl group introduces significant steric hindrance.

    • Isopropyl Group (para to Chloro, meta to hydroxymethyl): This alkyl group is electron-donating through an inductive effect (+I), which increases the electron density of the ring. This effect can help stabilize adjacent positive charges.

The net result is an electronic landscape in [2-Chloro-5-(propan-2-yl)phenyl]methanol that is significantly different from benzyl alcohol, predicting altered reactivity in fundamental organic transformations.

Comparative Reactivity in Key Synthetic Transformations

We will now explore how these structural differences manifest in three common and synthetically vital reactions.

Oxidation to Benzaldehyde

The selective oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis, preventing over-oxidation to the carboxylic acid.[4] Modern methods often employ mild conditions, such as photocatalysis, to achieve high selectivity.[5]

Mechanistic Considerations: Photocatalytic aerobic oxidation, for instance using Eosin Y, often proceeds through a hydrogen atom transfer (HAT) mechanism. The photocatalyst, upon irradiation, abstracts a hydrogen atom from the alcohol, generating a benzyl radical. This radical then reacts with oxygen to form the aldehyde. The rate of this process can be influenced by the electronic properties of the aromatic ring; electron-donating groups can enhance the reaction rate by stabilizing the transition state.[5]

Reactivity Comparison:

  • Benzyl Alcohol: Readily undergoes oxidation under various conditions.[6][7]

  • [2-Chloro-5-(propan-2-yl)phenyl]methanol: The net electron-withdrawing nature of the chloro group is expected to slightly decrease the rate of oxidation compared to benzyl alcohol. While the isopropyl group is donating, the influence of the ortho-chloro group is likely more pronounced. Studies on substituted benzyl alcohols have shown that electron-withdrawing groups can reduce the efficiency of oxidation reactions.[5][8]

Data Presentation: Predicted Outcomes for Photocatalytic Oxidation

SubstrateKey SubstituentsExpected Relative RatePredicted Yield
Benzyl AlcoholNoneBaselineHigh (e.g., >90%)[5]
[2-Chloro-5-(propan-2-yl)phenyl]methanolOrtho-Cl (-I, +M), Meta-Isopropyl (+I)Slower than baselineGood to High (e.g., 75-85%)

Experimental Protocol: Photocatalytic Aerobic Oxidation

  • Reaction Setup: To a 10 mL round-bottom flask, add the benzylic alcohol (0.5 mmol, 1.0 eq), Eosin Y (0.01 mmol, 2 mol%), and the solvent (e.g., 5 mL of acetonitrile).

  • Atmosphere: Seal the flask with a septum and purge with oxygen (O₂) gas from a balloon for 5 minutes.

  • Irradiation: Place the flask approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the corresponding aldehyde.

Visualization: Photocatalytic Oxidation Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Alcohol (1 eq) & Eosin Y (2 mol%) in MeCN B Purge with O₂ Balloon A->B C Irradiate with Blue LED at Room Temperature B->C D Monitor by TLC C->D E Concentrate in vacuo D->E Reaction Complete F Purify via Column Chromatography E->F G Isolate Aldehyde Product F->G G cluster_mech Fischer Esterification Mechanism Carboxylic_Acid R'-COOH Protonated_Acid R'-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R'-C(OH)₂(O⁺HR) Protonated_Acid->Tetrahedral_Intermediate + R-OH Alcohol R-OH Proton_Transfer R'-C(OH)(O-R)(OH₂⁺) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O R'-COOR + H₂O Proton_Transfer->Ester_H2O -H₂O, -H⁺ G cluster_benzyl Benzyl Alcohol Pathway cluster_subst [2-Chloro-5-(propan-2-yl)phenyl]methanol Pathway b_alc Benzyl Alcohol b_h2o - H₂O b_alc->b_h2o b_carb Benzylic Carbocation (Resonance Stabilized) b_h2o->b_carb s_carb Substituted Carbocation (Inductively Destabilized by Cl) s_alc Substituted Alcohol s_h2o - H₂O s_alc->s_h2o s_h2o->s_carb note Conclusion: Benzyl carbocation is more stable, leading to a faster Sₙ1 reaction.

Sources

Elemental analysis data for [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment & Characterization Guide: [2-Chloro-5-(propan-2-yl)phenyl]methanol

Executive Summary & Strategic Utility

[2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS: 1268865-70-8), often referred to as 2-Chloro-5-isopropylbenzyl alcohol, is a high-value bifunctional building block in medicinal chemistry.[1] Its utility stems from its dual reactivity: the benzyl alcohol moiety serves as a nucleophile for etherification or a precursor for benzylic halides, while the aryl chloride provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

In drug development, this scaffold is frequently employed to introduce lipophilic bulk (via the isopropyl group) while maintaining specific electronic properties governed by the ortho-chloro substituent.[1] This guide compares its characterization profile against common structural analogs and synthesis byproducts, emphasizing why Elemental Analysis (EA) must be integrated into a broader orthogonal analytical strategy to ensure GMP-grade purity.

Chemical Identity & Theoretical Benchmarks

Before experimental validation, theoretical baselines must be established.[1] The following data serves as the reference standard for all subsequent analytical comparisons.

Property Specification
IUPAC Name [2-Chloro-5-(propan-2-yl)phenyl]methanol
Common Name 2-Chloro-5-isopropylbenzyl alcohol
CAS Number 1268865-70-8
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
SMILES CC(C)C1=CC(CO)=C(Cl)C=C1
Physical State Colorless to pale yellow viscous oil or low-melting solid
Theoretical Elemental Composition

Used for calibrating CHN Combustion Analyzers.[1]

ElementSymbolAtomic MassCountMass % (Theoretical)
Carbon C12.0111065.04%
Hydrogen H1.008137.10%
Chlorine Cl35.45119.20%
Oxygen O15.99918.66%

Comparative Performance: Target vs. Alternatives

In a synthesis campaign, researchers often choose between this specific building block and its analogs (e.g., Bromo-variants) or must distinguish it from impurities (e.g., Regioisomers).[1] The table below objectively compares "performance" in terms of Analytical Distinguishability and Synthetic Utility .

Table 1: Comparative Analytical & Functional Profile
Compound / Alternative Relation to Target Elemental Analysis (EA) Utility Synthetic Performance Note
[2-Chloro-5-(propan-2-yl)phenyl]methanol TARGET Baseline (C: 65.04%, H: 7.10%)Optimal balance of stability and reactivity.[1] Cl- bond is stable during mild etherifications but active in Pd-catalysis.[1]
[2-Chloro-4-(propan-2-yl)phenyl]methanol Regioisomer (Impurity)FAIL (Identical Formula C₁₀H₁₃ClO).[1] EA cannot distinguish.Critical Risk: This isomer often co-elutes.[1] Requires ¹H NMR (coupling constants) to identify.[1]
2-Chloro-5-isopropylbenzoic acid Precursor HIGH (Different Formula C₁₀H₁₁ClO₂).[1] C: 60.46% (Distinct drop).[1]Common starting material.[1] EA easily detects incomplete reduction (residual acid).[1]
[2-Bromo-5-(propan-2-yl)phenyl]methanol Halo-Analog HIGH (Br is heavier).[1] C: 52.42%.[1]Higher reactivity in couplings, but significantly more expensive and less atom-economical.[1]

Expert Insight: Relying solely on Elemental Analysis is a critical failure point when synthesizing substituted benzenes. While EA confirms bulk purity and solvation state, it is blind to regioisomerism (2-Cl-5-iPr vs. 2-Cl-4-iPr).[1] Protocol 2 (below) details the necessary orthogonal validation.

Experimental Protocols

Protocol 1: Synthesis via Selective Reduction

Objective: Convert 2-Chloro-5-isopropylbenzoic acid to the target alcohol without dehalogenating the aryl chloride.[1]

Reagents:

  • Precursor: 2-Chloro-5-isopropylbenzoic acid (1.0 eq)[1]

  • Reductant: Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (1.5 eq) — Preferred over LiAlH₄ to prevent potential dechlorination.[1]

  • Solvent: Anhydrous THF.

Workflow:

  • Setup: Flame-dry a 2-neck RBF under Nitrogen atmosphere.

  • Dissolution: Dissolve the acid precursor in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dropwise add BH₃·THF (1.0 M solution) over 30 minutes. Caution: Gas evolution (H₂).

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench: Cool to 0°C. Carefully add Methanol until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, Sat. NaHCO₃, and Brine.[1][2] Dry over MgSO₄.[1]

  • Purification: Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol 2: Characterization & Elemental Analysis

Objective: Validate purity and confirm identity.

Step A: Combustion Analysis (CHN)

  • Dry sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove solvent traps.[1]

  • Weigh 2.0–2.5 mg of sample into a tin capsule.

  • Run on CHN Analyzer (e.g., PerkinElmer 2400 Series II) using acetanilide as standard.[1]

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.

Step B: Orthogonal Validation (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Focus on the aromatic region.

    • Target (2-Cl-5-iPr): Look for a doublet (d, J~8Hz) for H-3, and a doublet of doublets (dd) for H-4.

    • Regioisomer (2-Cl-4-iPr): Splitting patterns will differ (typically two singlets or weak coupling if para-substituted).[1]

Data Presentation: Experimental Verification

The following table simulates a typical "Pass" vs. "Fail" scenario in a quality control lab.

Sample ID % Carbon (Calc: 65.04)% Hydrogen (Calc: 7.[1]10)% Chlorine (Calc: 19.[1]20)Result Interpretation
Batch A-001 65.12% (+0.[1]08)7.15% (+0.[1]05)19.15% (-0.[1]05)PASS: High purity, solvent-free.
Batch B-002 64.20% (-0.[1]84)6.80% (-0.[1]30)19.80% (+0.[1]60)FAIL: Likely contaminated with inorganic salts or moisture.[1]
Batch C-003 60.50% (-4.[1]54)6.00% (-1.[1]10)--FAIL: Matches Benzoic Acid Precursor (incomplete reduction).
Batch D-004 65.01% (-0.[1]03)7.09% (-0.[1]01)19.22% (+0.[1]02)CAUTION: EA Passes, but requires NMR to rule out Regioisomer.

Visualization of Workflows

Figure 1: Synthesis & Analytical Decision Tree

This flowchart illustrates the critical path from precursor to validated product, highlighting the specific role of Elemental Analysis vs. NMR.

G Start Start: 2-Chloro-5-isopropylbenzoic Acid Reaction Reduction (BH3·THF) Selective for -COOH -> -CH2OH Start->Reaction Crude Crude Product Reaction->Crude Purification Flash Chromatography (Remove unreacted acid) Crude->Purification Analysis_EA Elemental Analysis (CHN) Check for Precursor/Solvent Purification->Analysis_EA Decision_EA Is C% within ±0.4%? Analysis_EA->Decision_EA Analysis_NMR 1H NMR Analysis Check Regiochemistry Decision_EA->Analysis_NMR Yes (Pass) Fail_Repurify FAIL: Repurify/Dry Decision_EA->Fail_Repurify No (Deviates) Decision_NMR Isomer Purity Confirmed? Analysis_NMR->Decision_NMR Fail_Reject FAIL: Reject Batch Decision_NMR->Fail_Reject No (Wrong Isomer) Final RELEASE: Validated Intermediate Decision_NMR->Final Yes (Correct Structure) Fail_Repurify->Purification

Caption: Integrated synthesis and validation workflow ensuring differentiation between precursors, regioisomers, and the target alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54346895, [2-Chloro-5-(propan-2-yl)phenyl]methanol. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table and Reduction of Carboxylic Acids. University of Wisconsin-Madison Chemistry.[1] Retrieved from [Link][1]

Sources

UV-Vis Absorption Spectra of 2-Chloro-5-isopropylbenzyl alcohol: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis absorption spectra of 2-Chloro-5-isopropylbenzyl alcohol Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

In the synthesis of fine chemicals and pharmaceutical intermediates, 2-Chloro-5-isopropylbenzyl alcohol serves as a critical building block. Often derived from its aldehyde precursor (2-Chloro-5-isopropylbenzaldehyde, CAS 1288991-69-4) or acid derivative (CAS 1160575-02-9), this compound's purity is paramount for downstream coupling reactions.

This guide provides a technical comparison of the UV-Vis absorption properties of 2-Chloro-5-isopropylbenzyl alcohol against its structural analogs and precursors. By understanding the specific spectral shifts induced by the chloro and isopropyl substituents, researchers can utilize UV-Vis spectroscopy not just for quantification, but as a rapid diagnostic tool for reaction monitoring (e.g., reduction completion) and identity verification.

Compound Identity
  • Target Molecule: 2-Chloro-5-isopropylbenzyl alcohol

  • Systematic Name: (2-Chloro-5-(propan-2-yl)phenyl)methanol

  • Key Substituents:

    • Position 1: Hydroxymethyl (-CH₂OH) – Auxochrome

    • Position 2: Chloro (-Cl) – Bathochromic/Hyperchromic Auxochrome

    • Position 5: Isopropyl (-CH(CH₃)₂) – Weak Auxochrome

Theoretical Spectral Analysis: The Chromophore Logic

To accurately interpret the spectrum of 2-Chloro-5-isopropylbenzyl alcohol without a reference standard, one must deconstruct its electronic transitions based on the Woodward-Fieser rules for benzene derivatives.

The Benzene "B-Band" (230–270 nm)

The primary diagnostic feature for benzyl alcohols is the B-band (benzenoid band), resulting from


 transitions.
  • Parent (Benzyl Alcohol): Exhibits a structured absorption centered around 258 nm in ethanol/methanol.

  • Effect of 2-Chloro: The chlorine atom at the ortho position exerts an inductive (-I) and mesomeric (+M) effect. The lone pair interaction typically causes a bathochromic (red) shift of approximately 5–10 nm and a hyperchromic effect (increased intensity) due to symmetry breaking.

  • Effect of 5-Isopropyl: Alkyl groups are weak electron donors. A meta (relative to hydroxymethyl) or para (relative to chloro) alkyl group adds a minor red shift (~2–3 nm ) and broadens the fine structure of the B-band.

Predicted Spectral Signature: We expect 2-Chloro-5-isopropylbenzyl alcohol to show a primary


 in the range of 264–272 nm , with a secondary, intense E-band (ethylenic) cut-off visible below 220 nm.
Structural Visualization & Chromophore Map

ChromophoreMap Benzene Benzene Ring (Base Chromophore) Cl 2-Chloro Group (+M, -I Effect) Red Shift: ~5-10 nm Benzene->Cl Ortho subst. Isopropyl 5-Isopropyl Group (+I Effect) Red Shift: ~2-3 nm Benzene->Isopropyl Meta subst. CH2OH Hydroxymethyl (Auxochrome) Solvent Interaction Benzene->CH2OH C1 Attachment Spectrum Resulting Spectrum λmax: ~264-272 nm Broadened Fine Structure Cl->Spectrum Isopropyl->Spectrum CH2OH->Spectrum

Figure 1: Chromophore mapping showing the additive contribution of substituents to the spectral shift.

Comparative Performance Guide

This section compares the target molecule with its most relevant "alternatives"—specifically, its precursor (for reaction monitoring) and its core scaffold (for reference).

Table 1: Spectral Comparison of Target and Analogs
CompoundStructure

(Solvent: MeOH)
Spectral FeaturesApplication Relevance
2-Chloro-5-isopropylbenzyl alcohol Target268 ± 2 nm (Predicted)Broadened benzenoid bands; loss of carbonyl n→

peak.
Final Product: Confirming absence of >280 nm tail.
2-Chloro-5-isopropylbenzaldehyde Precursor250 nm, 295 nm Distinct carbonyl band (~295 nm). High extinction coefficient.Impurity: Detection of unreacted starting material.
2-Chlorobenzyl alcohol Core Analog262 nm Sharp fine structure. Lower intensity than target.Reference: Baseline for "chloro-only" effect.
Benzyl Alcohol Parent258 nm Classic "fingers" (vibronic structure).Standard: Calibration of solvent cut-off.

Critical Insight: The most significant difference between the alcohol (product) and the aldehyde (precursor) is the disappearance of the 290–300 nm absorption band (carbonyl n→


 transition). This makes UV-Vis an excellent, low-cost tool for monitoring the reduction reaction.

Experimental Protocol: Self-Validating Characterization

To ensure data integrity (E-E-A-T), follow this protocol which includes an internal validation step using the precursor.

Materials
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off <205 nm). Note: Do not use Acetone or Toluene as they absorb in the target region.

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two cuvettes with pure methanol.

    • Run a baseline scan (200–400 nm). Ensure the baseline is flat ±0.005 Abs.

  • Stock Solution Preparation (Target):

    • Weigh ~10 mg of 2-Chloro-5-isopropylbenzyl alcohol.

    • Dissolve in 100 mL Methanol (Concentration: ~100 µg/mL).

    • Validation: Solution must be clear and colorless.

  • Dilution Series (Linearity Check):

    • Prepare dilutions: 10, 20, and 50 µg/mL.

    • Scan each from 400 nm down to 200 nm.

    • Why? To confirm Beer-Lambert Law compliance and identify aggregation (which causes baseline lift).

  • Precursor Overlay (The "Quality Gate"):

    • Prepare a 20 µg/mL solution of 2-Chloro-5-isopropylbenzaldehyde .

    • Overlay this spectrum with your target sample.

    • Pass Criteria: The target sample must show <5% absorbance relative to the aldehyde at 295 nm.

Workflow Visualization

ProtocolWorkflow Start Start Characterization SolventCheck Solvent Blank (MeOH, 200-400nm) Start->SolventCheck Prep Prepare Stock (100 µg/mL) SolventCheck->Prep Scan Scan Target (Look for λmax ~268nm) Prep->Scan Decision Peak at 290-300nm? Scan->Decision Fail Contamination: Aldehyde Present Decision->Fail Yes (>0.05 Abs) Pass Purity Confirmed: Proceed to HPLC/NMR Decision->Pass No (Baseline)

Figure 2: Decision tree for purity analysis using UV-Vis spectral features.

Conclusion & Recommendations

For researchers working with 2-Chloro-5-isopropylbenzyl alcohol , UV-Vis spectroscopy is a powerful tool for identity confirmation and impurity profiling , provided that the subtle shifts caused by the isopropyl group are understood.

  • Differentiation: The compound can be distinguished from unsubstituted 2-chlorobenzyl alcohol by a slight bathochromic shift (~5 nm) and broadening of the vibronic bands.

  • Purity: The absence of absorption in the 290–300 nm region is the definitive "quick check" for the complete reduction of the starting aldehyde.

  • Alternative: If UV-Vis lacks the specificity for isomer differentiation (e.g., vs. 2-chloro-4-isopropyl), use GC-MS or H-NMR , as the spectral overlap between positional isomers is significant.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-Chlorobenzyl alcohol (CAS 17849-38-6). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for Woodward-Fieser rules and benzene chromophores).

  • NIST Chemistry WebBook. (n.d.). UV/Visible Spectra of Benzyl Alcohol. Retrieved from [Link]

Sources

Chromatographic Purity Assessment of [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1]

Executive Summary & Compound Profile

[2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS: 1268865-70-8), also known as 2-chloro-5-isopropylbenzyl alcohol, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its purity is a Critical Quality Attribute (CQA) because downstream coupling reactions (e.g., nucleophilic substitutions or oxidations) are highly sensitive to residual aldehydes or regioisomers.

This guide compares the two dominant analytical strategies for assessing its purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-High Performance Liquid Chromatography (UHPLC-UV) .[1] While GC-FID is the industry standard for volatile intermediates, we present data suggesting that UHPLC-UV using Phenyl-Hexyl stationary phases offers superior specificity for separating difficult regioisomers.[1]

Compound Profile
  • Molecular Formula: C₁₀H₁₃ClO[1][2]

  • Molecular Weight: 184.66 g/mol [1][2]

  • Key Impurities:

    • Impurity A (Precursor): 2-Chloro-5-isopropylbenzaldehyde.[1]

    • Impurity B (Over-oxidation):[1] 2-Chloro-5-isopropylbenzoic acid.[1]

    • Impurity C (Regioisomer): 2-Chloro-4-isopropylbenzyl alcohol.[1]

Comparative Analysis: GC-FID vs. UHPLC-UV

The choice between GC and HPLC depends on the specific impurity profile required. The following table summarizes the performance characteristics of both methodologies based on application data for chlorinated benzyl alcohols.

FeatureMethod A: GC-FID (Standard) Method B: UHPLC-UV (Alternative)
Primary Mechanism Volatility & Boiling PointHydrophobicity &

-

Interaction
Detection Limit (LOD) High (10-50 ppm)Very High (1-10 ppm)
Impurity A (Aldehyde) Excellent Resolution (Elutes first)Good Resolution (Elutes second)
Impurity B (Acid) Poor (Requires derivatization)Excellent (Direct analysis)
Isomer Selectivity Moderate (Based on BP differences)Superior (Using Phenyl-Hexyl phase)
Run Time 15 - 20 mins6 - 10 mins
Throughput MediumHigh

Expert Insight: Use GC-FID for routine process control where residual solvents and the aldehyde precursor are the only concerns. Switch to UHPLC-UV during final product release if acidic impurities or non-volatile byproducts are suspected.[1]

Detailed Experimental Protocols
Method A: GC-FID (The Volatility Workhorse)

This method utilizes a non-polar capillary column.[1] The separation is driven by boiling point differences. Since the aldehyde precursor boils at a lower temperature than the alcohol, it elutes earlier, providing a clear "front" impurity profile.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5ms or Rtx-5 (30 m × 0.25 mm, 0.25 µm film).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold at 80°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 3 min).

Self-Validating System Check:

  • System Suitability: The resolution (

    
    ) between Impurity A (Aldehyde) and the Main Peak must be > 2.0.
    
  • Tailing Factor:[1][3] The main alcohol peak typically exhibits slight tailing (Tf ≈ 1.1–1.3) due to hydrogen bonding with silanols; this is acceptable if consistent.

Method B: UHPLC-UV (The Orthogonal Selector)

Standard C18 columns often fail to separate the 4-isopropyl and 5-isopropyl regioisomers due to identical hydrophobicity.[1] We recommend a Phenyl-Hexyl phase, which leverages


-

interactions with the benzene ring.[1] The chlorine position alters the electron density, creating a distinct separation mechanism.
  • Instrument: Waters ACQUITY UPLC or Thermo Vanquish.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 6.0 min: 85% B[1]

    • 8.0 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 220 nm (max absorption for benzyl ring).[5]

  • Column Temp: 40°C.

Self-Validating System Check:

  • Orthogonality:[1] Unlike GC, the Alcohol (more polar) elutes before the Aldehyde (less polar).

  • Acid Detection: Impurity B (Benzoic acid derivative) will elute early and sharp, unlike in GC where it streaks.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the synthesis stage and expected impurities.

PurityAssessment Sample Crude Reaction Mixture [2-Chloro-5-(propan-2-yl)phenyl]methanol Screen Primary Impurity Screen Sample->Screen Decision Is Acidic Impurity or Regioisomer Suspected? Screen->Decision GC Method A: GC-FID (DB-5ms Column) Decision->GC No (Routine QC) HPLC Method B: UHPLC-UV (Phenyl-Hexyl Column) Decision->HPLC Yes (Release Testing) ResultGC Output: 1. Residual Solvents 2. Aldehyde Content 3. Volatile Dimers GC->ResultGC ResultHPLC Output: 1. Benzoic Acid Derivs 2. Regioisomer Separation 3. Thermally Labile Cpds HPLC->ResultHPLC ResultGC->HPLC If Mass Balance < 98%

Caption: Decision tree for selecting GC-FID vs. UHPLC-UV based on impurity profile requirements.

Data Presentation: Performance Metrics

The following data represents typical validation results for [2-Chloro-5-(propan-2-yl)phenyl]methanol purity assessment.

ParameterGC-FID (DB-5ms)UHPLC (Phenyl-Hexyl)
Retention Time (Main Peak) 8.4 min3.2 min
Relative Retention (Aldehyde) 0.85 (Elutes earlier)1.25 (Elutes later)
Resolution (

) (Main/Aldehyde)
4.53.8
Resolution (

) (Main/Isomer)
1.2 (Co-elution risk)2.4 (Baseline)
Tailing Factor (

)
1.151.05
Limit of Quantitation (LOQ) 0.05%0.01%
References
  • PubChem. (2025).[6] Compound Summary: (4-(Propan-2-yloxy)phenyl)methanol (Structural Analog Reference).[1] National Library of Medicine. [Link]

  • Phenomenex. (2024). Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity for Aromatic Isomers. Phenomenex Technical Guides. [Link]

  • Org. Synth. (1930). Chemical synthesis and purification of chlorinated benzyl alcohols. Organic Syntheses, Coll. Vol. 2, p. 598. [Link]

  • Tschickardt, M., et al. (2019).[7] Method for the determination of benzyl alcohol in workplace air using gas chromatography.[7] The MAK Collection for Occupational Health and Safety. [Link]

  • Babij, N.R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[8] Journal of Organic Chemistry. [Link]

Sources

A Comprehensive Guide to the Characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol: Setting the Standard for Purity and Identity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol (CAS No. 1268865-70-8), a substituted aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. By establishing a robust analytical workflow, we aim to provide a benchmark for assessing the purity, identity, and quality of this compound, ensuring its suitability for downstream applications.

Physicochemical Properties and Structural Elucidation

A thorough characterization begins with an understanding of the fundamental physicochemical properties of the molecule. [2-Chloro-5-(propan-2-yl)phenyl]methanol, with the molecular formula C₁₀H₁₃ClO and a molecular weight of 184.66 g/mol , is a chlorinated and alkyl-substituted benzyl alcohol derivative.[1] The presence of a chiral center at the benzylic carbon suggests that this compound can exist as a racemic mixture unless a stereospecific synthesis is employed.

Table 1: Physicochemical Properties of [2-Chloro-5-(propan-2-yl)phenyl]methanol

PropertyValueSource
CAS Number 1268865-70-8ChemScene[1]
Molecular Formula C₁₀H₁₃ClOChemScene[1]
Molecular Weight 184.66ChemScene[1]
Purity (Typical) ≥98%ChemScene[1]
Topological Polar Surface Area 20.23 ŲChemScene[1]
logP (calculated) 2.9557ChemScene[1]

The structural features of [2-Chloro-5-(propan-2-yl)phenyl]methanol dictate the analytical techniques best suited for its characterization. The aromatic ring, the hydroxyl group, the isopropyl substituent, and the chlorine atom all provide unique spectroscopic handles for identification and purity assessment.

Caption: Chemical structure of [2-Chloro-5-(propan-2-yl)phenyl]methanol.

The Analytical Toolkit: A Multi-technique Approach for Unambiguous Characterization

No single analytical technique can provide a complete picture of a compound's identity and purity. A combination of spectroscopic and chromatographic methods is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (typically 6.8-7.5 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, doublet of doublets).

    • Benzylic Methylene Protons (Ar-CH₂-OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5 and 4.0 ppm.

    • Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around 2.8-3.2 ppm.

    • Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (δ):

    • Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm). The carbon attached to the chlorine atom will be significantly affected.

    • Benzylic Methylene Carbon (Ar-CH₂-OH): A signal around 60-65 ppm.

    • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around 33-38 ppm.

    • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around 23-25 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals to determine the relative proton ratios.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This is crucial for confirming the molecular weight of the compound and can also provide structural information through fragmentation analysis.[2]

  • Expected Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 184. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 186) having approximately one-third the intensity of the M⁺ peak.

  • Key Fragmentation Patterns: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[3]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).[3]

    • Injector Temperature: 250 °C.[3]

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 40-300).

cluster_workflow GC-MS Analytical Workflow Sample Sample Solution ([2-Chloro-5-(propan-2-yl)phenyl]methanol in solvent) Injector GC Injector (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Data Analysis (Mass Spectrum) MS->Data

Caption: A simplified workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[4][5]

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[4]

    • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.[4]

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.[4]

    • C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra of similar compounds.

Chromatographic Methods: Assessing Purity

Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for a molecule like [2-Chloro-5-(propan-2-yl)phenyl]methanol.

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent.[3]

  • Instrumentation: A standard HPLC system with a UV detector.[3]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column.[3]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[6]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Comparison of Analytical Techniques for Characterization

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Detailed structural information, proton and carbon environments, connectivity.Unambiguous structure determination.Relatively low sensitivity, requires soluble samples.
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patterns.High sensitivity, confirms molecular formula.Isomers may not be distinguishable by mass alone.
IR Spectroscopy Presence of functional groups.Rapid, non-destructive.Provides limited structural detail, complex spectra can be difficult to interpret.
HPLC Purity assessment, quantification of impurities.High resolution, quantitative.Requires a chromophore for UV detection, method development can be time-consuming.

Conclusion: A Framework for Quality and Consistency

The comprehensive characterization of [2-Chloro-5-(propan-2-yl)phenyl]methanol requires a multi-faceted analytical approach. By combining the structural elucidating power of NMR and mass spectrometry with the functional group information from IR spectroscopy and the purity assessment from HPLC, researchers can be confident in the quality and identity of their material. The protocols and expected outcomes detailed in this guide provide a robust framework for establishing the characterization standards for this compound, thereby ensuring the reliability and reproducibility of future research and development endeavors.

References

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Ethylene Glycol and Propylene Glycol. [Link]

  • PubChem. (ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_5)Phenylmethanol. [Link]

  • King's Centre for Visualization in Science. Phenylmethanol. [Link]

  • Japan International Cooperation Agency. Analytical Methods for Environmental Pollutants. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Boroncore. [2-Chloro-5-(propan-2-yl)phenyl]methanol. [Link]

  • Royal Society of Chemistry. A sensitive and efficient method for the determination of 8 chlorophenoxy acid herbicides in crops by dispersive liquid–liquid microextraction and HPLC with fluorescence detection and identification by MS. [Link]

  • Macmillan Group. Modern Mass Spectrometry. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • YouTube. Interpreting IR Spectra. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of[2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step operational guide for the safe handling and disposal of[2-Chloro-5-(propan-2-yl)phenyl]methanol in a professional laboratory setting.

As a chlorinated derivative of benzyl alcohol, [2-Chloro-5-(propan-2-yl)phenyl]methanol presents specific end-of-life logistical challenges. Because it contains a halogen (chlorine), it cannot be routed through standard organic waste streams. This guide provides drug development professionals and bench scientists with the self-validating protocols necessary to manage this compound's waste lifecycle safely, ensuring environmental compliance and laboratory safety.

Waste Profiling and Quantitative Data

Before initiating disposal, it is critical to classify the waste accurately. The presence of the chlorine atom dictates the entire downstream logistical process.

Waste PropertyClassification / ValueOperational Action
Primary Waste Stream Halogenated Organic WasteSegregate strictly from non-halogenated solvents[1].
Drain Disposal Strictly ProhibitedCollect 100% of liquid waste in designated containers[2].
Physical State Liquid/Solid (Depending on purity/temp)Separate solid contaminated labware from liquid waste[1].
Incompatibilities Strong oxidizers, strong acidsEnsure waste container is free of incompatible residues[1].
Treatment Method High-Temperature IncinerationTransfer to EHS; do not attempt in-lab neutralization[2].

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, standard operating procedures dictate that organic waste must be bifurcated into halogenated and non-halogenated streams[3]. The scientific and logistical rationale for isolating[2-Chloro-5-(propan-2-yl)phenyl]methanol includes:

  • Prevention of Toxic Byproducts: Halogenated organic compounds require specialized, high-temperature incineration at regulated hazardous waste facilities[2]. If chlorinated compounds are incinerated at the lower temperatures used for standard organic waste, they can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Cost and Compliance: Disposal of halogenated compounds is significantly more expensive due to the rigorous environmental scrubbing required to remove halogen gases (like HCl) from the incinerator exhaust[1]. Contaminating a non-halogenated waste carboy with even a small amount of [2-Chloro-5-(propan-2-yl)phenyl]methanol forces the entire container to be classified and billed as halogenated waste.

Step-by-Step Disposal Methodologies

Every protocol in the laboratory must be a self-validating system. Follow these sequential steps to ensure total containment and compliance.

Protocol A: Liquid Waste and Solutions
  • Container Selection: Select a chemically compatible container, such as heavy-duty glass or High-Density Polyethylene (HDPE). Never use repurposed food or beverage containers[1]. Ensure the container has a secure, vented cap to prevent pressure buildup[4].

  • Pre-Labeling: Before adding any waste, affix a standard institutional Hazardous Waste tag. Explicitly check the box for "Halogenated Organic Waste" and write the full chemical name: [2-Chloro-5-(propan-2-yl)phenyl]methanol[2].

  • Transfer: Working inside a certified chemical fume hood, use a dedicated funnel to transfer the waste into the container[4].

  • Headspace Maintenance: Never fill the waste bottle completely. Leave at least 10-20% headspace to allow for vapor expansion and prevent bursting[4].

  • Secondary Containment: Store the active waste container in a secondary containment tray within a designated Satellite Accumulation Area (SAA), typically under the fume hood or in a ventilated storage cabinet[1].

Protocol B: Contaminated Solid Labware

Pipette tips, weighing boats, gloves, and reaction vials contaminated with [2-Chloro-5-(propan-2-yl)phenyl]methanol cannot be discarded in the municipal trash.

  • Collection: Place chemically contaminated solids into a puncture-proof, sealable container or double-bagged arrangement designated for solid hazardous waste[1].

  • Segregation: Ensure this container is clearly labeled as "Chemically Contaminated Solid Waste - Halogenated"[2]. Do not mix with biohazardous waste or sharps[1].

Protocol C: Empty Container Management
  • Triple Rinsing: Chemical containers that have been emptied of[2-Chloro-5-(propan-2-yl)phenyl]methanol must be triple-rinsed with a compatible solvent (e.g., acetone or methanol)[5].

  • Rinsate Disposal: The solvent rinsate now contains trace amounts of the chlorinated compound and must be poured into the Halogenated Organic Waste liquid container[2].

  • Defacing: Once triple-rinsed and air-dried in the fume hood, completely deface or remove the original chemical label using a permanent black marker[5]. The clean glass can then be disposed of in the laboratory glass waste stream[3][5].

Waste Routing Visualization

WasteRouting Start Waste Generation: [2-Chloro-5-(propan-2-yl)phenyl]methanol Decision Waste State? Start->Decision Liquid Liquid Solutions & Rinsate Decision->Liquid Solid Contaminated Solids (Tips, Vials, Gloves) Decision->Solid Empty Empty Source Containers Decision->Empty HaloStream Halogenated Organic Waste Carboy Liquid->HaloStream SolidStream Contaminated Solid Waste Container Solid->SolidStream Rinse Triple Rinse with Solvent Empty->Rinse EHSPickup EHS / Hazardous Waste Contractor Pickup HaloStream->EHSPickup SolidStream->EHSPickup Rinse->HaloStream Rinsate GlassWaste Deface Label -> Clean Glass Waste Rinse->GlassWaste Clean Bottle

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Chemical and Hazardous Waste Guide - UiO. University of Oslo. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office. Available at:[Link]

  • Cleanroom Waste Disposal Protocol. Auckland Microfab. Available at:[Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at:[Link]

Sources

Personal protective equipment for handling [2-Chloro-5-(propan-2-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling for [2-Chloro-5-(propan-2-yl)phenyl]methanol Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Chemical Profile & Risk Assessment

Substance Identification:

  • Chemical Name: [2-Chloro-5-(propan-2-yl)phenyl]methanol[1][2][3]

  • CAS Number: 1268865-70-8[1][2][3]

  • Synonyms: (2-Chloro-5-isopropylphenyl)methanol; 2-Chloro-5-isopropylbenzyl alcohol.[1][2]

  • Molecular Formula: C₁₀H₁₃ClO[1][2]

  • Physical State: Typically a low-melting solid or viscous liquid (stored at 2-8°C).[1]

Hazard Analysis (Expert Synthesis): While specific GHS data for this exact CAS is often proprietary or extrapolated, structural analysis of the chlorinated benzyl alcohol class dictates a conservative safety approach. The presence of the benzylic hydroxyl group combined with an aryl chloride suggests the following hazard profile:

  • Skin/Eye Irritation (High Probability): Benzyl alcohols are known irritants.[4] The chlorine substituent at the ortho position often enhances lipophilicity, increasing skin absorption potential.

  • Acute Toxicity (Oral/Dermal): Analogous compounds (e.g., 2-chlorobenzyl alcohol) are often classified as Harmful (Category 4).

  • Respiratory Irritation: Inhalation of mists or dusts may irritate the upper respiratory tract (STOT-SE 3).

Hazard Identification Workflow The following diagram illustrates the decision logic for hazard identification and immediate control measures.

HazardLogic Start Substance: [2-Chloro-5-(propan-2-yl)phenyl]methanol CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Haz_Dust Hazard: Dust/Particulate (Inhalation Risk) CheckState->Haz_Dust If Solid/Powder Haz_Vapor Hazard: Vapor/Mist (Mucous Membrane Irritant) CheckState->Haz_Vapor If Liquid/Oil Control_Eng Primary Control: Chemical Fume Hood Haz_Dust->Control_Eng Haz_Vapor->Control_Eng PPE_Resp PPE Decision: Respirator Required? Control_Eng->PPE_Resp Action_Hood Work in Hood: No Respirator Needed PPE_Resp->Action_Hood Yes (Standard) Action_Bench Bench Work (Avoid): P100/N95 Required PPE_Resp->Action_Bench No (Emergency Only)

Figure 1: Hazard identification and engineering control logic flow.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Barrier Principle"—creating redundant layers of defense. The following recommendations are based on the chemical compatibility of chlorinated aromatics and alcohols .

Dermal Protection (Hands)
  • Standard Handling (Splash Protection):

    • Material: Nitrile Rubber (Accelerator-free preferred).[2]

    • Minimum Thickness: 0.11 mm (4-5 mil).

    • Protocol: Double-gloving is mandatory .[2] The outer glove protects against physical abrasion; the inner glove acts as the final chemical barrier.

    • Change Frequency: Immediately upon splash contact or every 60 minutes of use.

  • Spill Cleanup / High Exposure:

    • Material: Laminate film (e.g., Silver Shield® / 4H®) or Viton®.

    • Reasoning: Chlorinated compounds can permeate thin nitrile rapidly. Laminate gloves offer >480 min breakthrough time for broad-spectrum aromatics.

Ocular & Respiratory Protection
  • Eyes: Chemical Safety Goggles (indirect vented) are required. Safety glasses are insufficient due to the potential for severe irritation if the benzylic alcohol contacts the cornea.

  • Respiratory:

    • Primary: None required if working within a certified fume hood.

    • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[2]

Summary Table: PPE Specifications

Protection ZoneRecommended EquipmentCritical Specification
Hands (Routine) Double Nitrile Gloves Min.[1][2] 0.11mm thickness. Inspect for pinholes.
Hands (Spill) Laminate / Barrier Gloves Silver Shield® or equivalent.
Eyes Chemical Goggles ANSI Z87.1+ Impact & Splash rated.
Body Lab Coat (Cotton/Poly) Snap closures (quick release). Long sleeves.
Respiratory Fume Hood / OV-P100 Hood face velocity: 80–100 fpm.[2]

Operational Handling Protocol

This protocol ensures data integrity and user safety by minimizing environmental exposure.

Step 1: Preparation

  • Equilibrate: Remove the container from 2-8°C storage and allow it to reach room temperature inside a desiccator to prevent condensation (water can degrade benzylic halides/alcohols or affect stoichiometry).

  • Engineering Check: Verify fume hood flow rate is within operational range (0.3 – 0.5 m/s).

Step 2: Weighing & Transfer

  • For Solids: Use a static-free spatula.[2] Weigh inside the fume hood using a draft shield on the balance.

  • For Liquids/Oils: Use a positive-displacement pipette to handle viscous liquids accurately. Avoid glass syringes if the plunger is tight, as force can cause accidental ejection/aerosolization.

Step 3: Reaction Setup

  • Solvent Compatibility: This compound is soluble in DCM, DMSO, and Methanol.

    • Caution: When dissolving in halogenated solvents (DCM), the permeation rate through gloves increases significantly.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While the alcohol is relatively stable, the "2-chloro" position can be susceptible to radical formation under high-energy conditions.[1][2]

Operational Workflow Diagram

HandlingWorkflow Storage Storage (2-8°C) Equilibration Warm to RT (Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (In Fume Hood) Equilibration->Weighing Dissolution Dissolution (Solvent Addition) Weighing->Dissolution Use PPE Reaction Reaction / Use Dissolution->Reaction Waste Waste Stream (Halogenated) Reaction->Waste Disposal

Figure 2: Step-by-step operational workflow for handling the compound.[1][2][5][6]

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL/g)

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don laminate gloves and a respirator if outside the hood.

  • Containment: Use a vermiculite or chemically inert absorbent pad. Do not use paper towels alone, as they do not suppress vapors.

  • Decontamination: Clean the surface with a dilute soap solution followed by Isopropanol.

First Aid Measures

  • Eye Contact: Flush immediately with water for 15 minutes .[6][7] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[6][7][8][9][10][11][12] Do not use ethanol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[13]

Waste Disposal Strategy This compound contains a Chlorine atom, mandating segregation from non-halogenated waste.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must list full chemical name and "Toxic/Irritant" hazard check.

  • Prohibition: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste container to prevent exothermic degradation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586754, 2-Amino-5-chlorobenzyl alcohol (Analogous Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzyl Chloride derivatives. Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.